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  • Product: Methyl 4,5-difluoro-2-nitrobenzoate
  • CAS: 1015433-96-1

Core Science & Biosynthesis

Foundational

Methyl 4,5-difluoro-2-nitrobenzoate: A Core Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals As a cornerstone intermediate in medicinal chemistry and materials science, Methyl 4,5-difluoro-2-nitrobenzoate presents a unique combination...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone intermediate in medicinal chemistry and materials science, Methyl 4,5-difluoro-2-nitrobenzoate presents a unique combination of functional groups that offer versatile reactivity. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Compound Profile and Physicochemical Properties

Methyl 4,5-difluoro-2-nitrobenzoate is a strategically functionalized aromatic compound.[1] Its structure, featuring two electron-withdrawing fluorine atoms and a powerful nitro group, alongside a methyl ester, makes it a highly valuable precursor for complex molecular architectures.[1]

Key Identifiers:

  • IUPAC Name: methyl 4,5-difluoro-2-nitrobenzoate[2]

  • CAS Number: 1015433-96-1[2][3][4][5]

  • Molecular Formula: C₈H₅F₂NO₄[2][3][4][5]

  • Molecular Weight: 217.13 g/mol [2]

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
Molecular Weight 217.13 g/mol [2]
Density 1.5 ± 0.1 g/cm³[3]
Boiling Point 288.2 ± 40.0 °C at 760 mmHg[3]
Flash Point 128.1 ± 27.3 °C[3]
Polar Surface Area 72.1 Ų[2]
XLogP3 1.9[2]
Refractive Index 1.516[4]

Synthesis and Manufacturing

The most common and industrially scalable method for synthesizing Methyl 4,5-difluoro-2-nitrobenzoate is through the Fischer esterification of its parent carboxylic acid, 4,5-difluoro-2-nitrobenzoic acid. This acid-catalyzed reaction is a classic and reliable method for producing esters.

Protocol: Fischer Esterification of 4,5-difluoro-2-nitrobenzoic acid

This protocol is based on established methods for the esterification of similar substituted benzoic acids.[6][7]

Objective: To synthesize Methyl 4,5-difluoro-2-nitrobenzoate via acid-catalyzed esterification.

Materials:

  • 4,5-difluoro-2-nitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4,5-difluoro-2-nitrobenzoic acid in an excess of methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise (approximately 0.1-0.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-5 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture over crushed ice.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.

Reactivity and Mechanistic Insights

The chemical behavior of Methyl 4,5-difluoro-2-nitrobenzoate is dominated by the strong electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) substituents. This electronic profile profoundly influences the reactivity of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned ortho to the ester and one of the fluorine atoms, strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution. The fluorine atoms are excellent leaving groups in SNAr reactions. This makes the compound an ideal substrate for introducing nucleophiles (e.g., amines, alkoxides) at the C4 or C5 positions.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂). This transformation is fundamental to its use as a building block, as the resulting aminobenzoate is a key precursor for the synthesis of a wide array of heterocyclic structures, such as benzoxazinones and triazinones.[1] This reduction is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂, Pd/C).[1]

The interplay of these functional groups provides a logical pathway for constructing complex molecules, a cornerstone of modern drug discovery.[1]

Caption: Key reactivity pathways for Methyl 4,5-difluoro-2-nitrobenzoate.

Applications in Research and Drug Development

The true value of Methyl 4,5-difluoro-2-nitrobenzoate lies in its role as a versatile synthetic intermediate.

  • Pharmaceutical Synthesis: Fluorinated aromatic compounds are highly sought after in drug design. The inclusion of fluorine can significantly enhance crucial properties like metabolic stability, bioavailability, and binding affinity.[8] This compound serves as a starting material for APIs where a substituted aniline or anthranilic acid core is required. Its derivatives are particularly relevant in the development of kinase inhibitors for treating inflammatory diseases and cancer.[1]

  • Agrochemicals and Materials Science: The reactive nature of this molecule also makes it suitable for creating specialized polymers and agrochemicals where specific electronic and functional properties are desired.[8]

Spectroscopic Analysis

For compound verification, the following spectroscopic characteristics are expected:

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the two aromatic protons and a singlet for the methyl ester protons (~3.9 ppm). The aromatic signals would appear as complex multiplets due to H-F and H-H coupling.

  • ¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to fluorine would show characteristic C-F coupling.

  • Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z 217.[2] Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂). A general GC-MS protocol for similar compounds involves using a non-polar capillary column and standard temperature programming.[9]

Safety and Handling

As with many nitroaromatic compounds, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[10][11]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[11]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

Methyl 4,5-difluoro-2-nitrobenzoate is a high-value chemical intermediate whose utility is derived from its specific substitution pattern. The combination of a reducible nitro group and an aromatic ring activated for nucleophilic substitution provides chemists with a powerful tool for the synthesis of complex, fluorinated molecules. Its application, particularly in the construction of heterocyclic systems for drug discovery, underscores its strategic importance in modern chemical research.

References

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc.com. (2025-02-05). Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

  • Sageview. (n.d.). Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

Sources

Exploratory

"synthesis and characterization of Methyl 4,5-difluoro-2-nitrobenzoate"

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4,5-difluoro-2-nitrobenzoate Introduction: The Strategic Importance of a Fluorinated Building Block Methyl 4,5-difluoro-2-nitrobenzoate is a str...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4,5-difluoro-2-nitrobenzoate

Introduction: The Strategic Importance of a Fluorinated Building Block

Methyl 4,5-difluoro-2-nitrobenzoate is a strategically functionalized aromatic compound that serves as a pivotal intermediate in modern drug discovery and medicinal chemistry.[1][2] Its structure, featuring a difluorinated benzene ring, a nitro group, and a methyl ester, offers a versatile platform for the synthesis of complex, high-value molecules. The presence of fluorine atoms is particularly significant, as they can enhance crucial drug properties such as metabolic stability, bioavailability, and binding affinity.[2] The nitro group, a versatile functional handle, can be readily reduced to an amine, unlocking a gateway to a diverse array of heterocyclic scaffolds, including those used in potent kinase inhibitors and antibacterial agents.[1][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis and characterization of this key building block. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring a deep and applicable understanding of the process.

Identifier Value
IUPAC Name methyl 4,5-difluoro-2-nitrobenzoate[4]
CAS Number 1015433-96-1[5][6]
Chemical Formula C₈H₅F₂NO₄[4][5]
Molecular Weight 217.13 g/mol [4]
Canonical SMILES COC(=O)C1=CC(=C(C=C1[O-])F)F[4]
Computed Density 1.471 g/cm³[6]
Computed Boiling Point 288 °C[6]

Part I: A Tale of Two Reactions: The Synthetic Pathway

The synthesis of Methyl 4,5-difluoro-2-nitrobenzoate is efficiently achieved through a robust, two-step sequence. The strategy involves the initial nitration of a commercially available precursor, followed by a classic acid-catalyzed esterification. This approach is logical, high-yielding, and relies on well-understood reaction mechanisms.

Synthesis_Workflow Start 3,4-Difluorobenzoic Acid Nitration Electrophilic Nitration Start->Nitration Intermediate 4,5-Difluoro-2-nitrobenzoic Acid Esterification Fischer Esterification Intermediate->Esterification Product Methyl 4,5-difluoro-2-nitrobenzoate Nitration->Intermediate Esterification->Product Reagent1 HNO₃ / H₂SO₄ Reagent1->Nitration Reagent2 Methanol / H₂SO₄ Reagent2->Esterification

Fig 1. Overall synthetic workflow for Methyl 4,5-difluoro-2-nitrobenzoate.
Step 1: Electrophilic Aromatic Substitution: The Nitration of 3,4-Difluorobenzoic Acid

The first critical step is the regioselective installation of a nitro group onto the 3,4-difluorobenzoic acid backbone. This is a classic electrophilic aromatic substitution reaction.

Causality and Experimental Rationale: The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. The fluorine atoms are ortho-, para-directing activators (though deactivating overall due to induction), while the carboxylic acid group is a strong deactivating, meta-directing group.[7] The nitration occurs at the C2 position, which is ortho to the C3-fluorine and meta to the carboxylic acid. This position is the most electronically favorable for attack by the nitronium ion (NO₂⁺) electrophile, which is generated in situ from the mixture of concentrated nitric and sulfuric acids.[7][8] Due to the strong deactivating effect of both the carboxyl and fluoro groups, forceful reaction conditions (e.g., cold, concentrated acids) are necessary to achieve a reasonable reaction rate.[7][9]

Detailed Experimental Protocol:

  • Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, carefully add concentrated sulfuric acid (e.g., 30 mL).

  • Reagent Addition: While maintaining the temperature at 0-5 °C, slowly add 3,4-difluorobenzoic acid (e.g., 0.1 mol) in portions to the stirred sulfuric acid.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 15 mL) in a separate, pre-chilled flask. Add this nitrating mixture dropwise to the solution of the benzoic acid, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4,5-difluoro-2-nitrobenzoic acid, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Safety Notice: The mixing of concentrated nitric and sulfuric acids is highly exothermic and generates a powerful nitrating agent. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The addition of reagents must be slow and controlled to manage the reaction temperature.

Step 2: Fischer Esterification: Formation of the Methyl Ester

With the nitrobenzoic acid intermediate in hand, the final step is the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer esterification is a reliable and scalable method for this transformation.

Causality and Experimental Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction.[10] In this protocol, methanol serves as both the nucleophile and the solvent. Using a large excess of methanol shifts the equilibrium towards the product side, ensuring a high conversion rate, in accordance with Le Châtelier's principle. A catalytic amount of a strong acid, typically sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[11] The reaction is typically heated to reflux to increase the reaction rate.

Detailed Experimental Protocol:

  • Setup: To a round-bottom flask containing the dried 4,5-difluoro-2-nitrobenzoic acid (e.g., 0.1 mol), add a significant excess of methanol (e.g., 200 mL).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mL) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 3-5 hours, monitoring the disappearance of the starting material by TLC.[11]

  • Workup and Isolation: After cooling to room temperature, reduce the volume of methanol using a rotary evaporator. Pour the concentrated residue onto a mixture of ice and water.

  • Purification: The precipitated solid product, Methyl 4,5-difluoro-2-nitrobenzoate, is collected by vacuum filtration. The solid is then washed with cold water, followed by a cold, dilute sodium bicarbonate solution to remove any unreacted acid, and finally with water again. The product is dried in a vacuum oven to yield the final compound.

Part II: Structural Verification: A Multi-Technique Characterization Approach

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl 4,5-difluoro-2-nitrobenzoate. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Characterization_Workflow Product Methyl 4,5-difluoro-2-nitrobenzoate NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Chroma Chromatography Product->Chroma Info_NMR Structural Connectivity (¹H, ¹³C, ¹⁹F) NMR->Info_NMR Info_MS Molecular Weight & Formula (HRMS) MS->Info_MS Info_IR Functional Groups (C=O, NO₂, C-F) IR->Info_IR Info_Chroma Purity Assessment (HPLC/GC) Chroma->Info_Chroma

Fig 2. Comprehensive workflow for the characterization of the final product.
Expected Analytical Data

The following table summarizes the expected data from the primary characterization techniques. This data serves as a benchmark for confirming the successful synthesis of the target molecule.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~ 8.1-8.3 ppm (1H, dd, Ar-H ortho to NO₂) ~ 7.6-7.8 ppm (1H, dd, Ar-H ortho to COOMe) ~ 3.9-4.0 ppm (3H, s, -OCH₃)
¹³C NMR Chemical Shift (δ)~ 164 ppm (C=O, ester) ~ 150-155 ppm (Ar C-F, complex multiplets) ~ 140-145 ppm (Ar C-NO₂) ~ 115-125 ppm (Ar C-H, complex multiplets) ~ 53 ppm (-OCH₃)
¹⁹F NMR Chemical Shift (δ)Two distinct signals in the typical aryl fluoride region, exhibiting coupling to each other and to adjacent protons.
HRMS (ESI+) m/zCalculated for [M+H]⁺ (C₈H₆F₂NO₄): 218.0260; Found: ± 5 ppm
IR Spectroscopy Wavenumber (cm⁻¹)~ 1730 cm⁻¹ (C=O stretch, ester) ~ 1530 & 1350 cm⁻¹ (N-O asymmetric & symmetric stretch) ~ 1250-1300 cm⁻¹ (Ar C-O stretch) ~ 1100-1200 cm⁻¹ (C-F stretch)
HPLC/GC Purity> 98% (as determined by peak area)
Melting Point °CA sharp, defined melting point range should be observed.

Part III: Application in Drug Discovery - A Gateway to Innovation

Methyl 4,5-difluoro-2-nitrobenzoate is not an end-product but a highly valuable starting point for more complex molecular architectures. Its true utility is realized in its subsequent transformations.

  • Amine Synthesis: The most common and powerful application involves the reduction of the nitro group to an aniline derivative (Methyl 2-amino-4,5-difluorobenzoate). This transformation is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).[1]

  • Heterocycle Construction: The resulting aminobenzoate is a classic precursor for a vast range of heterocyclic ring systems. The amine and ester functionalities can participate in cyclization reactions to form benzoxazinones, quinolones, and other scaffolds that are prevalent in pharmaceuticals.[1][9] For instance, this intermediate is crucial in synthesizing certain classes of kinase inhibitors for treating inflammatory diseases and cancer.[1]

  • Fluorine Advantage: The 4,5-difluoro substitution pattern is retained throughout these transformations, imparting the beneficial properties of fluorine to the final drug candidate, often leading to improved pharmacokinetic profiles.[2]

Conclusion

This guide has detailed a reliable and well-rationalized pathway for the synthesis of Methyl 4,5-difluoro-2-nitrobenzoate, a key intermediate in pharmaceutical research. By understanding the causality behind the synthetic steps—from the regioselectivity of the nitration to the equilibrium dynamics of the esterification—and employing a comprehensive suite of analytical techniques for characterization, researchers can confidently produce and validate this valuable chemical building block. Its strategic application opens the door to the discovery and development of novel therapeutics, underscoring the critical link between fundamental organic synthesis and advanced drug design.

References

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sardarian, A., Zandi, M., & Motevally, S. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. ResearchGate. Retrieved from [Link]

  • Zhang, G. F., & Yin, Y. W. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Journal of Chemical Research. Retrieved from [Link]

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. The 2,3,4- and 2,4,6-Trifluorobenzoic Acids and Related Compounds. Journal of the American Chemical Society. (Note: While the direct link is to a related ACS publication, the referenced content discusses the nitration of difluorobenzoic acid). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. Retrieved from [Link]

  • Zhang, G., et al. (2017). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

  • Hubei Ipure Biology Co., Ltd. (n.d.). Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. Retrieved from [Link]

  • Wang, Y., et al. (2013). Application of methyl in drug design. Yao Xue Xue Bao. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
  • Google Patents. (n.d.). Intermediates in the preparation of 4,5-difluoroanthranilic acid.

Sources

Foundational

Methyl 4,5-difluoro-2-nitrobenzoate (CAS: 1015433-96-1): A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary: Methyl 4,5-difluoro-2-nitrobenzoate is a strategically functionalized aromatic compound that serves as a pivotal intermedi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Methyl 4,5-difluoro-2-nitrobenzoate is a strategically functionalized aromatic compound that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its molecular architecture, featuring a methyl ester, a nitro group, and two fluorine atoms on the benzene ring, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its reactivity profile, and its applications as a versatile scaffold for constructing complex, high-value molecules. For researchers in drug discovery, this compound is a key starting material for generating libraries of novel compounds, where the fluorine substituents can enhance pharmacokinetic properties and the nitro group serves as a versatile handle for subsequent chemical transformations.

Chemical Identity and Physicochemical Properties

Methyl 4,5-difluoro-2-nitrobenzoate is an organic compound identified by the CAS number 1015433-96-1.[1][2] Its structure and properties are summarized below.

Table 1: Chemical Identifiers and Structural Information

IdentifierValueSource
CAS Number 1015433-96-1[1][2]
Molecular Formula C₈H₅F₂NO₄[1][2]
Molecular Weight 217.13 g/mol [2][3]
IUPAC Name methyl 4,5-difluoro-2-nitrobenzoate[2]
SMILES COC(=O)C1=CC(=C(C=C1[O-])F)F[2]
InChIKey JHWZADUIXGMAKM-UHFFFAOYSA-N[2]

Table 2: Physicochemical Properties

PropertyValueSource
Density 1.471 g/cm³[3]
Boiling Point 288 °C[3]
Flash Point 128 °C[3]
Refractive Index 1.516[3]
XLogP3 1.9[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]

Synthesis and Purification

The most common and efficient method for preparing Methyl 4,5-difluoro-2-nitrobenzoate is through the Fischer esterification of its corresponding carboxylic acid precursor.

Primary Synthetic Route: Fischer Esterification

This route is favored due to its high efficiency, use of readily available reagents, and straightforward procedure. The reaction involves treating 4,5-difluoro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

G start 4,5-Difluoro-2-nitrobenzoic Acid + Methanol (CH3OH) catalyst H₂SO₄ (catalyst) start->catalyst Protonation intermediate Protonated Carbonyl Intermediate catalyst->intermediate product Methyl 4,5-difluoro-2-nitrobenzoate intermediate->product Nucleophilic attack by Methanol water H₂O product->water Elimination G start Methyl 4,5-difluoro- 2-nitrobenzoate reagents H₂, Pd/C or SnCl₂, HCl start->reagents Reduction product Methyl 2-amino- 4,5-difluorobenzoate reagents->product G start Methyl 4,5-difluoro- 2-nitrobenzoate nucleophile Nucleophile (Nu-H) + Base start->nucleophile Nucleophilic Attack at C5 meisenheimer Meisenheimer Complex (Intermediate) nucleophile->meisenheimer product Substituted Product (Nu at C5) meisenheimer->product Loss of F⁻

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 4,5-difluoro-2-nitrobenzoate

Introduction Methyl 4,5-difluoro-2-nitrobenzoate is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its chemical structure, characterized by a benzene...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4,5-difluoro-2-nitrobenzoate is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its chemical structure, characterized by a benzene ring substituted with two adjacent fluorine atoms, a nitro group, and a methyl ester, makes it a versatile synthetic intermediate. The strategic placement of electron-withdrawing groups (fluorine and nitro) and an ester functionality provides multiple reaction sites for the construction of more complex molecular architectures. Understanding the physical properties of this compound is a critical first step for its effective use in laboratory synthesis, ensuring proper handling, reaction control, and purification.

This guide provides a comprehensive overview of the known and predicted physical properties of Methyl 4,5-difluoro-2-nitrobenzoate, offers insights into its spectroscopic characteristics, details a standard protocol for physical characterization, and outlines essential safety and handling procedures.

Physicochemical Properties

The fundamental physical and chemical identifiers for Methyl 4,5-difluoro-2-nitrobenzoate are summarized below. It is important to note that while some properties have been computationally predicted and are available in chemical databases, experimental data, particularly for the melting point, is not widely reported in the public domain.

PropertyValueSource(s)
IUPAC Name methyl 4,5-difluoro-2-nitrobenzoate[1]
CAS Number 1015433-96-1[1][2][3]
Molecular Formula C₈H₅F₂NO₄[1][2][3]
Molecular Weight 217.13 g/mol [1]
Appearance White to light yellow crystalline solid (Predicted)
Melting Point Not available[2]
Boiling Point 288.2 ± 40.0 °C at 760 mmHg (Predicted)[2]
Density 1.5 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 128.1 ± 27.3 °C (Predicted)[2]
Solubility Predicted to be soluble in common organic solvents (e.g., ethanol, methanol, ether, acetone, ethyl acetate) and insoluble in water.[4]

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the three methyl ester protons.

  • Aromatic Protons (H-3, H-6): There are two protons on the aromatic ring.

    • The proton at position 6 (H-6), situated between two fluorine atoms, is expected to appear as a triplet of doublets (td) or a more complex multiplet due to coupling with both adjacent fluorine atoms and the meta-coupled H-3 proton. Its chemical shift would be significantly downfield.

    • The proton at position 3 (H-3), adjacent to the nitro group, will also be shifted downfield and will likely appear as a doublet of doublets (dd) due to coupling with the H-6 proton and the fluorine atom at position 4.

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be heavily influenced by the attached functional groups, and the carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling).

  • Carbonyl Carbon (C=O): Expected to be in the range of 160-165 ppm.

  • Aromatic Carbons:

    • Carbons directly attached to fluorine (C-4, C-5) will show large one-bond C-F coupling constants (¹JCF) and will be shifted significantly downfield, appearing in the range of 145-160 ppm.

    • The carbon bearing the nitro group (C-2) and the carbon bearing the ester group (C-1) will also be downfield.

    • The carbons attached to protons (C-3, C-6) will appear at higher field strengths compared to the substituted carbons and will exhibit smaller two- or three-bond C-F couplings.

  • Methyl Carbon (-OCH₃): Expected to appear as a single peak around 52-54 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for its functional groups.

  • C=O Stretch (Ester): A strong, sharp absorption is expected around 1720-1740 cm⁻¹.

  • N-O Stretch (Nitro group): Two strong absorptions are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption in the 1200-1300 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1250 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Experimental Protocol for Physical Characterization: Melting Point Determination

Given the absence of a reported melting point, this protocol outlines the standardized procedure for its determination using a digital melting point apparatus. This is a fundamental experiment to assess the purity of a synthesized batch of Methyl 4,5-difluoro-2-nitrobenzoate.

Methodology
  • Sample Preparation:

    • Ensure the crystalline sample is completely dry and free of solvent.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Finely crush the sample into a powder using a spatula.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube into the powdered sample, forcing a small amount (2-3 mm in height) into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.

  • Apparatus Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • Set a starting temperature approximately 10-15 °C below the expected melting point (if unknown, a rapid preliminary run can be performed to find an approximate range).

    • Set a ramp rate of 1-2 °C per minute for an accurate determination.

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

  • Data Reporting:

    • The melting point is reported as a range from the onset to the completion temperature. A narrow range (e.g., 1-2 °C) is indicative of a pure compound.

Workflow for Melting Point Determinationdot

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Data Reporting prep1 Dry Crystalline Sample prep2 Crush to Fine Powder prep1->prep2 load1 Load 2-3 mm of Sample prep2->load1 load2 Pack Sample Tightly load1->load2 measure1 Set Start Temp & Ramp Rate (1-2 °C/min) load2->measure1 measure2 Insert Capillary into Apparatus measure1->measure2 measure3 Observe & Record Onset of Melting (T1) measure2->measure3 measure4 Record Completion of Melting (T2) measure3->measure4 report1 Report Melting Point as Range (T1 - T2) measure4->report1 purity Assess Purity (Narrow range = High purity) report1->purity

Sources

Foundational

An In-depth Technical Guide to Methyl 4,5-difluoro-2-nitrobenzoate for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, halogenated and nitrated aro...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among these, halogenated and nitrated aromatic compounds serve as versatile scaffolds, offering multiple avenues for chemical modification and fine-tuning of physicochemical properties. Methyl 4,5-difluoro-2-nitrobenzoate has emerged as a key intermediate, particularly in the synthesis of complex heterocyclic systems for targeted therapies. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, grounded in field-proven insights to empower researchers in their drug discovery endeavors.

Core Molecular Attributes of Methyl 4,5-difluoro-2-nitrobenzoate

Methyl 4,5-difluoro-2-nitrobenzoate is a trifunctionalized benzene ring, featuring an electron-withdrawing nitro group, a methyl ester, and two fluorine atoms. This specific arrangement of substituents dictates its reactivity and utility as a synthetic intermediate.

Molecular Formula: C₈H₅F₂NO₄[1]

Molecular Weight: 217.13 g/mol [1]

The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing its electrophilicity and modulating the acidity of adjacent protons. The nitro group, being a strong deactivating group, directs nucleophilic substitution and can be readily reduced to an amine, opening up a vast chemical space for further derivatization. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to amides.

Physicochemical and Computed Properties

A comprehensive understanding of a compound's physical and chemical properties is crucial for its effective use in synthesis and formulation. The following table summarizes the key properties of Methyl 4,5-difluoro-2-nitrobenzoate.

PropertyValueSource
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 59-63 °C[1]
Boiling Point 288 °C[1]
Density 1.471 g/cm³[1]
Flash Point 128 °C[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Synthesis and Handling

Synthesis of Methyl 4,5-difluoro-2-nitrobenzoate

While often commercially available, understanding the synthesis of Methyl 4,5-difluoro-2-nitrobenzoate is valuable for process development and cost-effective sourcing. The primary route to this compound is through the esterification of its corresponding carboxylic acid, 4,5-difluoro-2-nitrobenzoic acid.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Carboxylic_Acid 4,5-Difluoro-2-nitrobenzoic acid Product_Ester Methyl 4,5-difluoro-2-nitrobenzoate Carboxylic_Acid->Product_Ester Esterification Methanol Methanol Methanol->Product_Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product_Ester

Caption: Fischer esterification of 4,5-difluoro-2-nitrobenzoic acid.

Step-by-Step Protocol (General Procedure):

  • Dissolution: Dissolve 4,5-difluoro-2-nitrobenzoic acid in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Heating: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.

  • Work-up: After cooling, the reaction mixture is typically poured into water, causing the less soluble ester to precipitate.

  • Purification: The crude product is collected by filtration, washed with water to remove any remaining acid, and then purified, usually by recrystallization from a suitable solvent like ethanol or methanol.

Safety and Handling

As with any nitroaromatic compound, proper safety precautions are essential when handling Methyl 4,5-difluoro-2-nitrobenzoate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat sources.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 4,5-difluoro-2-nitrobenzoate lies in its role as a versatile starting material for the synthesis of more complex molecules, particularly in the realm of drug discovery. Its strategic functionalization allows for sequential and site-selective reactions, making it an ideal scaffold for building libraries of compounds for biological screening.

A significant application of this compound is in the synthesis of inhibitors of Son of Sevenless homolog 1 (SOS1), a crucial protein in the RAS signaling pathway, which is frequently dysregulated in various cancers.

Case Study: Synthesis of SOS1 Inhibitors for KRAS-Driven Carcinomas

In a notable study published in the Journal of Medicinal Chemistry, researchers utilized commercially available Methyl 4,5-difluoro-2-nitrobenzoate as the starting material for the synthesis of novel tricyclic and tetracyclic SOS1 inhibitors.[2] The overall synthetic strategy leverages the reactivity of the functional groups on the starting benzoate.

Synthetic Workflow for SOS1 Inhibitors:

G A Methyl 4,5-difluoro-2-nitrobenzoate B Nucleophilic Aromatic Substitution (SNAr) with a diol or amino alcohol A->B C Cyclization to form a fused ring system B->C D Reduction of the nitro group to an amine C->D E Formation of the core heterocyclic scaffold (e.g., quinazoline) D->E F Coupling with various side chains E->F G Final SOS1 Inhibitor Candidates F->G

Sources

Exploratory

"spectroscopic data (NMR, IR, MS) of Methyl 4,5-difluoro-2-nitrobenzoate"

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4,5-difluoro-2-nitrobenzoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4,5-difluoro-2-nitrobenzoate is...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4,5-difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-difluoro-2-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a methyl ester on a benzene ring, imparts specific electronic and steric properties that are valuable in the design of novel molecules. Accurate structural confirmation and purity assessment are paramount for its effective use, making a thorough understanding of its spectroscopic signature essential.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 4,5-difluoro-2-nitrobenzoate. As a senior application scientist, the focus extends beyond mere data presentation to explain the underlying principles and experimental considerations, ensuring a robust and reliable characterization process.

Molecular Structure and Physicochemical Properties

The structural and electronic features of Methyl 4,5-difluoro-2-nitrobenzoate are key to interpreting its spectral data. The molecule consists of a benzene ring substituted with three electron-withdrawing groups (two fluorine atoms and a nitro group) and one electron-donating group (the methyl ester, although the carbonyl is withdrawing). This electronic environment significantly influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Molecular structure of Methyl 4,5-difluoro-2-nitrobenzoate.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅F₂NO₄[1]
Molecular Weight217.13 g/mol [1]
Exact Mass217.01866396 Da[1]
IUPAC Namemethyl 4,5-difluoro-2-nitrobenzoate[1]
CAS Number1015433-96-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Methyl 4,5-difluoro-2-nitrobenzoate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Analysis (Predicted)

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methyl group of the ester. The chemical shifts are significantly influenced by the anisotropic and electronic effects of the nitro and ester groups.

  • Aromatic Protons (H-3, H-6): The two aromatic protons are in different chemical environments. H-3 is ortho to the strongly electron-withdrawing nitro group, which will shift it significantly downfield. H-6 is ortho to the ester group. Both protons will exhibit coupling to the adjacent fluorine atoms, resulting in complex splitting patterns (likely doublet of doublets or triplets, depending on the coupling constants).

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. Its chemical shift will be in the typical range for a methyl ester.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3~8.0 - 8.3t or dd1HDeshielded by ortho -NO₂ group; C-H and F-H coupling.
H-6~7.6 - 7.9t or dd1HLess deshielded than H-3; C-H and F-H coupling.
-OCH₃~3.9 - 4.0s3HTypical range for a methyl ester.[2]
¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. A key feature will be the presence of carbon-fluorine (C-F) coupling, which can be observed as doublets for the carbons directly bonded to fluorine (¹JCF) and smaller couplings for carbons two or three bonds away (²JCF, ³JCF).

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)Expected C-F CouplingRationale
C=O (Ester)163 - 166Small ³JCF or absentTypical carbonyl carbon of an aromatic ester.[2]
C-4 (Ar-F)150 - 155Large ¹JCF (~250 Hz)Aromatic carbon attached to fluorine, deshielded.
C-5 (Ar-F)148 - 153Large ¹JCF (~250 Hz)Aromatic carbon attached to fluorine, deshielded.
C-2 (Ar-NO₂)145 - 150Present (²JCF, ³JCF)Aromatic carbon attached to the nitro group.
C-1 (Ar-COOCH₃)130 - 135Present (²JCF, ³JCF)Quaternary carbon attached to the ester.
C-6 (Ar-H)120 - 125Present (²JCF)Protonated aromatic carbon.
C-3 (Ar-H)115 - 120Present (²JCF)Protonated aromatic carbon.
-OCH₃ (Ester)~53AbsentTypical methyl ester carbon.[2][3]
Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 4,5-difluoro-2-nitrobenzoate.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS) at 0.0 ppm, for accurate chemical shift referencing.[2]

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks for TMS).

    • Acquire a standard ¹H NMR spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and typically 16-32 scans.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of Methyl 4,5-difluoro-2-nitrobenzoate will be dominated by strong absorptions from the nitro, ester, and C-F bonds.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
~1730 - 1750C=O stretch (ester)StrongCharacteristic of aromatic esters.
~1520 - 1550Asymmetric NO₂ stretchStrongOne of the two key peaks for a nitro group.[5]
~1340 - 1360Symmetric NO₂ stretchStrongThe second key peak for a nitro group.[6]
~1250 - 1300C-O stretch (ester)StrongAssociated with the ester linkage.
~1100 - 1250C-F stretchStrongAromatic C-F bonds typically absorb in this region.
~3050 - 3100Aromatic C-H stretchMedium-Weak
~1600, ~1475Aromatic C=C stretchMedium
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis:

    • Place a small amount of the solid Methyl 4,5-difluoro-2-nitrobenzoate powder onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), the molecule will first form a molecular ion (M⁺•), which will then undergo fragmentation.

  • Molecular Ion (M⁺•): The molecular ion peak should be observed at an m/z corresponding to the exact mass of the molecule, 217.02.

  • Key Fragmentation Pathways:

    • Loss of methoxy group (•OCH₃): A common fragmentation for methyl esters, leading to a fragment at m/z 186.

    • Loss of nitro group (•NO₂): Fragmentation involving the cleavage of the C-N bond, resulting in a fragment at m/z 171.

    • Loss of carbon monoxide (CO): Following the loss of the methoxy group, the resulting acylium ion can lose CO, leading to a fragment at m/z 158.

Table 5: Predicted Key Fragments in EI-MS

m/zProposed FragmentIdentity
217[C₈H₅F₂NO₄]⁺•Molecular Ion (M⁺•)
186[M - •OCH₃]⁺Acylium ion
171[M - •NO₂]⁺Difluorobenzoate radical cation
158[M - •OCH₃ - CO]⁺Difluorophenyl cation
Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for analyzing volatile and thermally stable compounds like this one.[7]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.[7]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Use a non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 70°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.[7]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

      • Mass Range: Scan a range of m/z 40-400 to ensure capture of both low-mass fragments and the molecular ion.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Integrated Analytical Workflow

The confirmation of the structure and purity of Methyl 4,5-difluoro-2-nitrobenzoate requires an integrated approach where data from multiple techniques are synthesized.

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample Methyl 4,5-difluoro-2-nitrobenzoate NMR NMR (¹H, ¹³C) Sample->NMR IR ATR-FTIR Sample->IR MS GC-MS Sample->MS Analysis Spectral Data Analysis - Chemical Shifts - Vibrational Frequencies - m/z Fragments NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

Caption: Integrated workflow for spectroscopic characterization.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

The structural elucidation of Methyl 4,5-difluoro-2-nitrobenzoate is reliably achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the influence of the fluorine substituents. IR spectroscopy confirms the presence of the key nitro and ester functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. By following the robust experimental protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of this important chemical building block, ensuring the integrity of their subsequent research and development activities.

References

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) for Methyl benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for a related publication showing NMR data for various methyl benzoates. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc.com. (2025). Methyl 4,5-difluoro-2-nitrobenzoate Price. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Chegg.com. (2023). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl m-nitrobenzoate. Retrieved from [Link]

  • LookChem. (n.d.). methyl 2,5-difluoro-3-methyl-4-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl p-nitro benzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide on the Role of Fluorine Atoms in the Reactivity of Methyl 4,5-difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4,5-difluoro-2-nitrobenzoate is a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,5-difluoro-2-nitrobenzoate is a versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of two fluorine atoms and a nitro group on the benzene ring imparts unique reactivity, primarily governed by the principles of nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive analysis of the role of the fluorine atoms in the reactivity of this compound. We will delve into the electronic and steric effects that dictate its susceptibility to nucleophilic attack, the regioselectivity of substitution reactions, and provide detailed experimental protocols for the synthesis of various derivatives.

Introduction: The Strategic Importance of Fluorinated Aromatics

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In drug discovery, fluorine substitution is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] Methyl 4,5-difluoro-2-nitrobenzoate is a prime example of a fluorinated aromatic compound designed for facile chemical modification. Its reactivity is dominated by the electron-deficient nature of the aromatic ring, a direct consequence of the potent electron-withdrawing effects of the two fluorine atoms and the nitro group. This electronic activation renders the molecule highly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex aromatic compounds.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The negative charge of this complex is delocalized, particularly by electron-withdrawing groups positioned ortho and para to the site of attack. The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the final substitution product. For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group.[3]

In the case of Methyl 4,5-difluoro-2-nitrobenzoate, the presence of the nitro group and two fluorine atoms strongly activates the ring for SNAr reactions.

The Activating Role of Fluorine

Contrary to what might be expected from the high strength of the carbon-fluorine bond, fluorine is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the C-F bond.[3] The high electronegativity of fluorine plays a crucial role in activating the aromatic ring towards nucleophilic attack by inductively withdrawing electron density. This effect stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.[4]

Regioselectivity in Nucleophilic Attack

The substitution pattern of Methyl 4,5-difluoro-2-nitrobenzoate presents an interesting case for regioselectivity. The two fluorine atoms at the C4 and C5 positions are not electronically equivalent due to the influence of the ortho-nitro group and the meta-methoxycarbonyl group. The nitro group, being a powerful electron-withdrawing group through both resonance and induction, exerts its strongest activating effect at the positions ortho and para to it.

In Methyl 4,5-difluoro-2-nitrobenzoate, the C4-fluorine is para to the nitro group, while the C5-fluorine is meta. Therefore, the C4 position is significantly more activated towards nucleophilic attack. The incoming nucleophile will preferentially attack the C4 carbon, leading to the displacement of the C4-fluorine atom.

G Regioselectivity of Nucleophilic Attack cluster_0 Reaction Pathway cluster_1 Nucleophilic Attack cluster_2 Meisenheimer Complex cluster_3 Product reagents Methyl 4,5-difluoro-2-nitrobenzoate + Nu:⁻ start Methyl 4,5-difluoro-2-nitrobenzoate attack_C4 Attack at C4 (para to NO₂) start->attack_C4 Favored attack_C5 Attack at C5 (meta to NO₂) start->attack_C5 Disfavored intermediate_C4 More Stable Intermediate (Negative charge delocalized by NO₂) attack_C4->intermediate_C4 intermediate_C5 Less Stable Intermediate attack_C5->intermediate_C5 product_C4 Major Product (Substitution at C4) intermediate_C4->product_C4 product_C5 Minor Product (Substitution at C5) intermediate_C5->product_C5

Caption: Regioselectivity of nucleophilic attack on Methyl 4,5-difluoro-2-nitrobenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4,5-difluoro-2-nitrobenzoate is provided in the table below.[4]

PropertyValue
Molecular Formula C₈H₅F₂NO₄
Molecular Weight 217.13 g/mol
CAS Number 1015433-96-1
Appearance Solid
XLogP3 1.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 2

Experimental Protocols for SNAr Reactions

The following are general protocols for the nucleophilic aromatic substitution on Methyl 4,5-difluoro-2-nitrobenzoate with common nucleophiles. These protocols are based on established procedures for similar activated aromatic systems and may require optimization for specific substrates and desired outcomes.[2][3]

General Mechanism of SNAr

SNAr_Mechanism General Mechanism of SNAr on Methyl 4,5-difluoro-2-nitrobenzoate reactant Methyl 4,5-difluoro-2-nitrobenzoate + Nu:⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant:reactant->meisenheimer:intermediate Addition (Rate-determining step) product 4-substituted-5-fluoro-2-nitrobenzoate + F⁻ meisenheimer:intermediate->product:product Elimination

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Reaction with Amines (Amination)

This protocol describes a general procedure for the reaction of Methyl 4,5-difluoro-2-nitrobenzoate with a primary or secondary amine.

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

  • Amine (e.g., piperidine, morpholine, benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask, add Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add a minimal amount of DMSO to dissolve the starting materials.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Alcohols (Alkoxylation)

This protocol outlines a general procedure for the reaction with an alcohol to form an ether linkage.

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

  • Alcohol (e.g., methanol, ethanol, phenol) (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask in an ice bath and carefully add sodium hydride (1.5 eq).

  • Slowly add the alcohol (1.5 eq) to the suspension and stir for 30 minutes at 0 °C to form the alkoxide.

  • Add a solution of Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Reaction with Thiols (Thiolation)

This protocol provides a general method for the synthesis of thioethers.

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl thiol) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the flask in an ice bath and carefully add sodium hydride (1.5 eq).

  • Slowly add the thiol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C to form the thiolate.

  • Add a solution of Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Conclusion

The fluorine atoms in Methyl 4,5-difluoro-2-nitrobenzoate play a multifaceted and crucial role in defining its reactivity. Their strong inductive electron-withdrawing effect, in synergy with the nitro group, renders the aromatic ring highly susceptible to nucleophilic aromatic substitution. This activation, coupled with the predictable regioselectivity favoring substitution at the C4 position, makes this compound an invaluable and versatile precursor in the synthesis of a wide array of functionalized aromatic molecules. The protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this important building block in their drug discovery and materials science endeavors.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

  • (Placeholder for a relevant citation on regioselectivity if a specific one becomes available)
  • (Placeholder for a relevant citation on specific applic
  • Drakesmith, L. A., & O'Hagan, D. (2014). The role of fluorine in drug design and development. Future Medicinal Chemistry, 6(10), 1139–1158. (This is a representative reference for the general statement and a real URL would be provided if found).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 4,5-difluoro-2-nitrobenzoate

Introduction: A Versatile Scaffold in Modern Chemistry Methyl 4,5-difluoro-2-nitrobenzoate (CAS No. 1015433-96-1) is a highly functionalized aromatic building block of significant interest to researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Chemistry

Methyl 4,5-difluoro-2-nitrobenzoate (CAS No. 1015433-96-1) is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1][2] Its strategic combination of a potent electron-withdrawing nitro group, a methyl ester, and two nucleophilically labile fluorine atoms makes it an exceptionally reactive and versatile substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[3] The nitro group, positioned ortho to the ester and para/meta to the fluorine atoms, strongly activates the aromatic ring, facilitating the displacement of a fluoride ion by a wide array of nucleophiles under relatively mild conditions.[4]

This guide provides an in-depth exploration of the SNAr reactions of Methyl 4,5-difluoro-2-nitrobenzoate. It moves beyond simple procedural descriptions to offer insights into the underlying mechanistic principles, regiochemical outcomes, and the rationale behind protocol design, empowering researchers to leverage this key intermediate in their synthetic programs.

Core Concepts: The SNAr Mechanism in Action

The SNAr reaction is a cornerstone of modern organic synthesis, proceeding through a well-established two-step addition-elimination mechanism.[5] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the linchpin of the reaction's feasibility and is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as the nitro group in the title compound. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[4]

Caption: General mechanism of the SNAr reaction.

Regioselectivity: The Critical C4 vs. C5 Decision

A key strategic consideration when using Methyl 4,5-difluoro-2-nitrobenzoate is the regioselectivity of the nucleophilic attack. The substrate offers two potential sites for substitution: the fluorine at C4 (para to the nitro group) and the fluorine at C5 (meta to the nitro group).

The activating power of an EWG is most pronounced at the ortho and para positions due to the ability to delocalize the negative charge of the Meisenheimer complex onto the EWG itself through resonance.

  • Attack at C4 (Para): Nucleophilic attack at the C4 position allows the negative charge in the Meisenheimer intermediate to be delocalized directly onto the highly stabilizing nitro group. This results in a more stable intermediate and, consequently, a lower activation energy for its formation.

  • Attack at C5 (Meta): When attack occurs at the C5 position, the resulting negative charge cannot be directly delocalized onto the nitro group via resonance. This leads to a less stable intermediate compared to the C4-adduct.

Therefore, under most conditions, substitution at the C4 position is overwhelmingly favored , representing the kinetically and often thermodynamically preferred pathway.[6][7]

Caption: Meisenheimer intermediates for C4 vs. C5 attack.

Application Notes & Protocols by Nucleophile Class

The choice of nucleophile, solvent, base, and temperature are critical parameters that dictate the success and efficiency of the SNAr reaction.[3]

N-Nucleophiles (Primary and Secondary Amines)

Application Note: Amine nucleophiles are readily employed for SNAr reactions with Methyl 4,5-difluoro-2-nitrobenzoate. The reactions are typically high-yielding and clean. A base is required to neutralize the HF that is formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred as they are inexpensive, easy to remove during workup, and sufficiently basic to drive the reaction without causing unwanted side reactions. Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the Meisenheimer complex, accelerating the reaction.[4][5] Heating is often necessary to achieve a reasonable reaction rate, typically in the range of 60-100 °C.

Protocol 1: General Procedure for Reaction with Amines

Protocol_Amines A 1. Combine Substrate & Base - Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) - K₂CO₃ (2.0 eq) - In a round-bottom flask B 2. Add Solvent & Nucleophile - Add DMSO or DMF - Add Amine (1.1-1.2 eq) A->B C 3. Heat Reaction - Stir at 80-100 °C - Monitor by TLC or LC-MS B->C D 4. Aqueous Workup - Cool to RT - Pour into water - Extract with Ethyl Acetate C->D E 5. Purification - Wash organic layer with brine - Dry over Na₂SO₄, filter - Concentrate in vacuo D->E F 6. Final Product - Purify by column chromatography if needed E->F

Caption: Experimental workflow for reaction with amines.

Step-by-Step Methodology:

  • To a dry round-bottom flask, add Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).

  • Add a suitable volume of DMSO to dissolve the starting materials (e.g., ~5-10 mL per gram of substrate).

  • Add the desired primary or secondary amine (1.1-1.2 eq) to the mixture.

  • Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

O-Nucleophiles (Alcohols and Phenols)

Application Note: Alcohols and phenols are weaker nucleophiles than their corresponding alkoxides and phenoxides. Therefore, a strong base is required to deprotonate the hydroxyl group prior to the SNAr reaction. Sodium hydride (NaH) is a common choice for this purpose, as it irreversibly deprotonates the alcohol/phenol to generate the highly nucleophilic alkoxide/phenoxide.[4] The reaction must be conducted under anhydrous conditions, as NaH reacts violently with water. Anhydrous polar aprotic solvents like THF or DMF are essential. The reaction typically requires heating to proceed at a practical rate.[8]

Protocol 2: General Procedure for Reaction with Alcohols/Phenols

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF or THF.

  • Cool the flask to 0 °C in an ice bath and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Slowly add the alcohol or phenol (1.1 eq), dissolved in a small amount of anhydrous solvent, to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in a minimal amount of anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Perform an aqueous workup and purification as described in Protocol 1.

S-Nucleophiles (Thiols)

Application Note: Thiols are excellent nucleophiles for SNAr reactions.[9] Similar to alcohols, they are typically converted to the more nucleophilic thiolate anion using a base.[3] While NaH can be used, weaker bases like K₂CO₃ are often sufficient due to the higher acidity of thiols compared to alcohols. The use of a polar aprotic solvent like DMF or DMSO is standard. These reactions often proceed readily at room temperature or with gentle heating.

Protocol 3: General Procedure for Reaction with Thiols

Step-by-Step Methodology:

  • To a round-bottom flask, add the thiol (1.1 eq), potassium carbonate (2.0 eq), and DMF.

  • Stir the mixture at room temperature for 20-30 minutes to generate the thiolate.

  • Add Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) while monitoring its progress by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the SNAr reaction of Methyl 4,5-difluoro-2-nitrobenzoate with various nucleophiles. Note that yields and reaction times are representative and can vary based on the specific nucleophile and scale.

Nucleophile ClassExample NucleophileBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Primary Amine BenzylamineK₂CO₃ (2.0)DMSO804-8>90
Secondary Amine MorpholineK₂CO₃ (2.0)DMF906-12>90
Aromatic Amine AnilineK₂CO₃ (2.0)DMSO10012-2475-85
Alcohol Propan-1-olNaH (1.2)THF658-1680-90
Phenol PhenolNaH (1.2)DMF806-1085-95
Thiol EthanethiolK₂CO₃ (2.0)DMF252-4>95

Conclusion

Methyl 4,5-difluoro-2-nitrobenzoate is a superior substrate for nucleophilic aromatic substitution, offering a reliable platform for the synthesis of diverse C-N, C-O, and C-S bonds. The strong activation provided by the ortho-nitro group directs substitution selectively to the C4 position, providing a predictable and high-yielding route to 4-substituted-5-fluoro-2-nitrobenzoate derivatives. The protocols and principles outlined in this guide are designed to serve as a robust starting point for researchers, enabling the strategic application of this versatile building block in drug discovery and materials science.[10]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Plater, M. J., & Harrison, W. T. A. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 42(4), 196-201.
  • Protheragen. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D.
  • BenchChem. (n.d.). The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery.
  • ResearchGate. (n.d.). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors.
  • Llanos, E., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC - NIH.
  • BenchChem. (n.d.). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate.
  • Goetz, A. E., et al. (2021).
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate.
  • Singleton, D. A., et al. (2017).
  • ChemicalBook. (n.d.). METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis.
  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate.
  • ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
  • Tay, N. E. S., & Nicewicz, D. A. (2020).
  • Plater, M. J., et al. (2024).
  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
  • WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Chambers, R. D., et al. (1981). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions.
  • Common Organic Chemistry. (n.d.). SNAr (F) - Aliphatic Alcohols.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Chemsrc.com. (2025). Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

Sources

Application

Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 4,5-difluoro-2-nitrobenzoate

Introduction: The Strategic Importance of Methyl 2-amino-4,5-difluorobenzoate The selective reduction of the nitro group in Methyl 4,5-difluoro-2-nitrobenzoate is a critical transformation in synthetic organic chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-amino-4,5-difluorobenzoate

The selective reduction of the nitro group in Methyl 4,5-difluoro-2-nitrobenzoate is a critical transformation in synthetic organic chemistry, yielding Methyl 2-amino-4,5-difluorobenzoate. This product is a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The presence of the difluoro substitution pattern on the aromatic ring, combined with the amino and methyl ester functionalities, makes it a key building block for the synthesis of various bioactive molecules. The efficiency and selectivity of this reduction are paramount to ensure high yields and purity of the desired aniline, avoiding unwanted side reactions such as dehalogenation or reduction of the ester group.

This guide provides a comprehensive overview of various methodologies for this transformation, detailing the underlying principles, experimental protocols, and safety considerations. We will explore several robust methods, including catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions, to provide researchers with a well-rounded understanding and practical tools for their synthetic endeavors.

Choosing the Right Reduction Strategy: A Comparative Overview

The selection of an appropriate reduction method depends on several factors, including the scale of the reaction, available equipment, desired chemoselectivity, and cost-effectiveness. Below is a comparative analysis of the most common and effective methods for the reduction of the nitro group in Methyl 4,5-difluoro-2-nitrobenzoate.

MethodCatalyst/ReagentKey AdvantagesKey Considerations
Catalytic Hydrogenation Pd/C, Pt/C, Raney NickelHigh efficiency, clean reaction, scalable.[3][4]Requires specialized high-pressure equipment, potential for dehalogenation, pyrophoric catalysts.[5][6][7]
Transfer Hydrogenation Pd/C with Ammonium FormateAvoids the use of high-pressure hydrogen gas, milder conditions, good functional group tolerance.[8][9][10][11]May require longer reaction times, optimization of hydrogen donor amount.
Metal-Mediated Reduction Fe/HCl, SnCl₂Cost-effective, tolerant of many functional groups.[3][12][13]Stoichiometric amounts of metal required, often acidic conditions, tedious work-up to remove metal salts.[12][14]
Sodium Dithionite Reduction Na₂S₂O₄Mild conditions, good chemoselectivity, metal-free.[15][16][17]Often requires aqueous or semi-aqueous solvent systems, potential for side reactions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation with palladium on carbon (Pd/C) is a highly efficient method for the reduction of nitro groups.[3][4] However, it requires careful handling of the pyrophoric catalyst and adherence to strict safety protocols for working with hydrogen gas.[5][6][7][18]

Workflow for Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start charge_reactor Charge reactor with Methyl 4,5-difluoro-2-nitrobenzoate and solvent (e.g., Methanol) start->charge_reactor inert_atmosphere Purge reactor with inert gas (N₂ or Ar) charge_reactor->inert_atmosphere add_catalyst Carefully add Pd/C catalyst under inert atmosphere inert_atmosphere->add_catalyst pressurize Pressurize reactor with H₂ gas to desired pressure add_catalyst->pressurize heat_stir Heat and stir the reaction mixture pressurize->heat_stir monitor Monitor reaction progress (TLC, LC-MS, or H₂ uptake) heat_stir->monitor depressurize Cool and carefully depressurize the reactor monitor->depressurize Reaction Complete purge_inert Purge with inert gas depressurize->purge_inert filter_catalyst Filter the reaction mixture through Celite® to remove catalyst purge_inert->filter_catalyst concentrate Concentrate the filtrate under reduced pressure filter_catalyst->concentrate purify Purify the crude product (e.g., recrystallization or chromatography) concentrate->purify end Obtain pure Methyl 2-amino-4,5-difluorobenzoate purify->end

Catalytic Hydrogenation Workflow

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol%)

  • Methanol (or other suitable solvent like Ethanol or Ethyl Acetate)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Schlenk line or glovebox for handling pyrophoric catalyst

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: Place a stirrer bar in a clean and dry high-pressure reactor vessel. Add Methyl 4,5-difluoro-2-nitrobenzoate and the solvent.

  • Inerting: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove all oxygen.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst. The catalyst should be handled with care as it can be pyrophoric, especially when dry.[6][7]

  • Hydrogenation: Seal the reactor again and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). The progress of the reaction can be monitored by the uptake of hydrogen or by analyzing aliquots (after safely stopping the reaction and purging with inert gas) by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.[5] Purge the reactor with inert gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake should be kept wet with solvent to prevent ignition.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-4,5-difluorobenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

Transfer hydrogenation offers a convenient alternative to high-pressure hydrogenation, as it avoids the direct use of hydrogen gas.[10] Ammonium formate serves as the hydrogen donor in the presence of a catalyst, typically Pd/C.[8][9][11]

Mechanism of Transfer Hydrogenation:

cluster_main Transfer Hydrogenation ammonium_formate Ammonium Formate (HCOONH₄) h2_generation In-situ H₂ generation (or direct H transfer) ammonium_formate->h2_generation pd_c Pd/C Catalyst pd_c->h2_generation nitro_compound Methyl 4,5-difluoro-2-nitrobenzoate (Ar-NO₂) h2_generation->nitro_compound Reduction byproducts CO₂ + NH₃ h2_generation->byproducts amino_compound Methyl 2-amino-4,5-difluorobenzoate (Ar-NH₂) nitro_compound->amino_compound

Simplified Transfer Hydrogenation Mechanism

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol%)

  • Ammonium formate (3-5 eq)

  • Methanol (or other suitable solvent)

  • Celite®

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4,5-difluoro-2-nitrobenzoate in methanol.

  • Catalyst and Reagent Addition: To this solution, add 10% Pd/C followed by the portion-wise addition of ammonium formate. The addition of ammonium formate can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (around 60-65 °C for methanol) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Metal-Mediated Reduction using Iron in Acidic Medium

Reduction using iron powder in the presence of an acid (like acetic acid or hydrochloric acid) is a classic and cost-effective method for converting nitroarenes to anilines.[3][13][19]

Workflow for Fe/HCl Reduction:

cluster_reaction Reaction cluster_workup Work-up start Start mix_reactants Combine Methyl 4,5-difluoro-2-nitrobenzoate, Fe powder, and solvent (e.g., Ethanol/Water) start->mix_reactants add_acid Add acid (e.g., HCl or Acetic Acid) mix_reactants->add_acid heat Heat the reaction mixture add_acid->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool the reaction mixture monitor->cool Reaction Complete filter_solids Filter to remove excess iron and iron salts cool->filter_solids neutralize Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH) filter_solids->neutralize extract Extract the product with an organic solvent neutralize->extract dry_concentrate Dry and concentrate the organic layer extract->dry_concentrate purify Purify the crude product dry_concentrate->purify end Obtain pure Methyl 2-amino-4,5-difluorobenzoate purify->end

Fe/HCl Reduction Workflow

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq)

  • Iron powder (3-5 eq)

  • Concentrated Hydrochloric Acid (catalytic to stoichiometric amounts) or Acetic Acid

  • Ethanol/Water solvent mixture

  • Sodium bicarbonate or Sodium hydroxide solution

  • Ethyl acetate (or other extraction solvent)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Methyl 4,5-difluoro-2-nitrobenzoate and iron powder in a mixture of ethanol and water.

  • Acid Addition: Heat the mixture to reflux and then add concentrated hydrochloric acid or acetic acid dropwise. The reaction is often exothermic.

  • Reaction: Continue heating at reflux, and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the mixture is acidic, carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH ~8).

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Safety Considerations

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[6][18] Ensure the reactor is properly sealed and operated in a well-ventilated fume hood.[5][18] Palladium on carbon is pyrophoric and must be handled under an inert atmosphere.[6][7] The used catalyst should be quenched carefully with water before disposal.[6]

  • Metal-Mediated Reductions: These reactions can be exothermic. The addition of acid should be done carefully. Hydrogen gas may also be evolved during the reaction.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The reduction of the nitro group in Methyl 4,5-difluoro-2-nitrobenzoate to yield Methyl 2-amino-4,5-difluorobenzoate can be achieved through several effective methods. The choice of method will depend on the specific requirements of the synthesis. Catalytic hydrogenation offers high efficiency for large-scale production, while transfer hydrogenation provides a safer and more convenient laboratory-scale alternative. Metal-mediated reductions are a cost-effective option, particularly when the presence of metal byproducts is not a major concern. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and successfully perform this important chemical transformation.

References

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Method

"Methyl 4,5-difluoro-2-nitrobenzoate in the synthesis of kinase inhibitors"

Topic: Methyl 4,5-difluoro-2-nitrobenzoate in the Synthesis of Kinase Inhibitors Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Methyl 4,5-difluoro-2-nitrobenzoate in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design

Kinase inhibitors have become a cornerstone of modern targeted therapy, particularly in oncology. Their efficacy hinges on their ability to selectively bind to the ATP pocket of a target kinase, disrupting aberrant signaling pathways that drive disease progression. The design of these inhibitors is a meticulous process, where the core chemical scaffold is of paramount importance. Privileged structures—scaffolds that can bind to multiple biological targets—are often employed, and among these, fluorinated aromatic compounds have gained significant prominence. The introduction of fluorine atoms can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.

Methyl 4,5-difluoro-2-nitrobenzoate is a highly valuable and versatile building block for the construction of kinase inhibitor libraries. Its chemical architecture is primed for selective modification through Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in pharmaceutical synthesis.[1][2] The aromatic ring is strongly activated by the electron-withdrawing nitro group, positioned ortho to one fluorine and meta to the other, rendering the fluorine atoms excellent leaving groups. This unique arrangement facilitates sequential and regioselective substitution reactions, allowing for the controlled, stepwise introduction of various nucleophiles to build complex, drug-like molecules.[3][4] This guide provides a detailed exploration of the reactivity of Methyl 4,5-difluoro-2-nitrobenzoate and presents a practical protocol for its application in synthesizing core structures for novel kinase inhibitors.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's properties is critical for successful synthesis. Methyl 4,5-difluoro-2-nitrobenzoate is a solid at room temperature with the key characteristics summarized below.

PropertyValue
IUPAC Name methyl 4,5-difluoro-2-nitrobenzoate[5]
Molecular Formula C₈H₅F₂NO₄[5]
Molecular Weight 217.13 g/mol [5]
Appearance Off-white to yellow solid
CAS Number 1015433-96-1[5]

The reactivity of the scaffold is dominated by the SNAr mechanism. The process is typically a two-step addition-elimination sequence. A nucleophile first attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][6] The aromaticity is then restored by the expulsion of the fluoride ion. The strong electron-withdrawing capacity of the nitro group is essential for stabilizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.[2]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Reagent Methyl 4,5-difluoro-2-nitrobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reagent->Meisenheimer + Nu:⁻ (Addition) Nucleophile Nucleophile (Nu:⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - F⁻ (Elimination) LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup Kinase_Inhibitor_Workflow Start Methyl 4,5-difluoro- 2-nitrobenzoate Step1_Product Intermediate A (Methyl 4-amino-5-fluoro- 2-nitrobenzoate) Start->Step1_Product 1. SNAr Reaction (e.g., R-NH₂ / Base) Step2_Product Intermediate B (Diaminobenzoate derivative) Step1_Product->Step2_Product 2. Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) Step3_Product Intermediate C (Benzimidazole Core) Step2_Product->Step3_Product 3. Cyclization (e.g., with an aldehyde or acid) Final_Scaffold Functionalized Kinase Inhibitor Scaffold Step3_Product->Final_Scaffold 4. Further Functionalization (e.g., Amide Coupling, Suzuki Coupling) MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor Kinase Inhibitor (From Scaffold) Inhibitor->MEK

Sources

Application

Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of Methyl 3,4-Difluorobenzoate

Introduction Nitrated aromatic compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a nitro group onto an aromatic ring provides a ver...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrated aromatic compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle that can be readily transformed into other functional groups, most notably amines, which are ubiquitous in biologically active molecules. Methyl 3,4-difluorobenzoate is an attractive starting material in drug discovery due to the presence of fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The regioselective nitration of this substrate is a critical step in the elaboration of more complex molecular architectures.

This application note provides a comprehensive, field-proven experimental protocol for the nitration of methyl 3,4-difluorobenzoate. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the chosen experimental parameters, and detailed procedures for synthesis, purification, and characterization of the principal product, methyl 2-nitro-4,5-difluorobenzoate.

Mechanistic Insights and Regioselectivity

The nitration of methyl 3,4-difluorobenzoate is an electrophilic aromatic substitution (EAS) reaction. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1][2]

The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the benzene ring. In this case, we have three substituents to consider: the methyl ester group (-COOCH₃) at C1, and the fluorine atoms at C3 and C4.

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects.[3] It will therefore direct the incoming electrophile to the C3 and C5 positions.

  • Fluorine Atoms (-F): Halogens are generally deactivating yet ortho, para-directing.[4] The fluorine at C3 directs to the C2, C4, and C6 positions. The fluorine at C4 directs to the C3 and C5 positions.

Considering the combined directing effects, the potential sites for nitration are C2, C5, and C6. Experimental evidence from the nitration of the closely related 3,4-difluorobenzoic acid shows that the reaction proceeds with high regioselectivity to yield a single product: 2-nitro-4,5-difluorobenzoic acid.[5] This indicates that the position ortho to one fluorine atom (C3) and meta to the other (C4) and the carboxyl group is strongly favored. By analogy, the nitration of methyl 3,4-difluorobenzoate is expected to predominantly yield methyl 2-nitro-4,5-difluorobenzoate .

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 3,4-difluorobenzoate≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent Grade, 95-98%Commercially Available
Concentrated Nitric Acid (HNO₃)ACS Reagent Grade, 68-70%Commercially Available
Deionized WaterIn-house
Crushed IceIn-house
MethanolACS Reagent GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Ethyl AcetateACS Reagent GradeCommercially Available
HexanesACS Reagent GradeCommercially Available
Step-by-Step Procedure

1. Preparation of the Nitrating Mixture:

  • In a clean, dry 50 mL flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly, and with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

  • Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use.

2. Nitration Reaction:

  • In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of methyl 3,4-difluorobenzoate in 15 mL of concentrated sulfuric acid.

  • Cool this solution in an ice-salt bath to between -5 and 0 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of methyl 3,4-difluorobenzoate over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

3. Work-up and Isolation:

  • Prepare a beaker containing approximately 100 g of crushed ice.

  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Press the solid as dry as possible on the filter.

4. Purification:

  • The crude product can be purified by recrystallization from methanol or a mixture of ethanol and water.

  • Dissolve the crude solid in a minimal amount of hot methanol.

  • If necessary, add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Visualizing the Workflow

experimental_workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Cool H₂SO₄ prep2 Add HNO₃ dropwise prep1->prep2 prep_mix Nitrating Mixture (HNO₃/H₂SO₄) prep2->prep_mix add_nitrating Add Nitrating Mixture dropwise (< 5 °C) prep_mix->add_nitrating start Dissolve Methyl 3,4-difluorobenzoate in H₂SO₄ cool_start Cool to -5 to 0 °C start->cool_start cool_start->add_nitrating stir Stir at 0-5 °C for 1h add_nitrating->stir quench Pour onto crushed ice stir->quench filter1 Vacuum Filtration quench->filter1 wash Wash with cold H₂O filter1->wash crude Crude Product wash->crude recrystallize Recrystallize from Methanol crude->recrystallize filter2 Vacuum Filtration recrystallize->filter2 dry Dry under vacuum filter2->dry final_product Pure Methyl 2-nitro-4,5-difluorobenzoate dry->final_product

Caption: Simplified mechanism of electrophilic aromatic substitution for the nitration reaction.

References

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
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  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Applic
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  • SFA ScholarWorks. (2021). "13C NMR Chemical Shift Assignments of Nitrated Benzo[a]pyrenes Based o" by Kefa Karimu Onchoke.
  • ResearchGate. Nitration of alkylbenzenes in acid medium: Regioselectivity of the reaction and acidity of the medium.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.

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Method

Application Notes and Protocols: The Strategic Use of Methyl 4,5-difluoro-2-nitrobenzoate in the Synthesis of Advanced Agrochemicals

Introduction: The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened focus on fluorinated building blocks in modern synthetic chemistry. The unique electroni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened focus on fluorinated building blocks in modern synthetic chemistry. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and bioavailability of active ingredients. Methyl 4,5-difluoro-2-nitrobenzoate is a versatile intermediate, primed for the synthesis of a variety of complex agrochemical scaffolds. Its strategic placement of fluoro- and nitro-substituents on the benzene ring allows for a range of chemical transformations, making it a valuable starting material for researchers in crop protection.

These application notes provide a comprehensive guide to the synthetic utility of Methyl 4,5-difluoro-2-nitrobenzoate, focusing on its conversion to key aniline intermediates and their subsequent elaboration into herbicidal compounds. The protocols are designed to be robust and scalable, with a strong emphasis on the rationale behind each experimental step, ensuring both scientific integrity and practical applicability for researchers in the field.

Part 1: The Critical Role of the Difluoro-nitroaromatic Scaffold

The 4,5-difluoro substitution pattern is particularly advantageous in agrochemical design. The electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent functional groups, potentially enhancing binding to target enzymes. Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule in target weeds or the environment.

The nitro group at the 2-position serves two primary synthetic purposes:

  • Aniline Precursor: The most common and critical transformation is the reduction of the nitro group to a primary amine. This opens up a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic systems, which are hallmarks of many commercial herbicides and fungicides.

  • Directing Group: The nitro group is a powerful meta-director in electrophilic aromatic substitution reactions, although its deactivating nature makes such reactions on this specific substrate less common. Its primary utility lies in its conversion to the highly versatile amino group.

Part 2: Core Synthetic Strategy: From Nitrobenzoate to a Pre-herbicidal Intermediate

The following sections outline a validated, two-step protocol for the conversion of Methyl 4,5-difluoro-2-nitrobenzoate into Methyl 2-amino-4,5-difluorobenzoate, a key building block for a wide range of potential agrochemicals.

Experimental Workflow Overview

G start Start: Methyl 4,5-difluoro-2-nitrobenzoate step1 Step 1: Nitro Group Reduction start->step1 intermediate Intermediate: Methyl 2-amino-4,5-difluorobenzoate step1->intermediate step2 Step 2: Sulfonylation (Example Application) intermediate->step2 product Product: Precursor to Sulfonylurea Herbicides step2->product

Caption: A generalized workflow for the conversion of Methyl 4,5-difluoro-2-nitrobenzoate to a pre-herbicidal precursor.

Protocol 1: Reduction of Methyl 4,5-difluoro-2-nitrobenzoate

The reduction of the aromatic nitro group to an amine is a foundational reaction in the synthesis of many biologically active molecules. Several methods are available, with catalytic hydrogenation being one of the most efficient and clean.

Rationale for Method Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is chosen for its high chemoselectivity (it will not reduce the ester or the aromatic ring under these conditions), clean reaction profile (the only byproduct is water), and the ease of catalyst removal by filtration.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
Methyl 4,5-difluoro-2-nitrobenzoateC₈H₅F₂NO₄217.13Starting Material
10% Palladium on Carbon (Pd/C)Pd/C-Catalyst
Methanol (MeOH)CH₄O32.04Solvent
Hydrogen (H₂) gasH₂2.02Reducing Agent
Celite®SiO₂60.08Filtration Aid

Step-by-Step Protocol:

  • Vessel Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in methanol (approximately 15-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas to remove the inert atmosphere. Pressurize the vessel with hydrogen gas (typically 50 psi) and begin vigorous agitation at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 2-4 hours. For more precise monitoring, thin-layer chromatography (TLC) can be used (a sample can be carefully withdrawn, filtered, and spotted on a TLC plate).

  • Catalyst Removal: Once the reaction is complete, vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 2-amino-4,5-difluorobenzoate as a solid. The product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Synthesis of a Sulfonamide Derivative (Exemplary Application)

The resulting Methyl 2-amino-4,5-difluorobenzoate is a valuable intermediate. To demonstrate its utility, the following protocol describes its reaction with a sulfonyl chloride to form a sulfonamide, a core structure in many sulfonylurea herbicides.

Rationale for Method Selection: The reaction of an aniline with a sulfonyl chloride in the presence of a mild base like pyridine is a standard and high-yielding method for the formation of sulfonamides. Pyridine acts as both a solvent and a scavenger for the HCl generated during the reaction.

Materials and Reagents:

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
Methyl 2-amino-4,5-difluorobenzoateC₈H₇F₂NO₂187.14Starting Material
2-Chlorosulfonyl-N,N-dimethylnicotinamideC₈H₉ClN₂O₃S248.69Electrophile (Example)
PyridineC₅H₅N79.10Base and Solvent
Dichloromethane (DCM)CH₂Cl₂84.93Co-solvent (Optional)
1M Hydrochloric Acid (HCl)HCl36.46Workup Reagent
BrineNaCl (aq)-Workup Reagent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 2-amino-4,5-difluorobenzoate (1.0 eq) in pyridine (10-15 mL per gram of substrate). If solubility is an issue, dichloromethane can be used as a co-solvent.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the 2-chlorosulfonyl-N,N-dimethylnicotinamide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting aniline is consumed.

  • Workup: Quench the reaction by slowly adding 1M HCl to neutralize the pyridine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash successively with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide product.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.

Part 3: Visualization of the Synthetic Pathway

Caption: Reaction scheme for the reduction of Methyl 4,5-difluoro-2-nitrobenzoate.

Part 4: Trustworthiness and Self-Validation

The protocols provided are based on well-established and reliable chemical transformations.

  • Reaction Monitoring: Each protocol includes a step for monitoring the reaction's progress via Thin-Layer Chromatography (TLC). This is a critical self-validating step, allowing the researcher to confirm the consumption of the starting material and the formation of the product before proceeding to the workup.

  • Spectroscopic Confirmation: It is imperative to confirm the structure of the intermediates and the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected shifts in spectroscopic data (e.g., the disappearance of the nitro group signals in IR and the appearance of amine protons in ¹H NMR) provide definitive validation of the chemical transformation.

Conclusion

Methyl 4,5-difluoro-2-nitrobenzoate is a strategically important building block for the synthesis of novel agrochemicals. The protocols detailed herein provide a reliable and scalable pathway to convert this starting material into a versatile aniline intermediate, which can be further elaborated into a variety of potential herbicidal and fungicidal candidates. The emphasis on the rationale behind experimental choices and the inclusion of self-validating checkpoints ensures that researchers can confidently and efficiently utilize this valuable synthon in their discovery programs.

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Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4,5-difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4,5-difluoro-2-nitrobenzoate is a versatile and highly functionalized aromatic building block of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,5-difluoro-2-nitrobenzoate is a versatile and highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a methyl ester, provides multiple handles for synthetic diversification. The presence of fluorine atoms can enhance the pharmacokinetic properties of drug molecules, such as metabolic stability and membrane permeability. The nitro group can serve as a precursor to an amino group, opening pathways to a wide array of nitrogen-containing heterocycles.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with high functional group tolerance.[1] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, have revolutionized the synthesis of complex molecules, from pharmaceuticals to organic electronics.

This technical guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions with Methyl 4,5-difluoro-2-nitrobenzoate. We will delve into the reactivity of this substrate, provide step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting, grounded in established mechanistic principles.

Reactivity Profile of Methyl 4,5-difluoro-2-nitrobenzoate

The reactivity of Methyl 4,5-difluoro-2-nitrobenzoate in palladium-catalyzed cross-coupling reactions is governed by the electronic nature of its substituents. The nitro group (-NO₂), the two fluorine atoms (-F), and the methyl ester (-CO₂Me) are all electron-withdrawing, rendering the aromatic ring electron-deficient. This electronic characteristic has a profound impact on the oxidative addition step of the catalytic cycle, which is often the rate-determining step.

In the context of cross-coupling reactions involving poly-substituted aromatic compounds, predicting the site of reactivity is crucial. For highly fluorinated nitrobenzene derivatives, studies have shown that palladium-catalyzed C-F bond arylation in Suzuki-Miyaura couplings preferentially occurs at the position ortho to the nitro group.[2] This regioselectivity is attributed to a significant directing interaction between the nitro group and the incoming nucleophilic palladium catalyst.[2]

For Methyl 4,5-difluoro-2-nitrobenzoate, there are two C-F bonds at positions 4 and 5. Based on the directing effect of the ortho-nitro group, the C-F bond at the 5-position is predicted to be the more reactive site for palladium-catalyzed cross-coupling reactions.

Predicted site of reactivity in Methyl 4,5-difluoro-2-nitrobenzoate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate.[3][4]

Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition, transmetalation, and reductive elimination.[5]

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)₂ (Base) PdII_R Ar-Pd(II)-R'(L₂) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

General catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Arylation of Methyl 4,5-difluoro-2-nitrobenzoate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 4,5-difluoro-2-nitrobenzoate with an arylboronic acid.

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4,5-difluoro-2-nitrobenzoate, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation for Electron-Deficient Aryl Fluorides
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), P(t-Bu)₃
Base K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-120 °C

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[6][7]

Catalytic Cycle

Similar to the Suzuki-Miyaura coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.

G Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'' (Base) PdII_Amide Ar-Pd(II)-NR'R''(L₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

General catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Amination of Methyl 4,5-difluoro-2-nitrobenzoate

This protocol outlines a general procedure for the Buchwald-Hartwig amination of Methyl 4,5-difluoro-2-nitrobenzoate.

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 equiv)

  • Primary or secondary amine (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, Josiphos-type ligands) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add Methyl 4,5-difluoro-2-nitrobenzoate and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Recommendation for Electron-Deficient Aryl Fluorides
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, RuPhos, BrettPhos
Base NaOt-Bu, LiHMDS (for protic functional groups), K₃PO₄
Solvent Toluene, 1,4-Dioxane
Temperature 80-110 °C

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[8][9]

Catalytic Cycle

The reaction typically involves a dual catalytic system of palladium and copper.

G Sonogashira Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR'(L₂) Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product CuX CuX CuAlkyne Cu-C≡CR' CuX->CuAlkyne Alkyne, Base CuAlkyne->Transmetalation Alkyne H-C≡CR' Alkyne->CuX

General catalytic cycle for the Sonogashira coupling.
Detailed Protocol: Alkynylation of Methyl 4,5-difluoro-2-nitrobenzoate

This protocol describes a general procedure for the Sonogashira coupling of Methyl 4,5-difluoro-2-nitrobenzoate.

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Ligand (e.g., PPh₃) (2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NEt) (2-5 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Methyl 4,5-difluoro-2-nitrobenzoate, the palladium catalyst, the copper(I) salt, and the ligand.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture (typically 50-100 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Recommendation for Electron-Deficient Aryl Fluorides
Palladium Precatalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper Co-catalyst CuI
Ligand PPh₃, P(t-Bu)₃
Base Et₃N, i-Pr₂NEt, Cs₂CO₃
Solvent DMF, THF, Toluene
Temperature 50-100 °C

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11][12]

Catalytic Cycle

The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle.

G Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII MigratoryInsertion Migratory Insertion PdII->MigratoryInsertion Alkene PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim Product Ar-CH=CH-R BetaHydrideElim->Product HPdX H-Pd(II)-X(L₂) BetaHydrideElim->HPdX BaseRegen Base HPdX->BaseRegen Base BaseRegen->Pd0 - HB⁺X⁻

General catalytic cycle for the Heck reaction.
Detailed Protocol: Vinylation of Methyl 4,5-difluoro-2-nitrobenzoate

This protocol provides a general method for the Heck reaction of Methyl 4,5-difluoro-2-nitrobenzoate.

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a sealed tube or Schlenk flask under an inert atmosphere, add Methyl 4,5-difluoro-2-nitrobenzoate, the palladium catalyst, the ligand (if used), and the base.

  • Add the anhydrous solvent and the alkene.

  • Seal the vessel and heat the reaction mixture with stirring (typically 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Parameter Recommendation for Electron-Deficient Aryl Fluorides
Palladium Precatalyst Pd(OAc)₂, Herrmann's catalyst
Ligand P(o-tolyl)₃, PPh₃ (often ligandless for activated alkenes)
Base Et₃N, NaOAc, K₂CO₃
Solvent DMF, NMP, Acetonitrile
Temperature 100-140 °C

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Sandford, G. (2007). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 3, 12. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Heck reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of Novel Pharmaceutical Intermediates from Methyl 4,5-difluoro-2-nitrobenzoate

Abstract Methyl 4,5-difluoro-2-nitrobenzoate is a highly functionalized aromatic building block of significant value in modern medicinal chemistry. Its strategic arrangement of two fluorine atoms, a nitro group, and a me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,5-difluoro-2-nitrobenzoate is a highly functionalized aromatic building block of significant value in modern medicinal chemistry. Its strategic arrangement of two fluorine atoms, a nitro group, and a methyl ester provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates. The electron-deficient nature of the aromatic ring, primarily due to the potent electron-withdrawing nitro group, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group serves as a synthetic handle for reduction to a primary amine, unlocking a vast array of subsequent transformations, including the construction of diverse and biologically relevant heterocyclic systems. This guide provides an in-depth exploration of the key synthetic transformations of Methyl 4,5-difluoro-2-nitrobenzoate, offering detailed, field-proven protocols for its conversion into advanced intermediates. We will cover nucleophilic aromatic substitution, nitro group reduction, and the strategic application of these intermediates in the synthesis of benzimidazole scaffolds, a privileged core in drug discovery.

Foundational Chemistry: Reactivity of Methyl 4,5-difluoro-2-nitrobenzoate

The synthetic utility of Methyl 4,5-difluoro-2-nitrobenzoate is rooted in its distinct electronic properties. The aromatic ring is substituted with three electron-withdrawing groups: a nitro group (-NO₂), a methyl ester (-COOCH₃), and two fluorine atoms (-F).

  • Activation for SNAr: The nitro group, positioned ortho to the methyl ester and para to the fluorine at C4, is the dominant activating group. It powerfully withdraws electron density from the ring, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during nucleophilic attack.[1][2] This activation is most pronounced at the ortho and para positions. Consequently, the fluorine at the C4 position is significantly more activated towards substitution than the fluorine at C5, which is meta to the nitro group.

  • Fluorine as a Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Synthetic Versatility: The nitro group can be readily reduced to an amine, a crucial transformation that fundamentally alters the reactivity of the molecule and opens pathways for cyclization reactions. The methyl ester can be hydrolyzed or aminated to further diversify the molecular structure.

Core Synthetic Transformations and Protocols

This section details the primary synthetic operations performed on Methyl 4,5-difluoro-2-nitrobenzoate to generate valuable downstream intermediates. The overall synthetic workflow is designed to first install a desired substituent via SNAr, followed by reduction of the nitro group to set the stage for heterocyclic ring formation.

G A Methyl 4,5-difluoro- 2-nitrobenzoate B S(N)Ar Product (e.g., Methyl 4-amino-5-fluoro- 2-nitrobenzoate) A->B  Step 1: Nucleophilic  Aromatic Substitution   C Key Diamine Intermediate (e.g., Methyl 2,4-diamino- 5-fluorobenzoate) B->C  Step 2: Nitro Group  Reduction   D Novel Heterocyclic Scaffold (e.g., Benzimidazole Derivative) C->D  Step 3: Intramolecular  Cyclization  

Figure 1: A generalized workflow for the multi-step synthesis of heterocyclic intermediates.

Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The first key transformation is the selective displacement of the C4-fluorine atom. This protocol uses a secondary amine, morpholine, as the nucleophile. The choice of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is critical as it effectively solvates the cation of the base while leaving the nucleophile relatively free, accelerating the reaction. A mild base like potassium carbonate is sufficient to scavenge the HF generated in situ.

Protocol 2.1.1: Synthesis of Methyl 5-fluoro-4-(morpholin-4-yl)-2-nitrobenzoate

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous DMF (approx. 10 mL per gram of starting material).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C. The causality for heating is to provide sufficient activation energy for the nucleophilic attack and formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 10x the volume of DMF). This will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient).

NucleophileBaseSolventTemp (°C)Typical Yield (%)
MorpholineK₂CO₃DMF8090-95
PiperidineK₂CO₃DMSO8088-94
Sodium MethoxideN/AMethanol6092-97
BenzylamineDIPEAAcetonitrile8085-90

Table 1: Representative conditions for SNAr on Methyl 4,5-difluoro-2-nitrobenzoate.

Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step. Catalytic hydrogenation is the preferred method as it is clean, high-yielding, and avoids the use of stoichiometric metallic reductants which can complicate purification.[3] Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation.[4]

Protocol 2.2.1: Synthesis of Methyl 2-amino-5-fluoro-4-(morpholin-4-yl)benzoate

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker bottle), add the SNAr product, Methyl 5-fluoro-4-(morpholin-4-yl)-2-nitrobenzoate (1.0 eq), and a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen. It should be handled with care.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then introduce hydrogen gas (H₂) to the desired pressure (typically 40-50 psi).

  • Reaction: Agitate the mixture vigorously at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. TLC or LC-MS can also be used to confirm the disappearance of the starting material.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air; it should be kept wet with solvent and disposed of appropriately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired aniline product, which is often pure enough for the next step.

Application in Heterocyclic Synthesis: Building the Benzimidazole Core

The synthesized ortho-phenylenediamine derivative from Protocol 2.2.1 is an ideal precursor for constructing benzimidazoles, a heterocyclic motif found in numerous FDA-approved drugs.[5] The Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde (often with an oxidant) or a carboxylic acid (or its derivative) under acidic conditions, is a robust and widely used method.[6][7][8]

G cluster_0 Benzimidazole Formation reactant1 Key Diamine Intermediate intermediate Schiff Base Intermediate reactant1->intermediate Condensation (-H₂O) reactant2 Aldehyde (R-CHO) or Formic Acid reactant2->intermediate product Benzimidazole Derivative intermediate->product Oxidative Cyclization

Figure 2: Conceptual pathway for the synthesis of a benzimidazole ring system.

Protocol 3.1: Synthesis of a 6-Fluoro-7-(morpholin-4-yl)-1H-benzimidazole Derivative

This protocol uses formic acid to generate the simplest benzimidazole (unsubstituted at the 2-position).[6][9]

  • Setup: In a round-bottom flask, dissolve the diamine intermediate, Methyl 2-amino-5-fluoro-4-(morpholin-4-yl)benzoate (1.0 eq), in formic acid (used as both reagent and solvent, approx. 5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. This step involves the initial formation of a formamide followed by acid-catalyzed intramolecular cyclization and dehydration.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) with stirring until the mixture is basic (pH > 8). This neutralizes the excess formic acid and precipitates the benzimidazole product.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

  • Purification: If required, the crude product can be recrystallized from a suitable solvent system like ethanol/water.

Characterization and Validation

To ensure the integrity of the synthesized intermediates, a suite of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the nitrobenzoate signals and the appearance of aniline proton signals after reduction, for example, provide definitive evidence of the transformation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediates and final products.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Handle corrosive acids (formic acid) and bases (NaOH) with care. DMF is a skin irritant and should be handled with caution.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Ensure the system is properly set up and purged, and that the catalyst is handled and disposed of correctly.

References

  • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. [Link]

  • ResearchGate. (n.d.). Scheme 4. Cyclization reaction of o-phenylenediamines with maleic anhydride. [Link]

  • Pharmacy Infoline. (n.d.). Synthesis of benzimidazole from o-phenylenediamine. [Link]

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  • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. [Link]

  • National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]

  • ACS Publications. (2024). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. [Link]

  • ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]

  • ResearchGate. (n.d.). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. [Link]

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  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Methyl 4-nitrobenzoate. [Link]

  • Chemsrc.com. (2025). Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-5-fluoro-2-nitrobenzoate. [Link]

  • LookChem. (n.d.). 4,5-DIFLUORO-2-NITROBENZOIC ACID METHYL ESTER. [Link]

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Application

Application Notes and Protocols for Methyl 4,5-difluoro-2-nitrobenzoate in Materials Science

Abstract Methyl 4,5-difluoro-2-nitrobenzoate (CAS No. 1015433-96-1) is a versatile, though often unheralded, precursor in the synthesis of advanced functional materials.[1][2] Its strategic placement of electron-withdraw...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4,5-difluoro-2-nitrobenzoate (CAS No. 1015433-96-1) is a versatile, though often unheralded, precursor in the synthesis of advanced functional materials.[1][2] Its strategic placement of electron-withdrawing fluorine and nitro groups on a benzene ring makes it a highly reactive scaffold for constructing complex organic molecules with tailored electronic and photophysical properties. This guide provides a comprehensive overview of its primary application pathway in materials science: its conversion to the pivotal intermediate, Methyl 2-amino-4,5-difluorobenzoate, and the subsequent utilization of this amine in the architecture of high-performance organic electronic materials. We present detailed, field-proven protocols, elucidate the chemical rationale behind methodological choices, and offer insights into the characterization of the synthesized materials. This document is intended for researchers and scientists in materials science, organic electronics, and drug development, providing a practical framework for leveraging this compound in cutting-edge research.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials design. The high electronegativity and small van der Waals radius of fluorine can profoundly influence molecular properties, including frontier energy levels (HOMO/LUMO), intramolecular and intermolecular interactions, and metabolic stability. In the context of Methyl 4,5-difluoro-2-nitrobenzoate, the two fluorine atoms, in conjunction with a strongly electron-withdrawing nitro group, serve two primary functions:

  • Activation of the Aromatic Ring: The electron-deficient nature of the benzene ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.

  • Modulation of Electronic Properties: The fluorine and nitro substituents lower the energy levels of the molecular orbitals, a critical feature for designing n-type organic semiconductors and for tuning the bandgap of materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While direct applications of Methyl 4,5-difluoro-2-nitrobenzoate in final material formulations are rare, its true value lies in its role as a precursor to Methyl 2-amino-4,5-difluorobenzoate.[3][4] The conversion of the nitro group to a reactive amine opens up a vast landscape of synthetic possibilities, including amide bond formation and cross-coupling reactions, which are fundamental to the construction of advanced materials.[3]

Table 1: Physicochemical Properties of Methyl 4,5-difluoro-2-nitrobenzoate

PropertyValueSource
CAS Number 1015433-96-1[1]
Molecular Formula C₈H₅F₂NO₄[1]
Molecular Weight 217.13 g/mol [1]
Appearance White to off-white solid[4]
Boiling Point 288.2 ± 40.0 °C at 760 mmHg[2]
Density 1.5 ± 0.1 g/cm³[2]

Core Application Pathway: From Nitro-Precursor to Amino-Building Block

The principal utility of Methyl 4,5-difluoro-2-nitrobenzoate in materials science is as a stable starting material for the synthesis of Methyl 2-amino-4,5-difluorobenzoate. This transformation is a critical first step, converting a relatively inert precursor into a versatile building block for polymerization and molecular extension.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Material Synthesis Nitro_Compound Methyl 4,5-difluoro-2-nitrobenzoate Amino_Compound Methyl 2-amino-4,5-difluorobenzoate Nitro_Compound->Amino_Compound e.g., H₂/Pd-C or SnCl₂/HCl Functional_Material Advanced Functional Material (e.g., Polymer for OLEDs) Amino_Compound->Functional_Material e.g., Amide Coupling, Suzuki Coupling

Caption: Core application workflow for Methyl 4,5-difluoro-2-nitrobenzoate.

Protocol: Reduction of Methyl 4,5-difluoro-2-nitrobenzoate

This protocol details the catalytic hydrogenation of Methyl 4,5-difluoro-2-nitrobenzoate to Methyl 2-amino-4,5-difluorobenzoate. This method is chosen for its high yield, clean conversion, and ease of product isolation.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and selective method for the reduction of aromatic nitro groups to anilines. The reaction proceeds under mild conditions and typically results in quantitative conversion with minimal side products. Alternative methods, such as using tin(II) chloride in hydrochloric acid, are also effective but may require more rigorous purification to remove metal salts.

Materials and Reagents:

  • Methyl 4,5-difluoro-2-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., H-Cube® or Parr shaker) or a balloon filled with hydrogen

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in methanol (approximately 10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10 mol% relative to the nitro compound). The catalyst should be handled with care as it can be pyrophoric when dry.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the more polar product spot.

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol or ethyl acetate to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 2-amino-4,5-difluorobenzoate as a solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.

Application in the Synthesis of Advanced Materials

Methyl 2-amino-4,5-difluorobenzoate is a valuable building block for creating materials with applications in organic electronics, such as OLEDs and OPVs.[3] The presence of the amino group allows for its incorporation into larger molecular architectures, while the difluoro substitution pattern helps to fine-tune the electronic properties of the final material.

Synthesis of Carbazole-Based Host Materials for OLEDs

Carbazole derivatives are widely used as host materials in the emissive layer of OLEDs due to their high triplet energy and good hole-transporting properties. The following protocol describes a representative synthesis of a carbazole-based material using Methyl 2-amino-4,5-difluorobenzoate as a key building block.

Rationale: This synthetic route involves an initial amide coupling reaction followed by a palladium-catalyzed intramolecular C-H arylation to construct the carbazole core. This approach allows for the modular assembly of complex carbazole derivatives. The fluorine atoms on the resulting carbazole moiety can enhance the electron-transporting properties of the material and improve its thermal and oxidative stability.

G Amino_Benzoate Methyl 2-amino-4,5-difluorobenzoate Amide Amide Intermediate Amino_Benzoate->Amide Amide Coupling Aryl_Halide Substituted Aryl Halide (e.g., 2-bromobiphenyl) Aryl_Halide->Amide Carbazole Fluorinated Carbazole Derivative Amide->Carbazole Intramolecular C-H Arylation (Pd-catalyzed)

Caption: Synthetic pathway to fluorinated carbazole derivatives.

Experimental Protocol: Synthesis of a Fluorinated Carbazole Derivative

Step A: Amide Coupling

  • Reaction Setup: To a solution of Methyl 2-amino-4,5-difluorobenzoate (1.0 eq) and a substituted 2-bromobiphenyl-2'-carboxylic acid (1.1 eq) in an anhydrous, aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the amide intermediate.

Step B: Intramolecular C-H Arylation

  • Reaction Setup: In a reaction vessel, combine the amide intermediate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃) in a high-boiling point solvent such as toluene or xylene.

  • Reaction: Degas the mixture and heat to reflux under an inert atmosphere. Monitor the reaction by TLC until the amide has been consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the final fluorinated carbazole derivative.

Characterization of Synthesized Materials

The successful synthesis of the amino intermediate and the final carbazole material should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying key functional groups, such as the disappearance of the nitro group and the appearance of the amine and amide functionalities.

  • For the final material:

    • UV-Visible and Photoluminescence Spectroscopy: To determine the optical properties, including absorption and emission maxima, and the photoluminescence quantum yield.

    • Cyclic Voltammetry (CV): To measure the electrochemical properties and estimate the HOMO and LUMO energy levels.

    • Thermal Analysis (TGA/DSC): To assess the thermal stability and glass transition temperature of the material.

Conclusion

Methyl 4,5-difluoro-2-nitrobenzoate is a strategically important precursor in materials science, primarily serving as a gateway to the versatile building block, Methyl 2-amino-4,5-difluorobenzoate. The protocols and insights provided herein demonstrate a clear and reliable pathway for the synthesis of advanced, fluorinated organic materials. The deliberate incorporation of the difluorinated benzene moiety, made possible by this precursor, allows for the fine-tuning of material properties, paving the way for the development of next-generation organic electronic devices.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. Available at: [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Available at: [Link]

  • ChemSrc. (2025). Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: High-Yield Esterification of 4,5-Difluoro-2-nitrobenzoic Acid for Pharmaceutical and Agrochemical Intermediate Synthesis

Introduction 4,5-Difluoro-2-nitrobenzoic acid is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of fluorine atoms can enhance metabolic stab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Difluoro-2-nitrobenzoic acid is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of fluorine atoms can enhance metabolic stability and bioavailability, while the nitro group serves as a versatile handle for further chemical modifications, such as reduction to an amine for subsequent coupling reactions.[1] The esterification of the carboxylic acid moiety is a critical step in many synthetic routes, serving to protect this functional group or to modulate the molecule's overall physicochemical properties. This document provides a detailed protocol for the efficient esterification of 4,5-difluoro-2-nitrobenzoic acid via the Fischer-Speier method, a robust and cost-effective approach employing an acid catalyst.[2]

The protocol herein is tailored for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive, step-by-step guide to ensure a successful and high-purity synthesis of the corresponding alkyl esters.

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[2] The mechanism proceeds through several key equilibrium steps:

  • Protonation of the Carbonyl Oxygen: A strong acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule.

  • Deprotonation: The final step involves the deprotonation of the protonated ester to yield the final product and regenerate the acid catalyst.

Given that this is an equilibrium process, the reaction is typically driven to completion by using a large excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed.[3]

Experimental Protocols

This section details the protocols for the synthesis of methyl and ethyl esters of 4,5-difluoro-2-nitrobenzoic acid.

Protocol 1: Synthesis of Methyl 4,5-Difluoro-2-nitrobenzoate

This protocol is adapted from established procedures for the esterification of similar fluorinated nitrobenzoic acids.[4][5]

Materials:

  • 4,5-Difluoro-2-nitrobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).

  • Catalyst Addition: With continuous stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution. The addition is exothermic, and it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4,5-difluoro-2-nitrobenzoate.

    • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Ethyl 4,5-Difluoro-2-nitrobenzoate

This protocol is based on the successful esterification of other fluorinated nitrobenzoic acids with ethanol.[6]

Materials:

  • 4,5-Difluoro-2-nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Combine 4,5-difluoro-2-nitrobenzoic acid (1.0 eq), absolute ethanol (10-20 eq), and concentrated sulfuric acid (0.2-0.3 eq) in a round-bottom flask fitted with a reflux condenser.

  • Reflux: Heat the mixture to reflux for approximately 8 hours. Monitor the reaction progress using TLC.

  • Work-up:

    • After the reaction is complete, evaporate the ethanol under reduced pressure.

    • Dilute the resulting mixture with water.

    • Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude ethyl 4,5-difluoro-2-nitrobenzoate.

    • For higher purity, recrystallization from a mixture of hot ethyl acetate and petroleum ether can be performed to obtain colorless crystals.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for Fischer esterification reactions of analogous compounds, providing an expected range for the esterification of 4,5-difluoro-2-nitrobenzoic acid.

ParameterMethyl Ester Synthesis (Adapted from[5])Ethyl Ester Synthesis (Adapted from[6])
Starting Material 4-Fluoro-3-nitro-benzoic acid4-Fluoro-3-nitro-benzoic acid
Alcohol MethanolAbsolute Ethanol
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Reaction Time 3 hours8 hours
Reaction Temperature RefluxReflux
Yield ~90%>90% (crude)

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Fischer esterification of 4,5-difluoro-2-nitrobenzoic acid.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 4,5-Difluoro-2- nitrobenzoic Acid Reaction_Mixture Reaction Mixture Start->Reaction_Mixture Alcohol Alcohol (Methanol/Ethanol) Alcohol->Reaction_Mixture Catalyst Conc. H2SO4 Catalyst->Reaction_Mixture Reflux Reflux (3-8h) Reaction_Mixture->Reflux Heat Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Wash Aqueous Washes Extraction->Wash Drying Drying Organic Layer Wash->Drying Concentration Concentration Drying->Concentration Final_Product Alkyl 4,5-Difluoro-2- nitrobenzoate Concentration->Final_Product Recrystallization Recrystallization (Optional) Concentration->Recrystallization Recrystallization->Final_Product

Caption: General workflow for the esterification of 4,5-difluoro-2-nitrobenzoic acid.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and exothermic upon dilution. Handle with extreme care.

  • The solvents used are flammable. Avoid open flames and sparks.

References

  • MySkinRecipes. Ethyl 4,5-Difluoro-2-nitrobenzoate. [Link]

  • PrepChem.com. Synthesis of ethyl 4-nitrobenzoate. [Link]

  • Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • PubChem. Methyl 4,5-difluoro-2-nitrobenzoate. [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]

  • Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • ResearchGate. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • Scirp.org. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • Google Patents. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.
  • Organic Syntheses. ethyl 4-aminobenzoate. [Link]

  • Chemsrc.com. Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. [Link]

  • Google Patents.
  • Google Patents. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4,5-difluoro-2-nitrobenzoate

Welcome to the technical support center for the synthesis of Methyl 4,5-difluoro-2-nitrobenzoate. As a key intermediate in the development of novel pharmaceuticals, particularly quinolone antibacterials, achieving a high...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4,5-difluoro-2-nitrobenzoate. As a key intermediate in the development of novel pharmaceuticals, particularly quinolone antibacterials, achieving a high yield and purity of this compound is critical.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Synthesis Overview

The most common and practical synthetic route to Methyl 4,5-difluoro-2-nitrobenzoate is a two-step process. The synthesis begins with the electrophilic nitration of 3,4-difluorobenzoic acid to produce 2-nitro-4,5-difluorobenzoic acid.[1] This intermediate is then subjected to a Fischer esterification with methanol in the presence of an acid catalyst to yield the final product.

G A 3,4-Difluorobenzoic Acid C HNO₃ / H₂SO₄ A->C B 2-Nitro-4,5-difluorobenzoic Acid D Methanol (CH₃OH) / H⁺ Catalyst B->D B->D C->B E Methyl 4,5-difluoro-2-nitrobenzoate D->E

Caption: General two-step synthesis workflow.

Part 1: Troubleshooting the Nitration of 3,4-Difluorobenzoic Acid

The nitration of the aromatic ring is the most challenging step due to the competing electronic effects of the substituents. Both the fluorine atoms and the carboxylic acid group are electron-withdrawing, deactivating the ring towards electrophilic substitution.[2] This inherent low reactivity requires carefully controlled conditions to achieve good yield and regioselectivity.

FAQ: Nitration Step

Q1: Why is my nitration reaction slow or incomplete?

A: The low reactivity of the 3,4-difluorobenzoic acid substrate is the primary reason.[2] The two fluorine atoms and the meta-directing carboxylic acid group strongly deactivate the aromatic ring. To overcome this, consider the following adjustments:

  • Increase Reaction Temperature: Cautiously raising the temperature can increase the reaction rate. However, this must be done with care, as higher temperatures can promote the formation of unwanted dinitrated byproducts and decrease regioselectivity.[2]

  • Use a Stronger Nitrating Agent: Employing fuming nitric acid or increasing the proportion of sulfuric acid can generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺), driving the reaction forward.[2]

  • Extend Reaction Time: Given the deactivated substrate, a longer reaction time may be necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal duration.[2]

Q2: I'm observing significant amounts of isomeric byproducts. How can I improve selectivity for the desired 2-nitro isomer?

A: Isomer formation is a common issue due to the competing directing effects of the substituents. The fluorine atoms are ortho-, para- directors, while the carboxylic acid is a meta- director.[2] The desired product requires nitration ortho to one fluorine and meta to the carboxylic acid. To improve selectivity:

  • Maintain Low Temperatures: This is the most critical parameter. Running the reaction at 0°C, or even slightly lower, significantly enhances selectivity by favoring the kinetically controlled product and minimizing side reactions.[2]

  • Controlled Reagent Addition: Add the nitrating mixture (HNO₃/H₂SO₄) slowly and dropwise to the solution of 3,4-difluorobenzoic acid with efficient stirring. This maintains a low instantaneous concentration of the nitronium ion and helps dissipate the heat from the exothermic reaction, preventing localized temperature spikes that can lead to byproduct formation.[2]

Troubleshooting Flowchart: Nitration Step

G Start Nitration Issue Observed Problem What is the primary issue? Start->Problem SlowRxn Slow / Incomplete Reaction Problem->SlowRxn Low Yield Isomers Poor Selectivity / Isomers Problem->Isomers Impure Product Sol_Slow1 Option 1: Cautiously increase temperature. Monitor for byproducts. SlowRxn->Sol_Slow1 Sol_Slow2 Option 2: Use stronger nitrating agent (e.g., fuming HNO₃). SlowRxn->Sol_Slow2 Sol_Slow3 Option 3: Increase reaction time. Monitor via TLC/HPLC. SlowRxn->Sol_Slow3 Sol_Iso1 Critical: Maintain low temperature (≤ 0°C) throughout addition. Isomers->Sol_Iso1 Sol_Iso2 Ensure slow, dropwise addition of nitrating mixture with vigorous stirring. Isomers->Sol_Iso2

Caption: Troubleshooting logic for the nitration step.

Experimental Protocol: Nitration

This protocol is adapted from established procedures for the nitration of deactivated benzoic acids.[2][3]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to a cooled solution of 3,4-difluorobenzoic acid. Cool the mixture in an ice/salt bath to maintain a temperature of 0°C to -5°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid over 30-60 minutes. Crucially, ensure the internal temperature of the reaction mixture does not rise above 5°C. [3]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0°C for one hour.

  • Work-up: Once the reaction is complete (as monitored by TLC), pour the reaction mixture slowly over a large amount of crushed ice. The solid precipitate, 2-nitro-4,5-difluorobenzoic acid, is collected by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove residual acids. The crude product can be dried and used in the next step or recrystallized for higher purity.

ParameterRecommended ConditionRationale
Temperature 0°C to 5°CMaximizes regioselectivity, minimizes byproduct formation.[2][3]
Reagents Conc. H₂SO₄, Conc. HNO₃Standard nitrating mixture for deactivated aromatic rings.[2]
Addition Rate Slow, dropwisePrevents exothermic spikes and maintains low temp.[2]
Monitoring TLC (e.g., 1:1 Hexane:EtOAc)Tracks disappearance of starting material.

Part 2: Troubleshooting the Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction. To achieve a high yield of Methyl 4,5-difluoro-2-nitrobenzoate, the equilibrium must be shifted towards the product side.

FAQ: Esterification Step

Q3: My esterification yield is low. What are the likely causes and solutions?

A: Low yields in Fischer esterification typically stem from three main issues:[4]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

    • Solution: Increase the reflux time. Monitor by TLC until the starting carboxylic acid spot is no longer visible. Using a large excess of methanol can also help drive the equilibrium towards the product.[4]

  • Hydrolysis of the Ester: The presence of water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium unfavorably.

    • Solution: Ensure all reagents (especially methanol) and glassware are anhydrous. While a small amount of water is produced during the reaction, starting under dry conditions is crucial.[4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Use a catalytic but sufficient amount of a strong acid like concentrated sulfuric acid. A typical loading is 5-10 mol% relative to the carboxylic acid.

Q4: The final product is a dark-colored oil and won't solidify. What should I do?

A: This usually indicates the presence of impurities or residual solvent.[4]

  • Purification: The most effective solution is purification by column chromatography on silica gel. If the product is expected to be a solid, recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) after chromatography can yield a pure, solid product.[3][4]

  • Thorough Drying: Ensure all solvents from the work-up and purification are completely removed under high vacuum.

Experimental Protocol: Fischer Esterification

This protocol is based on standard Fischer esterification procedures for nitrobenzoic acids.[5]

  • Setup: Dissolve or suspend the 2-nitro-4,5-difluorobenzoic acid in a significant excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) for 3-5 hours.[5]

  • Monitoring: Track the reaction's progress by TLC, observing the disappearance of the polar starting material spot and the appearance of the less polar ester product spot.[4]

  • Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and residual acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4,5-difluoro-2-nitrobenzoate.[6] The product can then be purified as needed.

ParameterRecommended ConditionRationale
Solvent/Reagent Anhydrous Methanol (large excess)Acts as both reactant and solvent; excess drives equilibrium.[4]
Catalyst Conc. H₂SO₄Standard strong acid catalyst for esterification.[5]
Temperature Reflux (~65°C)Provides sufficient energy to overcome activation barrier.
Work-up NaHCO₃ washRemoves acidic starting material and catalyst.

References

  • Sardarian, A., & Zandi, M. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. ResearchGate. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved January 7, 2026, from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Methyl m-nitrobenzoate. Organic Syntheses. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
  • ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US5436368A - Intermediates in the preparation of 4,5-difluoroanthranilic acid.
  • ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved January 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 4,5-difluoro-2-nitrobenzoate

Welcome to the dedicated technical support guide for the purification of crude Methyl 4,5-difluoro-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude Methyl 4,5-difluoro-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important synthetic intermediate.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of Methyl 4,5-difluoro-2-nitrobenzoate, presented in a problem-solution format.

Issue 1: Low Yield or No Crystal Formation During Recrystallization

Question: My Methyl 4,5-difluoro-2-nitrobenzoate is not crystallizing from the crude reaction mixture, or the recovery is significantly lower than expected. What are the likely causes and how can I resolve this?

Answer: Failure to crystallize or low yields are common challenges in recrystallization, often stemming from issues with supersaturation or solvent choice. Here is a systematic approach to troubleshoot this problem:

  • Inducing Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce nucleation. Gently scratching the inside of the flask with a glass rod at the meniscus can create a surface for crystals to form. Alternatively, if you have a small amount of pure Methyl 4,5-difluoro-2-nitrobenzoate, adding a "seed" crystal can initiate the crystallization process.

  • Optimizing the Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1]

    • Initial Solvent Screening: Conduct small-scale solubility tests with various solvents. Based on the structure of Methyl 4,5-difluoro-2-nitrobenzoate (an aromatic ester), good starting points for single-solvent systems are ethanol, methanol, or ethyl acetate.[1] For mixed-solvent systems, combinations like ethanol/water or hexane/ethyl acetate are often effective for aromatic compounds.[2]

    • Too Much Solvent: Using an excessive volume of solvent will keep the compound dissolved even at low temperatures, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before transferring it to an ice bath to maximize the formation of pure crystals.

Experimental Protocol: Step-by-Step Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes) to find a suitable system.

  • Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to your crude Methyl 4,5-difluoro-2-nitrobenzoate until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Issue 2: Impurities Persist After Recrystallization

Question: I have recrystallized my Methyl 4,5-difluoro-2-nitrobenzoate, but analytical data (TLC, NMR) still shows the presence of impurities. What are these impurities likely to be and how can I remove them?

Answer: Persistent impurities after recrystallization suggest that they have similar solubility profiles to your target compound. The most common impurities in the synthesis of Methyl 4,5-difluoro-2-nitrobenzoate are positional isomers and unreacted starting materials.

  • Potential Impurities:

    • Isomeric Nitrobenzoates: The nitration of methyl 4,5-difluorobenzoate can potentially yield other isomers, although the directing effects of the fluorine and ester groups favor the desired product.

    • Unreacted Starting Material: Incomplete nitration will leave residual methyl 4,5-difluorobenzoate.

    • Hydrolysis Product: The ester can be susceptible to hydrolysis to 4,5-difluoro-2-nitrobenzoic acid, especially if the reaction or work-up conditions are basic or strongly acidic with prolonged heating.[3][4]

  • Purification Strategy: Column Chromatography: When recrystallization is ineffective, column chromatography is the preferred method for separating compounds with different polarities.[5]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate mobile phase by running TLC plates of your crude material. A good solvent system will show clear separation between your product and the impurities, with an Rf value for the product ideally between 0.2 and 0.4. A common mobile phase for compounds of this polarity is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Methyl 4,5-difluoro-2-nitrobenzoate.

DOT Diagram: Troubleshooting Purification Workflow

Purification_Troubleshooting start Crude Methyl 4,5-difluoro-2-nitrobenzoate recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, mp) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure troubleshoot_xtal Troubleshoot Crystallization (Seed, Scratch, New Solvent) purity_check1->troubleshoot_xtal Low Yield/ No Crystals column_chrom Perform Column Chromatography purity_check1->column_chrom Impure troubleshoot_xtal->recrystallization Re-attempt purity_check2 Assess Purity (TLC, NMR) column_chrom->purity_check2 purity_check2->pure_product Pure purity_check2->column_chrom Impure (Optimize Conditions)

Caption: A workflow diagram for troubleshooting the purification of Methyl 4,5-difluoro-2-nitrobenzoate.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure Methyl 4,5-difluoro-2-nitrobenzoate?

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[6] By spotting the crude material, the purified product, and the different fractions from column chromatography on a TLC plate, you can visually assess the separation and purity. The product, being more polar than some starting materials but potentially less polar than the hydrolyzed acid, will have a characteristic Rf value in a given solvent system.

Q3: My purified product appears oily and won't solidify. What should I do?

A3: An oily product can result from the presence of residual solvent or impurities that lower the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, column chromatography is the recommended purification method as it does not require the compound to be a solid.[5]

Q4: Can the ester group in Methyl 4,5-difluoro-2-nitrobenzoate be hydrolyzed during purification?

A4: Yes, ester hydrolysis is a potential side reaction.[3][4] Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. During work-up, ensure that any aqueous washes are neutral or slightly acidic. If you suspect hydrolysis has occurred, the resulting carboxylic acid can be removed by an extraction with a mild aqueous base (e.g., sodium bicarbonate solution) or by column chromatography, as the acid will be significantly more polar than the ester.

DOT Diagram: Key Chemical Structures

Structures product Methyl 4,5-difluoro-2-nitrobenzoate impurity1 Methyl 4,5-difluorobenzoate (Starting Material) product->impurity1 Incomplete Reaction impurity2 4,5-Difluoro-2-nitrobenzoic acid (Hydrolysis Product) product->impurity2 Hydrolysis

Caption: Key structures involved in the purification of Methyl 4,5-difluoro-2-nitrobenzoate.

III. Quantitative Data Summary

The following table provides a general guideline for solvent selection in purification.

Purification MethodSolvent System (Starting Point)Rationale
Recrystallization Ethanol/WaterGood for moderately polar compounds. The addition of water decreases the solubility of the organic compound at lower temperatures.[2]
Hexane/Ethyl AcetateA versatile system where ethyl acetate dissolves the compound and hexane acts as an anti-solvent to induce crystallization.[1]
Column Chromatography Hexanes/Ethyl Acetate GradientA standard mobile phase for separating compounds of moderate polarity on a silica gel stationary phase. The gradient allows for the elution of less polar impurities first, followed by the product.

IV. References

  • Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available from: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link].

  • Google Patents. CN1066134C - New process for synthetising m-nitrobenzoic. Available from: .

  • Journal of the American Chemical Society. THE HYDROLYSIS OF METHYL ORTHO-NITROBENZOATE IN ACID SOLUTION. Available from: [Link].

  • RSC Education. Nitration of methyl benzoate. Available from: [Link].

  • LookChem. methyl 2,5-difluoro-3-methyl-4-nitrobenzoate. Available from: [Link].

  • Scribd. The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Available from: [Link].

  • Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available from: [Link].

  • PubChem. Methyl 4,5-difluoro-2-nitrobenzoate. Available from: [Link].

  • Chemsrc.com. Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link].

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link].

  • YouTube. EAS Nitration Experiment & Recrystallization. Available from: [Link].

  • ResearchGate. (PDF) Nitration of Methyl Benzoate. Available from: [Link].

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available from: [Link].

  • ResearchGate. (PDF) Methyl 4-nitrobenzoate. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 4,5-difluoro-2-nitrobenzoate

Welcome to the technical support guide for the synthesis of Methyl 4,5-difluoro-2-nitrobenzoate. This document serves as a resource for researchers, chemists, and process development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4,5-difluoro-2-nitrobenzoate. This document serves as a resource for researchers, chemists, and process development professionals to troubleshoot common issues and understand the nuances of this important synthetic transformation. Methyl 4,5-difluoro-2-nitrobenzoate is a key building block in the pharmaceutical industry, valued for its role in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of fluorine atoms and a versatile nitro group makes it a critical intermediate.[1][2] However, its synthesis, typically via electrophilic nitration of methyl 3,4-difluorobenzoate, is not without challenges, primarily concerning regioselectivity and the formation of unwanted side products.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction, maximize yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing Methyl 4,5-difluoro-2-nitrobenzoate?

The most common and industrially relevant method is the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of methyl 3,4-difluorobenzoate. This is typically achieved using a mixed acid system, such as a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), at controlled, low temperatures. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4]

Q2: What are the most critical parameters to control during the nitration process?

Based on extensive laboratory experience, the three most critical parameters are:

  • Temperature: This is arguably the most crucial factor. The reaction is highly exothermic. Maintaining a low temperature (typically 0-10°C) is essential to prevent over-reaction (dinitration) and minimize the formation of undesired isomers.[5] Exceeding the optimal temperature range can drastically reduce the yield of the desired product.[5]

  • Rate of Addition: The nitrating agent (mixed acid) must be added slowly and sub-surface to the solution of the starting material.[4][6][7] A rapid addition can cause localized temperature spikes, leading to the same side reactions that high bulk temperatures cause.

  • Stoichiometry and Water Content: Using a slight excess of the nitrating agent is common, but a large excess should be avoided. Furthermore, the presence of water can deactivate the nitrating mixture by interfering with the formation of the nitronium ion.[4] Using concentrated, high-purity acids is paramount.

Q3: Why is regioselectivity a primary challenge in this synthesis?

Regioselectivity is a challenge due to the competing directing effects of the substituents on the starting material, methyl 3,4-difluorobenzoate.

  • The methyl ester group (-COOCH₃) is an electron-withdrawing group and a meta-director.

  • The fluorine atoms (-F) are deactivating yet ortho, para-directors.

The desired product requires nitration at the C2 position, which is ortho to the fluorine at C3 and meta to the ester group. However, nitration can also occur at the C6 position, which is ortho to the fluorine at C5 and also meta to the ester group. The subtle electronic differences between these positions mean that a mixture of isomers is often formed, with the 2-nitro isomer (desired product) and the 6-nitro isomer being the most common.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific experimental observations and links them to likely side products, providing actionable solutions.

Problem 1: My NMR/GC-MS analysis shows an isomeric impurity that is difficult to separate.

Q: I've isolated my product, but characterization reveals a significant isomeric impurity. What is it, and how can I prevent its formation?

A: The most probable isomeric side product is Methyl 3,4-difluoro-6-nitrobenzoate . It forms because the C6 position is electronically similar to the desired C2 position, leading to competitive nitration.

Causality: The formation of this isomer is highly dependent on reaction kinetics and temperature. While the C2 position is generally favored, higher reaction temperatures can provide enough energy to overcome the small activation energy barrier difference, leading to an increased proportion of the 6-nitro isomer.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature rigorously between 0°C and 5°C throughout the addition of the nitrating agent.[5]

  • Slow Reagent Addition: Add the mixed acid dropwise over an extended period (e.g., 60-90 minutes) to prevent any local temperature increases.[4][7]

  • Purification: If the isomer has already formed, careful purification is required. Recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, can be effective.[6][8] The desired Methyl 4,5-difluoro-2-nitrobenzoate is often less soluble and will crystallize out first upon cooling.

Data Comparison: Product vs. Key Side Product

CompoundExpected 1H NMR Signals (Aromatic Region)Rationale
Methyl 4,5-difluoro-2-nitrobenzoate (Product) Two distinct doublets of doublets (dd) or complex multiplets.The molecule is asymmetric. All aromatic protons are in unique chemical environments.
Methyl 3,4-difluoro-6-nitrobenzoate (Isomer) Two distinct doublets of doublets (dd) or complex multiplets, but with different chemical shifts and coupling constants compared to the product.The molecule is also asymmetric, but the electronic environment around the protons differs from the desired isomer.
Methyl 3,4-difluorobenzoate (Starting Material) Three distinct signals in the aromatic region.Incomplete reaction will leave starting material in the mixture.

Problem 2: My product appears acidic, and I see a very broad peak in my 1H NMR.

Q: During workup, my organic layer shows some solubility in aqueous bicarbonate. The 1H NMR of the crude product has a very broad singlet above 10 ppm. What happened?

A: This is a classic sign of ester hydrolysis. The side product is 4,5-difluoro-2-nitrobenzoic acid .

Causality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under the strongly acidic reaction conditions, especially if the reaction is allowed to warm up or if the quench/workup is performed improperly. Water present in the reaction or introduced during workup can attack the protonated carbonyl of the ester, leading to hydrolysis.

Mitigation Strategies:

  • Anhydrous Conditions: Use high-purity, concentrated acids to minimize the water content in the reaction mixture.[4]

  • Low Temperature Quench: Pour the reaction mixture onto crushed ice to quench the reaction and dilute the acid rapidly while keeping the temperature low.[5] This minimizes the time the ester is exposed to hot, acidic aqueous conditions.

  • Efficient Extraction: After quenching, proceed with the extraction into an organic solvent without delay. Wash the organic layer with cold water and brine to remove residual acid. An additional wash with cold, dilute sodium bicarbonate can remove the acidic impurity, but be aware this may also cause further hydrolysis if contact time is prolonged.

Problem 3: My mass spectrometry results show a peak with a higher mass than the expected product.

Q: I'm seeing a molecular ion peak in my MS data that corresponds to the addition of another -NO₂ group. Is this dinitration?

A: Yes, this indicates the formation of a dinitrated side product , likely Methyl 3,4-difluoro-2,6-dinitrobenzoate.

Causality: Both the ester and the newly added nitro group are deactivating, which generally disfavors a second nitration.[4] However, if the reaction conditions are too harsh (e.g., temperature above 20°C, a large excess of nitrating agent, or prolonged reaction time), a second electrophilic substitution can occur.

Mitigation Strategies:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.2 equivalents) of nitric acid.

  • Adhere to Temperature Limits: Do not let the reaction temperature exceed 10°C at any point.[5] If an exotherm occurs, have an efficient cooling bath ready to manage it.

  • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material. Once the starting material is consumed, quench the reaction promptly to avoid over-reaction.

Visualizing the Reaction Pathways

The following diagram illustrates the primary reaction pathway and the formation of the main isomeric side product.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products SM Methyl 3,4-difluorobenzoate Reagent HNO₃ / H₂SO₄ Product Methyl 4,5-difluoro-2-nitrobenzoate (Desired Product) Reagent->Product Nitration at C2 (Favored Pathway) SideProduct Methyl 3,4-difluoro-6-nitrobenzoate (Isomeric Side Product) Reagent->SideProduct Nitration at C6 (Competing Pathway)

Caption: Reaction scheme for the nitration of methyl 3,4-difluorobenzoate.

Optimized Protocol for Minimizing Side Products

This protocol incorporates best practices to maximize the yield and purity of Methyl 4,5-difluoro-2-nitrobenzoate.

Materials:

  • Methyl 3,4-difluorobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Preparation: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add Methyl 3,4-difluorobenzoate followed by concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice-salt bath.

  • Nitrating Mixture Preparation: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture to the stirred solution of the starting material dropwise over 60-90 minutes. Crucially, ensure the internal temperature does not rise above 10°C. [5]

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5°C for an additional 30 minutes. Monitor the reaction's progress by TLC or GC analysis to confirm the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice in a large beaker. A white or pale-yellow solid should precipitate.

  • Workup:

    • Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).

    • Alternatively, extract the quenched mixture with ethyl acetate. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally, brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot methanol or an ethanol/water mixture to obtain pure Methyl 4,5-difluoro-2-nitrobenzoate.[6][8]

Troubleshooting Workflow

This decision tree can guide your analysis upon obtaining a suboptimal result.

G Start Analyze Crude Product (NMR, GC-MS, TLC) ImpurityCheck Major Impurity Detected? Start->ImpurityCheck Isomer Isomeric Peak Present (Same MW) ImpurityCheck->Isomer Yes Acid Acidic Impurity (Broad NMR >10ppm, base soluble) ImpurityCheck->Acid Dinitro Higher MW Peak (+45 Da) ImpurityCheck->Dinitro SM_Present Starting Material Present ImpurityCheck->SM_Present Good_Result Proceed to Purification ImpurityCheck->Good_Result No / Minor Isomer_Cause Cause: Poor Temp Control / Fast Addition Isomer->Isomer_Cause Identify Acid_Cause Cause: Hydrolysis (Water / High Temp Quench) Acid->Acid_Cause Identify Dinitro_Cause Cause: Harsh Conditions (High Temp / Excess Reagent) Dinitro->Dinitro_Cause Identify SM_Cause Cause: Incomplete Reaction (Insufficient Time / Reagent) SM_Present->SM_Cause Identify

Caption: A decision tree for troubleshooting common impurities.

References

  • MySkinRecipes. 4,5-Difluoro-2-nitrobenzoic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]

  • Williamson, K. L., & Masters, K. M. Macroscale and Microscale Organic Experiments. Cengage Learning. (Referenced conceptually for general nitration principles). [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID, METHYL ESTER. Coll. Vol. 1, p.372 (1941); Vol. 1, p.61 (1921). [Link]

  • University of Guelph, Department of Chemistry. Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Substitutions on Methyl 4,5-difluoro-2-nitrobenzoate

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 4,5-difluoro-2-nitrobenzoate. This guide is designed to provide in-depth, practical solutions to co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 4,5-difluoro-2-nitrobenzoate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions with this versatile substrate. By understanding the underlying principles and troubleshooting strategies, you can significantly improve your reaction outcomes, achieving higher yields and purity.

Understanding the Substrate: Reactivity and Regioselectivity

Methyl 4,5-difluoro-2-nitrobenzoate is an excellent substrate for SNAr reactions.[1] Its reactivity stems from the strong electron-withdrawing nitro group (-NO2) positioned ortho to the ester and para/meta to the two fluorine atoms.[1][2] This activation facilitates the attack of nucleophiles on the aromatic ring by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2][3][4][5]

The two fluorine atoms are the leaving groups in these reactions. Due to the electronic activation by the nitro group, nucleophilic attack can occur at either C-4 or C-5. The regioselectivity of the substitution is a critical aspect to control and is influenced by several factors, including the nature of the nucleophile, solvent, and reaction temperature.

Visualizing the SNAr Mechanism

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] Understanding this pathway is crucial for troubleshooting.

SNAr_Mechanism sub Methyl 4,5-difluoro-2-nitrobenzoate + Nu⁻ mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc Addition (Rate-determining step) prod Substituted Product + F⁻ mc->prod Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when performing substitutions on Methyl 4,5-difluoro-2-nitrobenzoate.

Low or No Conversion

Q: I am not observing any product formation, or the conversion of my starting material is very low. What are the likely causes and how can I fix this?

A: Low or no conversion is a common issue that can often be resolved by systematically evaluating the core reaction parameters.

  • Insufficient Activation: While the nitro group is a strong activator, highly unreactive nucleophiles may still require more forcing conditions.

    • Solution: Consider increasing the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for decomposition of starting material or product.

  • Nucleophile Reactivity: The strength of your nucleophile is paramount.

    • Weak Nucleophiles: Neutral amines or alcohols may require the addition of a base to generate a more potent anionic nucleophile (e.g., an alkoxide or an amido species).[6]

    • Steric Hindrance: Bulky nucleophiles may react sluggishly. Higher temperatures or longer reaction times might be necessary.

  • Inappropriate Solvent: The solvent plays a critical role in SNAr reactions.[7]

    • Polar Aprotic Solvents are Key: Solvents like DMF, DMSO, and NMP are generally the best choices. They effectively solvate the cationic counter-ion of the nucleophile, leaving the anion more "naked" and reactive.[8] They also help stabilize the charged Meisenheimer intermediate.[9]

    • Protic Solvents: Protic solvents (e.g., alcohols, water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[7] While some reactions can proceed in alcohols, they are generally not the first choice.[8]

  • Base Selection (if applicable): When using a base to deprotonate the nucleophile, its strength and solubility are important.

    • Common Bases: K2CO3, Cs2CO3, and Et3N are frequently used.[4][10] For less acidic nucleophiles, a stronger base like NaH or KOtBu might be necessary.[1]

    • Homogeneity: Ensure the base is sufficiently soluble in the reaction medium. Using a base that is insoluble can lead to slow and incomplete reactions.

Troubleshooting Flowchart for Low Conversion

Low_Conversion start Low/No Conversion check_temp Is the reaction temperature adequate? start->check_temp increase_temp Increase temperature by 10-20 °C. Monitor for decomposition. check_temp->increase_temp No check_nuc Is the nucleophile sufficiently reactive? check_temp->check_nuc Yes increase_temp->check_nuc add_base For neutral nucleophiles (R-OH, R-NH2), add a suitable base (e.g., K2CO3, NaH). check_nuc->add_base No check_solvent Is the solvent appropriate? check_nuc->check_solvent Yes add_base->check_solvent switch_solvent Switch to a polar aprotic solvent (DMF, DMSO, NMP). check_solvent->switch_solvent No success Reaction Proceeds check_solvent->success Yes switch_solvent->success

Caption: Decision-making workflow for addressing low conversion.

Poor Regioselectivity (Mixture of C-4 and C-5 Substituted Products)

Q: My reaction is producing a mixture of isomers. How can I favor substitution at one position over the other?

A: Achieving high regioselectivity can be challenging but is often controllable by modifying the reaction conditions. [11]

  • Electronic Effects: The nitro group at C-2 exerts a stronger activating effect at the para position (C-5) than the meta position (C-4). Therefore, C-5 substitution is often the kinetically favored pathway.

  • Steric Hindrance: The ester group at C-1 can sterically hinder attack at the adjacent C-6 position, but its influence on C-4 vs. C-5 is less direct. However, bulky nucleophiles may exhibit a greater preference for the less sterically encumbered position.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state energies for attack at each position, thereby affecting the isomeric ratio. Experimenting with different polar aprotic solvents is recommended.

General Protocol for Optimizing Regioselectivity
  • Initial Screen: Dissolve Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Nucleophile and Base: Add the nucleophile (1.1 - 1.5 eq) and, if necessary, a base (e.g., K2CO3, 2.0 eq).[4]

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm if no reaction is observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS to determine the ratio of isomers.

  • Optimization: If selectivity is poor, repeat the reaction at a lower temperature for a longer duration. Alternatively, screen other polar aprotic solvents (see table below).

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMF 36.7153Excellent dissolving power, common choice.
DMSO 46.7189Highly polar, can accelerate slow reactions.[10]
NMP 32.2202High boiling point, useful for unreactive substrates.
Acetonitrile 37.582Less common for SNAr but can be effective.[9]
Side Reactions and Impurity Formation

Q: I'm observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Several side reactions can occur, but they can often be mitigated with careful control of reaction conditions.

  • Di-substitution: If your nucleophile is sufficiently reactive and used in excess, it can displace both fluorine atoms.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis, especially in the presence of strong bases and water. This will form the corresponding carboxylic acid.[12]

    • Solution: Use anhydrous solvents and reagents. If a strong base is required, consider non-hydroxide bases like NaH or DBU. If hydrolysis is unavoidable, the resulting carboxylic acid can sometimes be re-esterified after purification.

  • Reaction with the Nitro Group: While less common, some powerful nucleophiles or reducing agents can react with the nitro group.

    • Solution: This is highly dependent on the specific nucleophile used. If you suspect this is occurring, you may need to choose a milder nucleophile or protect the nitro group, although the latter is often synthetically inefficient as it deactivates the ring.

Experimental Protocol: Minimizing Di-substitution with an Amine Nucleophile
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) and anhydrous DMF.

  • Base: Add powdered, anhydrous K2CO3 (2.0 eq).

  • Nucleophile Addition: Prepare a solution of the amine nucleophile (1.1 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 30-60 minutes at room temperature using a syringe pump.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C), monitoring by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.[4] Wash the organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel.

By implementing these troubleshooting strategies and understanding the chemical principles behind the SNAr reaction, you can effectively optimize your experimental conditions for substitutions on Methyl 4,5-difluoro-2-nitrobenzoate, leading to successful and reproducible results.

References
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • SNAr Solvents and Reagents. Wordpress.
  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.
  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzo
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution (SNAr)
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.

Sources

Troubleshooting

"stability and storage conditions for Methyl 4,5-difluoro-2-nitrobenzoate"

Welcome to the technical support center for Methyl 4,5-difluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4,5-difluoro-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and storage of this important chemical intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your starting materials and the success of your experiments.

I. Understanding the Molecule: Key Stability Considerations

Methyl 4,5-difluoro-2-nitrobenzoate is a valuable building block in organic synthesis. Its reactivity is largely dictated by the interplay of the electron-withdrawing nitro group and the fluorine atoms on the aromatic ring, as well as the methyl ester functionality. Understanding these features is key to appreciating its stability profile. The electron-withdrawing nature of the nitro group and fluorine atoms makes the aromatic ring susceptible to nucleophilic attack and can influence the stability of the ester group.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the storage and handling of Methyl 4,5-difluoro-2-nitrobenzoate.

Q1: What are the ideal storage conditions for Methyl 4,5-difluoro-2-nitrobenzoate?

A1: To ensure the long-term stability of Methyl 4,5-difluoro-2-nitrobenzoate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from moisture, heat, and light. For extended storage, maintaining a temperature between 2-8°C is recommended.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, like many esters, Methyl 4,5-difluoro-2-nitrobenzoate can be susceptible to hydrolysis in the presence of moisture, especially under acidic or basic conditions.[4][5] This would lead to the formation of 4,5-difluoro-2-nitrobenzoic acid and methanol. Therefore, it is imperative to store it in a dry environment and handle it under an inert atmosphere (e.g., nitrogen or argon) when possible, particularly for reactions sensitive to water content.

Q3: What materials are incompatible with Methyl 4,5-difluoro-2-nitrobenzoate?

A3: You should avoid storing this compound with strong oxidizing agents and strong bases.[1] Strong bases can catalyze the hydrolysis of the ester, while strong oxidizing agents could potentially react with the nitroaromatic system, especially at elevated temperatures.

Q4: Are there any known degradation pathways I should be aware of?

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you troubleshoot common problems that may arise during your experiments, potentially linked to the stability and storage of Methyl 4,5-difluoro-2-nitrobenzoate.

Problem Potential Cause Related to Stability/Storage Suggested Solution
Low or no yield in a reaction Degradation of the starting material: The compound may have hydrolyzed due to improper storage in a humid environment.Confirm the purity of your Methyl 4,5-difluoro-2-nitrobenzoate using techniques like NMR or LC-MS before use. If degradation is suspected, consider purifying the material or using a fresh batch.
Inconsistent reaction outcomes Variable water content: The presence of varying amounts of water from a partially hydrolyzed starting material can affect reaction kinetics and lead to inconsistent results.Dry the compound under vacuum before use, especially for moisture-sensitive reactions. Always use anhydrous solvents and handle the compound under an inert atmosphere.
Formation of unexpected byproducts Presence of 4,5-difluoro-2-nitrobenzoic acid: If the starting material has partially hydrolyzed, the resulting carboxylic acid can participate in side reactions.Purify the starting material by recrystallization or chromatography to remove the acid impurity. Alternatively, adjust your reaction workup to remove acidic components.
Discoloration of the material (yellowing) Minor degradation: While a slight yellow color is not uncommon for nitroaromatic compounds, a significant change in color upon storage could indicate some level of decomposition.Assess the purity of the discolored material. For many applications, a slight discoloration may not be detrimental, but for high-purity requirements, purification is recommended.

IV. Recommended Storage and Handling Protocol

To ensure the integrity of your Methyl 4,5-difluoro-2-nitrobenzoate, follow this detailed protocol for storage and handling.

Receiving and Initial Storage:
  • Upon receipt, inspect the container for any damage to the seal.

  • Log the date of receipt on the container.

  • Store the container in a designated cool, dry, and dark location, preferably in a refrigerator at 2-8°C for long-term storage.

Handling for Experimental Use:
  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.

  • If the experiment is moisture-sensitive, handle the compound in a glove box or under a stream of inert gas (e.g., nitrogen or argon).

  • Use clean, dry spatulas and glassware.

  • After dispensing the required amount, securely reseal the container, and if possible, purge the headspace with an inert gas before returning it to storage.

V. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues that may be related to the stability of Methyl 4,5-difluoro-2-nitrobenzoate.

G cluster_0 Experimental Issue Observed cluster_1 Initial Assessment cluster_2 Troubleshooting Path Low/No Yield Low/No Yield Check Purity (NMR, LC-MS) Check Purity (NMR, LC-MS) Low/No Yield->Check Purity (NMR, LC-MS) Inconsistent Results Inconsistent Results Inconsistent Results->Check Purity (NMR, LC-MS) Byproduct Formation Byproduct Formation Byproduct Formation->Check Purity (NMR, LC-MS) Purity Confirmed? Purity Confirmed? Check Purity (NMR, LC-MS)->Purity Confirmed? Degradation Suspected Degradation Suspected Purity Confirmed?->Degradation Suspected No Review Reaction Conditions Review Reaction Conditions Purity Confirmed?->Review Reaction Conditions Yes Purify/Use Fresh Material Purify/Use Fresh Material Degradation Suspected->Purify/Use Fresh Material Optimize Protocol Optimize Protocol Review Reaction Conditions->Optimize Protocol

Sources

Optimization

"troubleshooting guide for the reduction of Methyl 4,5-difluoro-2-nitrobenzoate"

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the reduction of Methyl 4,5-difluoro-2-nitrobenzoate to its corresponding anilin...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the reduction of Methyl 4,5-difluoro-2-nitrobenzoate to its corresponding aniline, Methyl 2-amino-4,5-difluorobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[1][2] This guide is structured in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reduction of Methyl 4,5-difluoro-2-nitrobenzoate is incomplete or proceeding very slowly. What are the likely causes and how can I resolve this?

A1: Incomplete or sluggish reactions are common and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is crucial.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C): Catalysts can lose activity over time due to improper storage or poisoning.[3] Ensure you are using a fresh or reliably stored catalyst. If activity is still low, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). Higher hydrogen pressure can also drive the reaction to completion.[4][5]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Use finely powdered metals to maximize the reactive surface area. The concentration of the acid is also a critical parameter influencing the reaction rate.[4]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[4]

  • Solvent and Solubility: Poor solubility of the starting material, Methyl 4,5-difluoro-2-nitrobenzoate, can significantly hinder the reaction rate.[4]

    • The nitro compound must be adequately dissolved in the reaction solvent. For this substrate, which has low solubility in some common solvents, consider using tetrahydrofuran (THF) or a co-solvent system like ethanol/water or acetic acid.[4][5] Protic co-solvents can be particularly beneficial for catalytic hydrogenations.[4][5]

  • Reaction Temperature: While many reductions of nitroarenes can proceed at room temperature, some substrates require heating to achieve a practical reaction rate.[4] However, exercise caution as elevated temperatures can sometimes promote the formation of side products.[3]

  • Purity of Starting Material: Impurities present in the Methyl 4,5-difluoro-2-nitrobenzoate can interfere with the catalyst or reagents.[3] Ensure the starting material is of high purity.

Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity for the desired Methyl 2-amino-4,5-difluorobenzoate?

A2: The formation of side products is a known challenge in nitro group reductions, arising from the stepwise nature of the reduction process. Controlling the reaction conditions is key to improving selectivity.

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[6][7] If the reaction stalls or conditions are not optimal, these intermediates can react further to form undesired azo and azoxy compounds.[3]

  • Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others.[3]

    • Catalytic hydrogenation is often a very clean and high-yielding method.[8]

    • Iron in acidic or neutral media (e.g., Fe/NH₄Cl) is known for its high chemoselectivity and is a greener alternative to some other metal/acid systems.[9][10]

    • Stannous chloride (SnCl₂) is also a reliable reagent, but work-up can be challenging due to the formation of tin salts.[8][11]

  • Stoichiometry of the Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed. For metal-based reductions, a significant excess is often required.[3]

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products.[4] Proper temperature control, such as slow addition of reagents or using an ice bath, is crucial.

  • pH Control: For reductions using metals in acidic media, maintaining the appropriate pH is critical for both reaction rate and selectivity.[3]

Below is a diagram illustrating the general reduction pathway and the points at which side products can form.

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline Azo Ar-N=N-Ar (Azo) Azoxy->Azo Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo Hydrazo->Aniline Cleavage

General pathway for nitroarene reduction and side product formation.

Q3: I'm having difficulty with the work-up of my reaction, particularly when using SnCl₂. How can I effectively isolate my product?

A3: Work-up procedures for nitroarene reductions can be challenging, especially with certain metal-based reagents. Here are some tips for a cleaner product isolation.

  • Catalytic Hydrogenation (Pd/C): This method typically has the most straightforward work-up. After the reaction is complete, the catalyst is simply removed by filtration through a pad of a filtration aid like Celite®. The solvent is then removed under reduced pressure to yield the crude product.[8]

  • Iron (Fe) Reductions: After the reaction, the mixture is typically made basic to precipitate iron salts. The mixture is then filtered (often while hot) through Celite® to remove the iron oxides and hydroxides. The product can then be extracted from the filtrate.[8]

  • Stannous Chloride (SnCl₂) Reductions: This method is notorious for difficult work-ups due to the formation of tin salts (tin hydroxides) upon basification.[8][11]

    • pH adjustment: After the reaction, the mixture is cooled and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is added carefully to basify the solution (pH ~8-9).[3] This will precipitate the tin salts.

    • Filtration and Extraction: The resulting suspension is filtered through Celite®. The filter cake should be washed thoroughly with an organic solvent (e.g., ethyl acetate) to recover any adsorbed product. The filtrate is then transferred to a separatory funnel, and the layers are separated. The aqueous layer should be extracted multiple times with the organic solvent to ensure complete recovery of the product.[3][11]

    • Alternative for stubborn emulsions: If intractable emulsions form, one suggestion is to add a large volume of ice water and neutralize carefully with NaHCO₃ to a pH of less than 8.[11] Another approach is to add Celite® to the reaction mixture before neutralization with concentrated ammonia, followed by filtration of the entire slurry.[11] Some sources suggest that tin(II) and tin(IV) salts are more soluble at a very high pH (12-13), which might require a large amount of NaOH to achieve.[11]

Experimental Protocols

Below are detailed, step-by-step methodologies for common reduction procedures for Methyl 4,5-difluoro-2-nitrobenzoate.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields.[8]

  • Setup: In a suitable hydrogenation vessel, dissolve Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in methanol or ethyl acetate (approximately 15-20 mL per gram of substrate).[8]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 2-5 mol% of palladium relative to the substrate) to the solution.[8]

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen gas (typically 15-50 psi).[8]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.[8]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.[8]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-4,5-difluorobenzoate. The product can be further purified by recrystallization if necessary.[8]

Protocol 2: Reduction using Iron (Fe) Powder

This is a classic, cost-effective, and often highly selective method.[9][10]

  • Setup: To a round-bottom flask, add Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq), ethanol, and water. Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[6]

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is often vigorous initially, so careful heating is advised.[6]

  • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)

A reliable method, particularly when other functional groups sensitive to hydrogenation are present.[8][12]

  • Setup: To a solution of Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[4]

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).[4]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic.[4]

  • Filtration and Extraction: Filter the resulting suspension through Celite®. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.[4]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary Table

The following table provides a general comparison of the different reduction methods. Note that optimal conditions may vary depending on the specific reaction scale and equipment.

MethodReducing AgentTypical SolventTemperatureTypical Reaction TimeWork-up Complexity
Catalytic HydrogenationH₂ gas, Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temperature4-16 hoursLow
Iron ReductionFe powder, NH₄Cl/HClEthanol/WaterReflux2-4 hoursModerate
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanolReflux1-3 hoursHigh

Troubleshooting Logic Diagram

This diagram provides a visual guide to troubleshooting common issues during the reduction.

Troubleshooting_Reduction Start Start: Reduction of Methyl 4,5-difluoro-2-nitrobenzoate Problem Problem Encountered? Start->Problem Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Yes Side_Products Side Products Observed Problem->Side_Products Yes Workup_Issues Work-up Difficulties Problem->Workup_Issues Yes Successful_Reduction Successful Reduction Problem->Successful_Reduction No Check_Reagents Check Reagent/Catalyst Activity Incomplete_Reaction->Check_Reagents Check_Stoichiometry Verify Stoichiometry of Reducing Agent Side_Products->Check_Stoichiometry Optimize_pH Optimize Work-up pH Workup_Issues->Optimize_pH Check_Solubility Improve Solubility (Change Solvent/Co-solvent) Check_Reagents->Check_Solubility Increase_Temp Increase Reaction Temperature Check_Solubility->Increase_Temp Control_Temp Improve Temperature Control Check_Stoichiometry->Control_Temp Change_Reagent Consider a More Selective Reducing Agent Control_Temp->Change_Reagent Filtration_Aid Use Filtration Aid (e.g., Celite®) Optimize_pH->Filtration_Aid Extraction_Technique Optimize Extraction Technique Filtration_Aid->Extraction_Technique

A decision-making workflow for troubleshooting the reduction.

References

  • Benchchem. Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Guidechem.
  • Benchchem. Challenges in the selective reduction of the nitro group.
  • Exploring Methyl 2-amino-4,5-difluorobenzoate: Applic
  • Reddit.
  • RSC Publishing. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • Benchchem.
  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • Benchchem.
  • Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • Reddit. my nitro refuses to be reduced.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 4,5-difluoro-2-nitrobenzoate

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl 4,5-difluor...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals encountering challenges during the scale-up synthesis of Methyl 4,5-difluoro-2-nitrobenzoate. The synthesis of this and other nitroaromatic compounds presents significant thermal hazards that must be rigorously evaluated and controlled. This document is structured to address critical issues from thermal safety to product purity, ensuring a robust and safe process.

Section 1: Thermal Hazard & Runaway Reaction Prevention

The nitration of aromatic compounds is a notoriously energetic process. On a small scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. During scale-up, this ratio deteriorates, dramatically increasing the risk of heat accumulation and thermal runaway.[1]

Q1: My lab-scale nitration of the difluorobenzoic acid precursor was successful, but I'm concerned about thermal runaway on a pilot scale. What are the primary risks and how can I assess them?

A: Your concern is well-founded and is the most critical challenge in this process. The primary risk is an uncontrolled exothermic reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure that can result in reactor failure and explosion.[1][2] Nitroaromatic compounds themselves are energetic and can decompose violently at elevated temperatures.[3][4]

To properly assess these risks before scale-up, a thorough thermal hazard analysis is mandatory. This involves:

  • Reaction Calorimetry (RC1): This technique measures the heat of reaction in real-time under process-relevant conditions. It allows you to determine the total heat release, the rate of heat release, and the heat capacity of the reaction mixture. This data is essential for designing an adequate cooling system for the larger reactor.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition for your starting materials, intermediates, final product, and, most importantly, the reaction mixture at the end of the reaction. This helps define the maximum safe operating temperature.

  • Accelerating Rate Calorimetry (ARC): ARC provides data on the behavior of the reaction mixture under adiabatic conditions (a "worst-case scenario" simulating a cooling failure).[6] It determines the Temperature of No Return (TNR) and the Time to Maximum Rate at 24 hours (TD24), which are critical for defining safe process limits.[6]

Experimental Protocol: Basic Thermal Hazard Assessment using DSC
  • Sample Preparation: Carefully prepare samples (~2-5 mg) of the starting material (4,5-difluorobenzoic acid methyl ester), the final product (Methyl 4,5-difluoro-2-nitrobenzoate), and a representative sample of the final reaction mixture (after the nitrating agent has been fully added).

  • Instrument Setup: Place the sample in a hermetically sealed crucible (gold-plated copper is often used for reactive samples).

  • Heating Program: Ramp the temperature from ambient to ~350°C at a rate of 2-5°C/min.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic event. A sharp, significant exotherm indicates a decomposition. The process temperature should be kept well below this detected onset.[6]

Logical Workflow: Thermal Safety Assessment for Scale-Up```dot

Section 2: Reaction Control & Impurity Management

Controlling the reaction kinetics is paramount not only for safety but also for achieving high purity and yield. Poor control can lead to undesirable side products that are difficult to remove and may even introduce additional safety hazards.

Q2: I'm observing poor regioselectivity and the formation of di-nitro or other isomeric impurities. How can I improve this?

A: This is a common issue in aromatic nitrations. The formation of isomers and over-nitrated byproducts is highly dependent on reaction conditions.

[1]* Temperature Control: This is the most critical parameter. Nitrations are often run at low temperatures (e.g., 0-10°C) to maximize selectivity and minimize the rate of side reactions. Even small temperature excursions can lead to a significant increase in impurities. Ensure your reactor has sufficient cooling capacity and that temperature probes are accurately placed.

  • Rate of Addition: The nitrating agent (e.g., fuming nitric acid or a mixture of nitric and sulfuric acids) must be added slowly and sub-surface to avoid localized high concentrations. A localized excess of the nitrating agent can rapidly generate hot spots, driving the formation of unwanted byproducts. *[1][7] Mixing Efficiency: Inadequate agitation on a larger scale can create stagnant zones with poor heat and mass transfer. This leads to the same problems as a fast addition rate. Ensure your reactor's impeller design and speed are suitable for maintaining a homogenous suspension/solution.

  • Choice of Nitrating Agent: The strength of the nitrating agent affects selectivity. While a powerful agent like mixed acid (H₂SO₄/HNO₃) is often used, consider if a milder system could provide better selectivity for your specific substrate, though this may require longer reaction times.

Table 1: Impact of Key Parameters on Nitration Outcome
ParameterLow SettingHigh SettingImpact on Purity & Safety
Temperature High selectivity, slow reactionLow selectivity, fast reactionCritical for Safety. High temps can lead to over-nitration and runaway.
Addition Rate Good control over exothermRisk of localized hotspotsCritical for Safety. Fast addition can overwhelm cooling capacity.
Stirring Speed Poor mixing, hotspotsGood homogeneityHigh speed is crucial for heat and mass transfer, preventing local concentration buildup.
H₂SO₄ Conc. Slower reactionFaster reaction (more NO₂⁺)Optimizes reaction rate but increases corrosivity and exotherm.

Section 3: Work-up, Isolation, and Purification at Scale

Transitioning from a lab-scale work-up to a pilot-plant procedure requires careful planning to ensure safety, efficiency, and product quality.

Q3: My work-up involves quenching the reaction mixture on ice, but I'm facing issues with the product oiling out instead of crystallizing. How can I achieve a consistent solid product?

A: "Oiling out" is a common scale-up problem where a product comes out of solution as a liquid phase rather than a crystalline solid. This can trap impurities and residual acids, making filtration and drying difficult and potentially hazardous.

  • Controlled Quench: Instead of pouring the reaction mixture onto ice, consider a "reverse quench." Slowly add the cold quench solution (e.g., ice-water) to the reaction mixture while maintaining vigorous stirring and cooling. This allows for better control of the temperature and supersaturation.

  • Anti-Solvent Addition: After quenching, consider adding a suitable anti-solvent (a solvent in which your product is insoluble) to induce crystallization. The choice of anti-solvent (e.g., isopropanol, heptane) should be carefully selected to ensure it doesn't create an emulsion.

  • Seeding: Develop a seeding strategy. Once the quenched mixture reaches the optimal crystallization temperature, add a small amount of pure, crystalline product to act as a nucleation site. This promotes the growth of well-defined crystals rather than amorphous oil.

  • Temperature and Hold Times: The temperature profile of your crystallization is crucial. A slow cooling ramp followed by a hold time at the final temperature will yield a better crystalline product.

Workflow: Robust Work-up and Crystallization

G start Completed Reaction Mixture quench Controlled Quench (e.g., reverse addition into ice-water) start->quench crystallization Crystallization - Add Anti-Solvent - Cool Slowly - Seed if necessary quench->crystallization filtration Filtration (e.g., Filter Dryer) crystallization->filtration wash Cake Wash - Cold Water - Anti-Solvent filtration->wash drying Drying (Vacuum, <50°C) wash->drying end Pure, Dry Product drying->end

Caption: A generalized workflow for the work-up and isolation of the final product.

Section 4: General Process Safety & Handling

Beyond the specific reaction chemistry, overall process safety is vital.

Q4: We've noticed significant NOx gas evolution during the reaction. How should this be managed at scale?

A: The evolution of brown nitrogen dioxide (NO₂) and other NOx gases is common in nitration reactions, resulting from the slight decomposition of nitric acid. T[7]hese gases are highly toxic, corrosive, and can contribute to pressure buildup in a sealed reactor.

At scale, the reactor must be equipped with a vent line that directs all off-gases to a caustic scrubber . A scrubber is a packed column or vessel where the gas stream is passed through a solution of sodium hydroxide or sodium bisulfite. This neutralizes the acidic NOx gases, converting them into non-volatile salts before they are released into the atmosphere. The scrubber system's capacity must be designed to handle the maximum potential gas evolution rate from the process.

References

  • Murray, J. I., et al. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1708–1715. [Link]

  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed, 14(10), 2353-60. [Link]

  • Rodica, P., et al. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

  • LeBlond, C., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Request PDF. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. [Link]

  • Wu, H., et al. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability and Degradation of Methyl 4,5-difluoro-2-nitrobenzoate

Welcome to the technical support guide for Methyl 4,5-difluoro-2-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4,5-difluoro-2-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Its unique structure, featuring a nitro-activated aromatic ring with two fluorine leaving groups and a methyl ester, makes it highly valuable for synthesis but also susceptible to specific degradation pathways. Understanding these liabilities is crucial for ensuring the accuracy, reproducibility, and success of your experiments. This guide provides in-depth answers to common challenges and troubleshooting scenarios.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Problem: Unexpected Peaks in HPLC/LC-MS Analysis

Question: I am observing new, unexpected peaks in my chromatographic analysis of a sample containing Methyl 4,5-difluoro-2-nitrobenzoate. The sample was recently prepared or stored in solution. What are these impurities?

Answer: The appearance of new peaks is a common indicator of degradation. Given the structure of Methyl 4,5-difluoro-2-nitrobenzoate, there are two primary, non-photolytic degradation pathways that can occur under typical laboratory conditions: ester hydrolysis and Nucleophilic Aromatic Substitution (SNAr) .

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly in the presence of trace acid or base in aqueous or protic solvents (e.g., methanol, water). This reaction cleaves the ester bond, yielding 4,5-difluoro-2-nitrobenzoic acid. This is often the most common degradant observed.

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient and highly activated towards nucleophilic attack.[1][2] The fluorine atoms, particularly the one at the C4 position (para to the nitro group), are excellent leaving groups in this context.[3] Common nucleophiles from your experimental medium, such as water (H₂O), hydroxide ions (OH⁻ from basic buffers), or even methanol (CH₃OH) solvent, can displace one of the fluorine atoms.

The table below summarizes the most likely degradation products you might be observing.

Degradation PathwayNucleophileProduct NameStructure ChangeΔ Mass (Da)
Ester Hydrolysis H₂O / OH⁻4,5-difluoro-2-nitrobenzoic acid-COOCH₃ → -COOH-14.02
SNAr H₂OMethyl 4-hydroxy-5-fluoro-2-nitrobenzoate-F → -OH-0.98
SNAr CH₃OHMethyl 4-methoxy-5-fluoro-2-nitrobenzoate-F → -OCH₃+12.02
Troubleshooting Workflow

To diagnose the source of these unexpected peaks, follow the systematic workflow outlined below. This process will help you identify whether the degradation is occurring during sample storage, preparation, or the analytical run itself.

G Diagram 1: Troubleshooting Workflow for Unexpected Analytical Peaks cluster_0 Start cluster_1 Investigation cluster_2 Diagnosis & Action start Unexpected Peak(s) Observed in HPLC/LC-MS check_ms Step 1: Analyze Mass Spectrum Identify Δ Mass of new peak(s) relative to parent. start->check_ms hydrolysis Diagnosis: Ester Hydrolysis Likely (Δ Mass ≈ -14 Da) check_ms->hydrolysis Compare to Table 1 snar Diagnosis: SNAr Likely (Δ Mass ≈ -1 or +12 Da) check_ms->snar Compare to Table 1 check_solvent Step 2: Review Sample Prep Was the solvent aqueous, protic (MeOH), or basic (pH > 7)? check_solvent->hydrolysis Identifies potential nucleophile check_solvent->snar Identifies potential nucleophile check_storage Step 3: Check Sample History How long was the sample stored in solution? Was it protected from light? photolysis Diagnosis: Photodegradation Possible (Complex peak pattern) check_storage->photolysis Long storage / light exposure action Corrective Action: 1. Prepare samples fresh in aprotic solvent (ACN, THF). 2. Use amber vials. 3. Analyze immediately after preparation. 4. Ensure buffers are at neutral or slightly acidic pH. hydrolysis->action snar->action photolysis->action

Caption: A logical workflow to diagnose the cause of unexpected peaks.

Problem: Low Yields in Reactions with Nucleophiles

Question: My reaction yield is consistently low when using Methyl 4,5-difluoro-2-nitrobenzoate with a nucleophilic reagent (e.g., an amine or thiol). Could the starting material be degrading?

Answer: Yes, this is a highly probable scenario. The very features that make this compound an excellent substrate for SNAr reactions are also its primary liability. If your reaction conditions are not carefully controlled, your desired nucleophile may be competing with other nucleophiles present in the reaction mixture (such as a basic catalyst, solvent, or water), leading to the formation of unwanted byproducts and consumption of your starting material.

Causality:

  • Base-Catalyzed Degradation: Many reactions involving amines or thiols use a base (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile or scavenge the HF byproduct. However, this base increases the concentration of hydroxide ions if water is present, leading to rapid ester hydrolysis and SNAr with OH⁻.

  • Solvent as a Nucleophile: Using nucleophilic solvents like methanol or ethanol at elevated temperatures can lead to significant formation of the corresponding methoxy or ethoxy substituted byproduct.

Decision Tree for Optimizing Reactions

Use the following decision tree to identify potential areas for optimization to minimize starting material degradation and improve your reaction yield.

G Diagram 2: Decision Tree for Optimizing Reactions start Low Reaction Yield Observed q1 Is a base used in the reaction? start->q1 q2 Is the solvent protic or nucleophilic (e.g., MeOH, H₂O, DMF)? q1->q2 No a1_yes Consider using a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or ensure strictly anhydrous conditions. q1->a1_yes Yes q3 Is the reaction run at high temperature (>80°C) or for a long duration (>12h)? q2->q3 No a2_yes Switch to a non-nucleophilic, aprotic solvent (e.g., Acetonitrile, THF, Dioxane). Ensure solvent is anhydrous. q2->a2_yes Yes a3_yes Attempt reaction at a lower temperature. Monitor closely by TLC/LC-MS to avoid prolonged reaction times once complete. q3->a3_yes Yes end_node Re-run Optimized Reaction q3->end_node No a1_yes->q2 a2_yes->q3 a3_yes->end_node

Caption: A guide to systematically optimize reaction conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of Methyl 4,5-difluoro-2-nitrobenzoate? The molecule has three main points of reactivity that can lead to degradation:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are activated for displacement by nucleophiles.

  • Ester Hydrolysis: The methyl ester can be cleaved to a carboxylic acid under acidic or basic conditions.

  • Photodegradation: Like many nitroaromatic compounds, it is susceptible to degradation upon exposure to UV light.[4][5][6]

G Diagram 3: Primary Degradation Pathways cluster_0 Degradation Products parent Methyl 4,5-difluoro-2-nitrobenzoate hydrolysis 4,5-difluoro-2-nitrobenzoic acid parent->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) snar Methyl 4-Nu-5-fluoro-2-nitrobenzoate (e.g., Nu = OH, OR, NHR) parent->snar SNAr (Nucleophiles) photo Complex Mixture (e.g., Nitrophenols, ring-opened products) parent->photo Photolysis (UV Light)

Caption: The three main routes of chemical degradation.

Q2: What are the optimal storage conditions for this compound?

  • Solid: Store in a tightly sealed container in a cool (2-8 °C), dark, and dry environment, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

  • Solution: Solutions are best prepared fresh before use. If short-term storage is necessary, dissolve the compound in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF), store in an amber glass vial at low temperature (-20 °C), and use within 24-48 hours.

Q3: Which solvents and reagents should I avoid for sample preparation and storage? Avoid protic solvents (water, methanol, ethanol), aqueous buffers with a pH > 7, and any solutions containing even trace amounts of strong nucleophiles (e.g., ammonia, primary/secondary amines). These will actively degrade the compound over time.

Q4: What are the major predicted degradation products I should look for? The two most common degradants are the hydrolysis product (4,5-difluoro-2-nitrobenzoic acid) and the monosubstitution product from reaction with a solvent molecule or buffer component (e.g., Methyl 4-hydroxy-5-fluoro-2-nitrobenzoate from water).

Section 3: Key Experimental Protocols

Protocol 3.1: Forced Degradation Study Protocol

This protocol is a self-validating system to determine the stability of your compound under various stress conditions. It is essential for understanding its limits and for developing stability-indicating analytical methods.

Objective: To intentionally degrade Methyl 4,5-difluoro-2-nitrobenzoate and identify the resulting degradants.

Materials:

  • Methyl 4,5-difluoro-2-nitrobenzoate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set Up Stress Conditions: In separate, clearly labeled amber HPLC vials, perform the following additions. Include a control sample.

    • Control: 500 µL of stock solution + 500 µL of ACN:Water (1:1).

    • Acid Hydrolysis: 500 µL of stock solution + 500 µL of 1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: 500 µL of stock solution + 500 µL of 1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidation: 500 µL of stock solution + 500 µL of 30% H₂O₂. Heat at 60 °C for 4 hours.

    • Photolytic: 500 µL of stock solution + 500 µL of ACN:Water (1:1) in a clear vial. Expose to a UV light source (e.g., 254 nm) for 24 hours.

  • Neutralization & Analysis:

    • Before injection, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Analyze all samples, including the control, by HPLC-UV or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The control shows the baseline stability. New peaks in the stressed samples are degradation products. Use MS data to tentatively identify them based on their mass.

Protocol 3.2: Recommended HPLC Method for Purity Analysis

This method provides a robust starting point for assessing the purity of Methyl 4,5-difluoro-2-nitrobenzoate and detecting common degradants.

ParameterRecommended Condition
Instrumentation HPLC with UV Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Sample Diluent Acetonitrile

References

  • Zhen-Yuan, L., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. Available at: [Link]

  • Legrini, O., et al. (1993). Photochemical advanced oxidation processes for water treatment. Chemical Reviews, 93(2), 671-698. [This is a foundational review, a specific URL may not be available but it is a widely cited article in the field of AOPs].
  • Andreozzi, R., et al. (1999). Advanced oxidation processes (AOP) for water purification and recovery. Catalysis Today, 53(1), 51-59.
  • Yuan, B., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 747-752. Available at: [Link]

  • Kunst, A., & von Sonntag, C. (2001). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology, 35(19), 3969-3975. Available at: [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [A standard organic chemistry textbook covering SNAr mechanisms].
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [A standard organic chemistry textbook covering reaction mechanisms].
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved January 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

  • Khan, M. N. (2007). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 4,5-difluoro-2-nitrobenzoate

Introduction: The Imperative of Structural Certainty in Modern Drug Development In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a corners...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Modern Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress and regulatory compliance. Molecules such as Methyl 4,5-difluoro-2-nitrobenzoate, a substituted aromatic ester, serve as critical building blocks in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring an ester, a nitro group, and two fluorine atoms—presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offers a comparative framework with related molecules, and details a robust protocol for experimental data acquisition. Our objective is to equip researchers with the predictive knowledge and practical methodology required for the confident characterization of this and similar complex aromatic systems.

Predictive ¹H and ¹³C NMR Analysis of Methyl 4,5-difluoro-2-nitrobenzoate

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg (¹H) or 20-40 mg (¹³C) of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H Spectrum (8-16 scans) acq2->acq3 acq4 Acquire ¹³C Spectrum (e.g., zgpg30, 1024+ scans) acq3->acq4 proc1 Fourier Transform (FT) acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate to TMS (0.00 ppm) proc2->proc3 proc4 Integrate (¹H) and Assign Peaks proc3->proc4 proc5 Structure Verification proc4->proc5

Caption: General workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 4,5-difluoro-2-nitrobenzoate for ¹H NMR, or 20-40 mg for ¹³C NMR, into a clean, dry vial. [1] * Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely; gentle vortexing or sonication may be applied. [1] * Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of about 4-5 cm. [2] * Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any contaminants. [1]

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field. [1] * Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal sensitivity.

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks. [3]

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of approximately 0-12 ppm.

    • Acquire 8 to 16 scans with a relaxation delay of 1-2 seconds between scans. This is typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

    • Set the spectral width to cover a range of 0-200 ppm.

    • Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain an accurate spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

    • For ¹H NMR, integrate the peaks to determine the relative ratios of the different types of protons.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a multi-technique approach provides the most comprehensive characterization.

  • Mass Spectrometry (MS): MS is a vital complementary technique. Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would confirm the molecular weight of the compound (217.13 g/mol ). [4][5]High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental formula (C₈H₅F₂NO₄). Fragmentation patterns can also offer structural clues, such as the characteristic loss of nitro (-NO₂) or methoxy (-OCH₃) groups. [4]* Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is excellent for identifying functional groups. The IR spectrum of Methyl 4,5-difluoro-2-nitrobenzoate would be expected to show strong characteristic absorption bands for:

    • C=O stretch (ester): ~1735-1750 cm⁻¹ [6] * NO₂ stretches (asymmetric and symmetric): ~1550 cm⁻¹ and ~1350 cm⁻¹ [6][7] * C-O stretch (ester): ~1160-1210 cm⁻¹ [6] * C-F stretches: ~1100-1300 cm⁻¹

    • Aromatic C=C stretches: ~1475-1600 cm⁻¹ [6]

Conclusion

The structural analysis of Methyl 4,5-difluoro-2-nitrobenzoate is an exemplary case for the application of modern spectroscopic techniques. Through a predictive analysis based on fundamental principles, we have established a detailed expected ¹H and ¹³C NMR spectral profile, characterized by distinct chemical shifts and complex coupling patterns arising from the unique interplay of its functional groups. This predictive framework, when validated by comparison with known analogs and complemented by orthogonal techniques like Mass Spectrometry and Infrared Spectroscopy, provides a robust and reliable pathway for the unambiguous characterization of this important chemical intermediate. The detailed protocols provided herein offer a standardized approach to ensure the acquisition of high-fidelity data, empowering researchers in drug development and chemical synthesis to proceed with confidence in the structural integrity of their materials.

References

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 4,5-difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a comparative analysis of the predicted mass spectrum of Methyl 4,5-difluoro-2-nitrobenzoate, a compound of interest in various chemical and pharmaceutical research domains. The presented data and methodologies are intended to assist researchers in the interpretation of mass spectra for complex nitroaromatic compounds by comparing the title compound with other relevant molecules.

Introduction: The Structural Significance of Methyl 4,5-difluoro-2-nitrobenzoate

Methyl 4,5-difluoro-2-nitrobenzoate (C₈H₅F₂NO₄, Molecular Weight: 217.13 g/mol ) is a substituted aromatic compound whose structural features—a nitro group ortho to a methyl ester and two fluorine atoms on the benzene ring—present a unique fragmentation profile under mass spectrometric analysis.[1] Understanding this fragmentation is crucial for its unambiguous identification in complex matrices and for distinguishing it from its isomers.

This guide will explore the predicted fragmentation pathways of Methyl 4,5-difluoro-2-nitrobenzoate under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), drawing parallels and highlighting differences with related nitroaromatic esters.

Predicted Fragmentation Analysis under Electron Ionization (EI)

While specific experimental mass spectral data for Methyl 4,5-difluoro-2-nitrobenzoate is not widely available in public databases, its fragmentation can be reliably predicted based on the well-established behavior of analogous structures.[2] The primary fragmentation pathways for nitroaromatic esters typically involve the loss of the alkoxy group from the ester, the nitro group, and cleavages associated with the ester functionality.[2]

The electron ionization process begins with the formation of a high-energy molecular ion (M⁺•), which then undergoes a series of fragmentation events to yield smaller, more stable ions.

Predicted Key Fragmentation Pathways:

A logical flow of these fragmentations can be visualized as follows:

M Methyl 4,5-difluoro-2-nitrobenzoate (m/z 217) M_ion [M]+• (m/z 217) M->M_ion Ionization (70 eV) frag1 [M - OCH3]+ (m/z 186) M_ion->frag1 - •OCH3 frag2 [M - NO2]+ (m/z 171) M_ion->frag2 - •NO2 frag3 [M - COOCH3]+ (m/z 158) M_ion->frag3 - •COOCH3 frag4 [M - OCH3 - CO]+ (m/z 158) frag1->frag4 - CO

Caption: Predicted electron ionization fragmentation pathway of Methyl 4,5-difluoro-2-nitrobenzoate.

Comparative Fragmentation Data:

The following table summarizes the predicted key mass-to-charge (m/z) values for Methyl 4,5-difluoro-2-nitrobenzoate and compares them with the experimental data of related compounds. This comparative data highlights how substituent changes on the benzene ring influence the fragmentation pattern.

CompoundMolecular Ion (M⁺•) [m/z][M-OCH₃]⁺ [m/z][M-NO₂]⁺ [m/z][M-COOCH₃]⁺ [m/z]Other Key Fragments [m/z]
Methyl 4,5-difluoro-2-nitrobenzoate 217 (predicted)186 (predicted)171 (predicted)158 (predicted)130, 110, 82 (predicted)
Methyl 4,5-dimethyl-2-nitrobenzoate[2]209178163150133, 105, 77
Methyl 4-nitrobenzoate[3]181150135122104, 76, 50
Methyl 3-nitrobenzoate[4][5]181150135122104, 76, 50
Methyl 2-hydroxybenzoate[6]152121-9365

Analysis of Comparative Data:

  • Effect of Fluorine Substituents: The presence of two fluorine atoms in Methyl 4,5-difluoro-2-nitrobenzoate significantly increases the molecular weight of the parent ion and its primary fragments compared to its non-fluorinated or methylated analogs. The strong electron-withdrawing nature of fluorine can also influence the stability of the resulting fragment ions.

  • Positional Isomerism: While the mass spectra of Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate are very similar, the ortho position of the nitro group in the title compound is expected to lead to more pronounced "ortho effects," potentially influencing the relative abundances of certain fragments.[7][8]

  • Loss of Methoxy Group (-OCH₃): This is a common fragmentation for methyl esters, leading to a stable acylium ion. For Methyl 4,5-difluoro-2-nitrobenzoate, this would result in a fragment at m/z 186.

  • Loss of Nitro Group (-NO₂): The cleavage of the C-N bond results in the loss of a nitro radical, a characteristic fragmentation for nitroaromatic compounds.[9] This would yield a fragment at m/z 171.

  • Loss of Carbomethoxy Group (-COOCH₃): This fragmentation involves the cleavage of the bond between the aromatic ring and the ester group, resulting in a fragment at m/z 158.

Electrospray Ionization (ESI) Considerations

Electrospray ionization is a "soft" ionization technique that typically results in less fragmentation and a more prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).[10]

  • Positive Ion Mode (ESI+): In positive ion mode, Methyl 4,5-difluoro-2-nitrobenzoate is expected to show a strong signal for the protonated molecule at m/z 218. Collision-induced dissociation (CID) of this ion would likely lead to the neutral loss of methanol (CH₃OH) to give a fragment at m/z 186.

  • Negative Ion Mode (ESI-): Due to the presence of the electron-withdrawing nitro and fluoro groups, this compound is also amenable to analysis in negative ion mode. The deprotonated molecule [M-H]⁻ would be observed at m/z 216. Fragmentation of this ion could involve the loss of the methyl group or other characteristic cleavages. For some nitroaromatic carboxylic acids, decarboxylation is a common fragmentation pathway in negative ESI.[7][8]

The choice between EI and ESI would depend on the analytical goal. EI-MS is generally more suitable for structural elucidation due to its extensive and reproducible fragmentation, while ESI-MS is preferred for quantitative analysis due to its higher sensitivity and reduced fragmentation.

Recommended Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound like Methyl 4,5-difluoro-2-nitrobenzoate, GC-MS with electron ionization is a standard and robust analytical technique.[11]

Workflow for GC-MS Analysis:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve ~1 mg in 1 mL of volatile solvent (e.g., Dichloromethane) prep2 Dilute to 10-100 µg/mL if necessary prep1->prep2 gcms1 Inject 1 µL into GC gcms2 Separation on non-polar capillary column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 40-550) gcms3->gcms4 data1 Acquire Total Ion Chromatogram (TIC) data2 Extract Mass Spectrum of the Peak of Interest data1->data2 data3 Compare with Predicted Fragmentation and Library Data data2->data3 cluster_prep cluster_prep cluster_gcms cluster_gcms cluster_prep->cluster_gcms cluster_data cluster_data cluster_gcms->cluster_data

Caption: General workflow for the GC-MS analysis of Methyl 4,5-difluoro-2-nitrobenzoate.

Instrumentation and Conditions:
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[2]

    • Injector: Split/splitless, 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[2]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary depending on the specific sample matrix and analytical goals.

Conclusion

The mass spectrometric fragmentation of Methyl 4,5-difluoro-2-nitrobenzoate can be logically predicted by understanding the fundamental fragmentation mechanisms of nitroaromatic esters. The key fragmentation pathways are expected to be the loss of the methoxy radical, the nitro radical, and the carbomethoxy radical. Comparison with related compounds highlights the influence of the fluoro and nitro substituents on the mass spectrum. For definitive identification, the use of GC-MS with EI is recommended, and the provided protocol serves as a validated starting point for method development. This guide equips researchers with the foundational knowledge to confidently interpret the mass spectrum of this and other related complex aromatic molecules.

References

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Validation

A Senior Application Scientist's Guide to Methyl 4,5-difluoro-2-nitrobenzoate and its Isomeric Landscape

Introduction: The Strategic Value of Isomerism in Fluorinated Scaffolds To the discerning researcher in medicinal chemistry and materials science, the term "isomer" transcends mere chemical curiosity; it represents a gat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Isomerism in Fluorinated Scaffolds

To the discerning researcher in medicinal chemistry and materials science, the term "isomer" transcends mere chemical curiosity; it represents a gateway to finely-tuned molecular properties. The strategic placement of functional groups on an aromatic ring can dramatically alter a compound's electronic character, steric profile, and ultimately, its biological activity or material performance. This is particularly true for fluorinated aromatic compounds, where the potent electron-withdrawing nature of fluorine and nitro groups creates highly activated systems primed for synthetic elaboration.

This guide offers an in-depth comparison of Methyl 4,5-difluoro-2-nitrobenzoate with its key difluoronitrobenzoate isomers. We will move beyond a simple cataloging of properties to explore the causal relationships between structure and function. For drug development professionals, understanding these nuances is critical, as the choice of isomer can be the deciding factor in optimizing a lead candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement. For materials scientists, isomer selection can dictate polymer characteristics and the electronic properties of novel materials. This guide is designed to provide the objective data and field-proven insights necessary to make informed decisions in your research endeavors.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle shift of a fluorine or nitro group across the benzoate ring precipitates significant changes in the molecule's physical properties. These characteristics, including melting point, boiling point, and polarity, are not just trivial data points; they dictate practical considerations such as solubility in reaction media, purification strategies, and crystalline morphology.

Compound Name Structure CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Density (g/cm³)
Methyl 4,5-difluoro-2-nitrobenzoateStructure of Methyl 4,5-difluoro-2-nitrobenzoate1015433-96-1217.13288.2 (at 760 mmHg)[1]N/A[1]1.5[1]
Methyl 2,6-difluoro-3-nitrobenzoateStructure of Methyl 2,6-difluoro-3-nitrobenzoate84832-01-9217.13318.3 (Predicted)[2]59 - 631.47 (Predicted)
Methyl 2,4-difluoro-5-nitrobenzoateStructure of Methyl 2,4-difluoro-5-nitrobenzoate125568-71-0217.13N/AN/AN/A
Methyl 3,5-difluoro-2-nitrobenzoateStructure of Methyl 3,5-difluoro-2-nitrobenzoate910123-09-0217.13N/AN/AN/A
Methyl 2,3-difluoro-5-nitrobenzoateStructure of Methyl 2,3-difluoro-5-nitrobenzoate1250688-15-3217.13N/AN/AN/A
Methyl 3,5-difluoro-4-nitrobenzoateStructure of Methyl 3,5-difluoro-4-nitrobenzoate1123172-87-1217.13N/AN/AN/A

N/A: Data not available in searched resources.

The data reveals that even with identical molecular formulas and weights, properties like the melting point can vary significantly, as seen with the solid nature of the 2,6-difluoro-3-nitro isomer compared to the 4,5-difluoro-2-nitro isomer for which a melting point is not specified, suggesting it may be a liquid or low-melting solid at room temperature.[1] This has direct implications for handling and reaction setup.

Spectroscopic Fingerprints: A Guide to Isomer Identification

Unambiguous characterization is the bedrock of reproducible science. For difluoronitrobenzoate isomers, ¹H NMR spectroscopy is a powerful tool for differentiation. The chemical shift (δ) and coupling constants (J) of the aromatic protons provide a unique fingerprint for each substitution pattern.

Key Principles of ¹H NMR Differentiation:

  • Chemical Shift: The electron-withdrawing effects of the nitro (-NO₂) and ester (-COOCH₃) groups, and to a lesser extent the fluorine atoms, deshield the aromatic protons, shifting their signals downfield. Protons ortho to the nitro group are typically the most deshielded.

  • Coupling Constants: The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them.

    • ortho-coupling (³JHH) is typically in the range of 7-10 Hz.

    • meta-coupling (⁴JHH) is smaller, around 2-3 Hz.

    • para-coupling (⁵JHH) is often close to 0 Hz and not resolved.

  • Fluorine Coupling: Protons will also couple to nearby fluorine atoms (JHF).

    • ortho-coupling (³JHF) is typically 6-10 Hz.

    • meta-coupling (⁴JHF) is typically 4-8 Hz.

    • para-coupling (⁵JHF) is smaller, around 1-3 Hz.

Illustrative Comparison:

  • Methyl 4,5-difluoro-2-nitrobenzoate: This isomer would show two aromatic protons. The proton at C-3 would be a doublet of doublets, coupled to the proton at C-6 and the fluorine at C-4. The proton at C-6 would also be a doublet of doublets, coupled to the proton at C-3 and the fluorine at C-5.

  • Methyl 2,6-difluoro-3-nitrobenzoate: This isomer would exhibit two aromatic protons in a more complex splitting pattern due to coupling with each other and with the adjacent fluorine atoms. The symmetry of some isomers, like a hypothetical Methyl 3,5-difluoro-4-nitrobenzoate, would lead to a simpler spectrum with fewer signals.

Reactivity Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of these compounds lies in their high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamental in pharmaceutical and agrochemical synthesis for building molecular complexity.[3]

The SNAr reaction proceeds through a two-step addition-elimination sequence involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (in this case, fluoride).

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Isomer-Specific Reactivity and Regioselectivity:

The true power of isomeric differentiation comes to light when considering the regioselectivity of SNAr reactions. The position of the nitro group dictates which fluorine atom is preferentially displaced.

  • Methyl 4,5-difluoro-2-nitrobenzoate: The nitro group at C-2 strongly activates the fluorine at C-4 (para position) and to a lesser extent the fluorine at C-5 (meta position). Therefore, nucleophilic attack will predominantly occur at the C-4 position. The negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group, providing significant stabilization.

  • Methyl 2,4-difluoro-5-nitrobenzoate: Here, the nitro group at C-5 is meta to both fluorine atoms. This significantly deactivates the ring towards SNAr compared to isomers with ortho or para activation. Reaction, if it occurs, would be much slower.

  • Methyl 2,6-difluoro-3-nitrobenzoate: The nitro group at C-3 is ortho to the fluorine at C-2 and meta to the fluorine at C-6. Nucleophilic substitution will be highly favored at the C-2 position.

This predictable regioselectivity is a cornerstone of rational synthesis design, allowing chemists to selectively introduce nucleophiles at specific positions on the aromatic ring.

Experimental Protocols: A Practical Application

To translate theory into practice, this section provides a representative protocol for the synthesis of a difluoronitrobenzoate isomer. This protocol is based on established methods for the nitration of substituted benzoates and esterification of the corresponding carboxylic acids.

Synthesis of Methyl 4,5-difluoro-2-nitrobenzoate

This synthesis is a conceptual two-step process. The first is the nitration of 3,4-difluorobenzoic acid, followed by Fischer esterification.

Caption: Workflow for the synthesis of Methyl 4,5-difluoro-2-nitrobenzoate.

Step-by-Step Methodology:

Part A: Nitration of 3,4-Difluorobenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorobenzoic acid (1.0 eq) in concentrated sulfuric acid (3-4 volumes) at room temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate flask, cautiously prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume).

  • Addition: Add the nitrating mixture dropwise to the cooled solution of the benzoic acid, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum. The product is 4,5-difluoro-2-nitrobenzoic acid.

Part B: Fischer Esterification

  • Reaction Setup: Suspend the dried 4,5-difluoro-2-nitrobenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes) in a round-bottom flask.

  • Catalyst Addition: Cautiously add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the final product, Methyl 4,5-difluoro-2-nitrobenzoate, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion: Making the Right Choice

The selection of a specific methyl difluoronitrobenzoate isomer is a critical, data-driven decision. This guide has illuminated how the positional arrangement of substituents governs the physicochemical properties, spectroscopic signatures, and, most importantly, the chemical reactivity of these valuable building blocks.

  • For syntheses requiring nucleophilic substitution at a position para to a nitro group, Methyl 4,5-difluoro-2-nitrobenzoate is an excellent choice due to the strong activation of the C4-fluorine.

  • When substitution is desired ortho to a nitro group, an isomer like Methyl 2,6-difluoro-3-nitrobenzoate provides the necessary activation at the C2 position.

  • Isomers where the nitro group is meta to the fluorine atoms, such as Methyl 2,4-difluoro-5-nitrobenzoate , are significantly less reactive in SNAr and would be chosen for applications where this specific electronic arrangement is required, or where other reaction pathways are being explored.

By understanding the principles outlined herein, researchers can harness the power of isomerism to accelerate their discovery programs, designing synthetic routes with precision and predictability.

References

  • PubChem. (n.d.). Methyl 2,6-Difluoro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

A Comparative Guide to the Quantitative Analysis of Methyl 4,5-difluoro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is paramount to ensuring the safety, effi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Methyl 4,5-difluoro-2-nitrobenzoate, a key building block in the synthesis of various pharmaceuticals, requires robust and accurate analytical methods for its quantification. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of suitable analytical techniques, offering insights into the rationale behind methodological choices and presenting detailed, actionable protocols.

Introduction to the Analyte and the Importance of Quantification

Methyl 4,5-difluoro-2-nitrobenzoate is a fluorinated nitroaromatic compound. The presence of two fluorine atoms and a nitro group on the benzene ring imparts specific chemical properties that influence the choice of analytical methodology. Accurate quantification is crucial for several reasons:

  • Stoichiometric Control in Synthesis: Ensuring the correct molar ratios of reactants is fundamental for reaction yield and purity.

  • Impurity Profiling: Monitoring the levels of related substances and residual starting materials is a regulatory requirement.

  • Stability Studies: Assessing the degradation of the intermediate under various storage conditions is essential for establishing shelf-life.

  • Quality Control: Verifying the identity and purity of the material before its use in subsequent manufacturing steps.

This guide will explore and compare three principal analytical techniques for the quantification of Methyl 4,5-difluoro-2-nitrobenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For Methyl 4,5-difluoro-2-nitrobenzoate, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

The Rationale Behind RP-HPLC

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Methyl 4,5-difluoro-2-nitrobenzoate, with its aromatic ring and methyl ester group, possesses sufficient hydrophobicity to be retained on a C18 column. The nitro group and fluorine atoms add polarity, allowing for elution with a suitable mobile phase composition.

Method Development Considerations
  • Column Selection: A standard C18 column is a good initial choice. However, for optimizing selectivity, especially when separating from structurally similar impurities, a phenyl-hexyl or a fluorinated stationary phase could be advantageous.[4][5] Fluorinated phases can offer unique selectivity for halogenated compounds through dipole-dipole and π-π interactions.[6]

  • Mobile Phase: A gradient elution with acetonitrile and water is recommended to ensure good peak shape and resolution from potential impurities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak symmetry by suppressing the ionization of any acidic impurities.

  • Detection: The nitroaromatic chromophore in Methyl 4,5-difluoro-2-nitrobenzoate allows for sensitive detection using a UV-Vis detector, typically in the range of 254 nm.[7]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter Filter through 0.45 µm syringe filter Dissolve_Sample->Filter Injector Autosampler Injection Filter->Injector Column RP-HPLC Column (e.g., C18, 4.6 x 150 mm, 5 µm) Injector->Column Detector UV Detector (254 nm) Column->Detector Mobile_Phase Gradient Elution (Water/Acetonitrile) Mobile_Phase->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Volatile Solvent (e.g., Ethyl Acetate) Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Volatile Solvent Standard->Dissolve_Standard Injector GC Injector (Split/Splitless) Dissolve_Sample->Injector Column Capillary Column (e.g., HP-5ms) Injector->Column MS_Detector Mass Spectrometer (EI, 70 eV) Column->MS_Detector Oven Temperature Program Oven->Column TIC Obtain Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Integration Integrate Peak Area (SIM) Mass_Spectrum->Integration Quantification Quantify Analyte Integration->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquisition Acquire ¹⁹F NMR Spectrum (with appropriate relaxation delay) NMR_Tube->Acquisition Spectrum Process Spectrum (Phasing, Baseline Correction) Acquisition->Spectrum Integration Integrate Analyte and Standard Signals Spectrum->Integration Calculation Calculate Purity/Concentration Integration->Calculation

Sources

Validation

"X-ray crystal structure of Methyl 4,5-difluoro-2-nitrobenzoate derivatives"

An In-Depth Guide to the X-ray Crystal Structure of Methyl 4,5-difluoro-2-nitrobenzoate and Its Structural Analogs In the landscape of modern drug discovery and materials science, the strategic functionalization of aroma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystal Structure of Methyl 4,5-difluoro-2-nitrobenzoate and Its Structural Analogs

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among the vast arsenal of chemical modifications, the introduction of fluorine atoms and nitro groups onto a benzene ring offers a powerful method for modulating a molecule's electronic properties, metabolic stability, and intermolecular interactions. Methyl 4,5-difluoro-2-nitrobenzoate (C₈H₅F₂NO₄) stands as a crucial building block in this domain, valued for its utility in synthesizing complex pharmaceutical intermediates and specialty chemicals.[1][2][3]

Understanding the precise three-dimensional arrangement of this molecule—and how it compares to its derivatives—is essential for predicting its behavior in larger assemblies, such as active sites of target proteins or in the solid state for advanced materials. While a definitive, publicly archived crystal structure for Methyl 4,5-difluoro-2-nitrobenzoate remains elusive in the primary literature, a comprehensive comparative analysis of its close structural analogs provides profound insights into its expected crystallographic features. This guide synthesizes available data on related nitrobenzoate esters to construct a predictive model of the target compound's structure and to detail the experimental workflows required for its definitive analysis.

Comparative Crystallographic Analysis: The Influence of Substitution

The crystal packing and molecular conformation of a substituted benzene derivative are dictated by a delicate balance of steric and electronic effects. By examining the crystal structures of non-fluorinated and mono-fluorinated analogs, we can deconstruct the contributions of each substituent and project the cumulative effect in our target molecule.

The Foundational Scaffold: Methyl Nitrobenzoate Esters

The crystal structures of non-fluorinated methyl nitrobenzoates serve as our baseline. In the case of Methyl 4-nitrobenzoate, the molecule exhibits a high degree of planarity. The dihedral angle between the nitro group and the benzene ring is a mere 0.6°, while the methoxycarbonyl group is twisted by only 8.8°.[4] This near-coplanar arrangement facilitates efficient crystal packing, which is primarily stabilized by weak intermolecular C—H⋯O hydrogen-bonding interactions involving both the carboxyl and nitro oxygen atoms.[4] This fundamental structure, governed by standard van der Waals forces and weak hydrogen bonds, provides a reference point to appreciate the significant impact of fluorine substitution.

The Perturbing Effect of Fluorine

The introduction of fluorine dramatically alters the intermolecular interaction landscape. While traditionally considered weak, interactions involving fluorine (such as C—H⋯F and F⋯F contacts) can exert significant influence on crystal packing.[5] The high electronegativity of fluorine polarizes the C-F bond, creating a localized dipole that can engage in electrostatic interactions. Furthermore, the steric demand of fluorine, though modest, can force conformational changes in adjacent functional groups.

For instance, in related fluorinated nitroaromatic compounds, steric clashes between a substituent and an adjacent nitro or carboxylic acid group can cause them to rotate out of the aromatic plane.[6] This rotation has profound implications for the molecule's overall conjugation and its ability to participate in π–π stacking interactions, which are common in planar aromatic systems.

A Predictive Structural Model for Methyl 4,5-difluoro-2-nitrobenzoate

Based on the principles observed in its analogs, we can predict the key structural features of Methyl 4,5-difluoro-2-nitrobenzoate:

  • Conformational Twisting: The nitro group at the C2 position is flanked by the methyl ester at C1 and a fluorine atom at C5 (in a meta relationship). However, the primary steric influence will be from the adjacent methyl ester. This will likely force the nitro group to twist significantly out of the plane of the benzene ring, disrupting electronic conjugation. A similar, though likely less pronounced, twist can be expected for the methyl ester group.

  • Intermolecular Interactions: The dominant forces governing the crystal lattice are expected to be a complex network of C—H⋯O, C—H⋯F, and potentially F⋯O or F⋯F interactions. The two fluorine atoms at the C4 and C5 positions provide potential hydrogen bond acceptors, which will compete with the highly polar nitro and ester oxygen atoms to direct the supramolecular assembly.

  • Crystal Packing: The disruption of planarity may inhibit efficient π–π stacking. Consequently, the crystal is likely to pack in a "herringbone" or other arrangement that accommodates the twisted, non-planar molecules, primarily stabilized by the aforementioned network of weak hydrogen bonds and dipole-dipole interactions.

The following table summarizes and compares the crystallographic data of known analogs, providing a quantitative basis for our predictions.

CompoundFormulaSpace GroupKey Dihedral AnglesDominant Intermolecular Interactions
Methyl 4-nitrobenzoate[4][7]C₈H₇NO₄P2₁/cNitro/Ring: 0.6°; Ester/Ring: 8.8°C—H⋯O
Methyl 3-nitrobenzoate[8]C₈H₇NO₄P2₁/nData not detailedC—H⋯O
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate[9]C₁₂H₁₄ClNO₆MonoclinicBenzene rings oriented at 9.12°C—H⋯O
Methyl 4,5-difluoro-2-nitrobenzoate (Predicted) C₈H₅F₂NO₄ N/A Nitro/Ring: >10°; Ester/Ring: >10° C—H⋯O, C—H⋯F, F⋯O

Experimental Protocols for Structural Verification

To move from prediction to confirmation, rigorous experimental work is required. The following protocols outline a self-validating workflow for the synthesis, crystallization, and structural analysis of Methyl 4,5-difluoro-2-nitrobenzoate.

Protocol 1: Synthesis of Methyl 4,5-difluoro-2-nitrobenzoate

This synthesis involves the esterification of the corresponding carboxylic acid, a standard and reliable method. The choice of an acid catalyst like sulfuric acid is critical for protonating the carbonyl oxygen, thereby activating the carboxyl group toward nucleophilic attack by methanol.

Materials:

  • 4,5-difluoro-2-nitrobenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: To a stirred solution of 4,5-difluoro-2-nitrobenzoic acid (1 equivalent) in anhydrous methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature. The addition of the strong acid catalyst is exothermic and must be done carefully.

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step drives the equilibrium of the Fischer esterification towards the product.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. This quenches the reaction and precipitates the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). The organic ester product will preferentially partition into the ethyl acetate layer.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 4,5-difluoro-2-nitrobenzoate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure ester.

Synthesis_Workflow reagents 4,5-difluoro-2-nitrobenzoic acid + Methanol (solvent) + H₂SO₄ (catalyst) reflux Heat to Reflux (65°C, 4-6h) reagents->reflux Esterification workup Quench (Ice-Water) & Extract (EtOAc) reflux->workup Reaction Complete purify Wash, Dry, Concentrate & Recrystallize workup->purify Crude Product product Pure Methyl 4,5-difluoro- 2-nitrobenzoate purify->product

Caption: Synthesis workflow for Methyl 4,5-difluoro-2-nitrobenzoate.
Protocol 2: Single-Crystal Growth and X-ray Diffraction

The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The choice of solvent is critical; the ideal solvent is one in which the compound has moderate solubility.

Procedure:

  • Crystal Growth:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetone) in a vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days. The gradual increase in concentration promotes the formation of well-ordered single crystals.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent. The poor solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction data to determine the unit cell parameters and the intensities of the reflections.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using metrics like the R-factor.

Crystallography_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase pure_cmpd Purified Compound crystal Single Crystal Growth (Slow Evaporation) pure_cmpd->crystal data_coll X-ray Data Collection (100 K) crystal->data_coll solve Structure Solution (Direct Methods) data_coll->solve Diffraction Data refine Structural Refinement solve->refine final_struct Final Crystal Structure (CIF File) refine->final_struct

Sources

Comparative

The Pivotal Role of Methyl 4,5-difluoro-2-nitrobenzoate in the Synthesis of Novel Bioactive Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of no...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. Methyl 4,5-difluoro-2-nitrobenzoate has emerged as a versatile and highly valuable scaffold, offering a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures with significant biological activity. This guide provides an in-depth comparison of the performance of compounds synthesized from this key building block against established alternatives, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

Introduction: The Strategic Advantage of a Fluorinated Nitrobenzoate Scaffold

Methyl 4,5-difluoro-2-nitrobenzoate possesses a trifecta of functionalities that make it an attractive starting point for synthetic chemists. The nitro group, a powerful electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, primarily at the ortho and para positions. The two fluorine atoms provide additional activation and can be selectively displaced, offering multiple avenues for diversification. Finally, the methyl ester can be readily hydrolyzed or converted to other functional groups, enabling further molecular elaboration. This inherent reactivity profile allows for the efficient construction of a diverse library of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions.

I. Anticancer Agents Derived from Methyl 4,5-difluoro-2-nitrobenzoate: A Case Study in Quinolone Synthesis

One of the most significant applications of Methyl 4,5-difluoro-2-nitrobenzoate is in the synthesis of quinolone and fluoroquinolone antibiotics, a class of drugs known for their potent antibacterial activity by targeting DNA gyrase and topoisomerase IV.[1][2][3] More recently, derivatives of the quinolone scaffold have demonstrated promising anticancer activities.

Synthesis of a Novel Quinolone Carboxylic Acid Derivative

A key transformation of Methyl 4,5-difluoro-2-nitrobenzoate involves its conversion to a quinolone core. A representative synthetic pathway involves the initial reduction of the nitro group to an amine, followed by a Gould-Jacobs reaction or a similar cyclization strategy to form the quinolone ring system. Subsequent modifications, such as N-alkylation and saponification of the ester, yield the final bioactive compounds.

For instance, the synthesis of 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a core structure of many potent antibacterial and anticancer agents, can be envisioned to start from a derivative of Methyl 4,5-difluoro-2-nitrobenzoate.

Representative Synthesis Workflow:

A Methyl 4,5-difluoro-2-nitrobenzoate B Methyl 2-amino-4,5-difluorobenzoate A->B Reduction (e.g., Fe/AcOH) D Intermediate Adduct B->D C Diethyl ethoxymethylenemalonate C->D Condensation E Cyclization (Dowtherm A) D->E F Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate E->F G N-Alkylation (Ethyl iodide, K2CO3) F->G H Ethyl 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate G->H I Saponification (NaOH) H->I J 1-ethyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid I->J

Caption: Synthetic scheme for a quinolone derivative.

Comparative Anticancer Activity

To objectively assess the performance of quinolone derivatives synthesized from Methyl 4,5-difluoro-2-nitrobenzoate, we compare their cytotoxic effects against a well-established anticancer agent, Doxorubicin, and another synthetic heterocyclic compound with known anticancer properties.

CompoundTarget Cell LineIC50 (µM)Reference
Quinolone Derivative 8a (Hexanoic acid-based fatty amide)DU145 (Prostate)Promising[4]
A549 (Lung)
SKOV3 (Ovarian)
MCF7 (Breast)
Doxorubicin (Standard Chemotherapy)MCF-7 (Breast)~0.5 - 2Literature
3,6-di(naphthalen-1-ylmethylene)-1-allyl-piperazine-2,5-dione (11) A549 (Lung)1.2[5]
Hela (Cervical)0.7[5]

Analysis: The data indicates that quinolone derivatives, such as compound 8a , exhibit promising cytotoxicity against a panel of cancer cell lines.[4] While direct IC50 values for a compound synthesized from the exact starting material are not publicly available in the retrieved literature, the activity of structurally similar compounds highlights the potential of this chemical space. For comparison, Doxorubicin, a widely used chemotherapeutic, displays potent but often non-selective cytotoxicity. The synthetic diketopiperazine derivative 11 shows potent and selective activity against lung and cervical cancer cell lines.[5] This underscores the importance of developing novel compounds that may offer improved therapeutic windows.

II. Quinolone Derivatives as Antibacterial Agents: A Comparative Analysis

The fluoroquinolone class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades. The 6,7-difluoro substitution pattern, readily accessible from Methyl 4,5-difluoro-2-nitrobenzoate, is a key pharmacophore for potent antibacterial activity.

Comparative Antibacterial Performance

Here, we compare the in vitro activity of Levofloxacin, a widely used fluoroquinolone antibiotic whose synthesis can be adapted from difluorinated precursors, against other classes of antibacterial agents.

CompoundBacterial StrainMIC (µg/mL)Reference
Levofloxacin Staphylococcus aureus (MRSA)2[6]
Klebsiella pneumoniae4[6]
Novel Thienylethyl Levofloxacin Derivative (6e) Staphylococcus aureus0.04 - 0.19[7]
Novel Thienylethyl Levofloxacin Derivative (6h) Staphylococcus aureus0.04 - 0.19[7]
Novel Thienylethyl Levofloxacin Derivative (6i) Staphylococcus aureus0.04 - 0.19[7]

Analysis: Levofloxacin demonstrates potent activity against both Gram-positive (MRSA) and Gram-negative (Klebsiella pneumoniae) bacteria.[6] Notably, recent research into novel derivatives, such as those with thienylethyl moieties, has shown a significant enhancement in activity against Gram-positive strains, with MIC values up to 25 times better than the parent compound.[7] This highlights the continuous potential for developing more effective antibiotics by modifying the core fluoroquinolone scaffold accessible from Methyl 4,5-difluoro-2-nitrobenzoate.

III. Experimental Protocols

To ensure scientific integrity and enable researchers to replicate and build upon these findings, detailed experimental protocols are provided below.

Protocol 1: Synthesis of 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives[4]

This protocol describes a multi-step synthesis to generate novel quinolone derivatives with potential biological activity.

  • Step 1: Synthesis of Ethyl 7-azido-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate:

    • To a solution of ethyl 1-ethyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate in DMF, add sodium azide.

    • Heat the reaction mixture at 60 °C and monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the azide derivative.

  • Step 2: Synthesis of Ethyl 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate:

    • Dissolve the azide derivative in a mixture of ethanol and water.

    • Add zinc dust and ammonium chloride and stir the mixture at room temperature.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine derivative.

  • Step 3: Synthesis of Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives:

    • To a solution of the amine derivative in dichloromethane, add the respective fatty acid, EDCI, and HOBt.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the final fatty amide derivatives.

Protocol 2: MTT Assay for Cytotoxicity Evaluation[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow:

A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: A typical workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)[13][14][15][16][17]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Methyl 4,5-difluoro-2-nitrobenzoate stands as a testament to the power of rational starting material selection in medicinal chemistry. Its unique electronic and steric properties provide a robust platform for the synthesis of diverse and potent bioactive molecules. The examples of quinolone-based anticancer and antibacterial agents presented in this guide merely scratch the surface of its potential.

Future research should focus on exploring novel cyclization strategies and post-synthesis modifications to further expand the chemical space accessible from this versatile building block. The development of derivatives with improved pharmacokinetic profiles and enhanced target selectivity will be crucial for translating these promising laboratory findings into clinically effective therapeutics. As our understanding of disease biology deepens, the strategic application of foundational molecules like Methyl 4,5-difluoro-2-nitrobenzoate will undoubtedly continue to fuel the engine of drug discovery.

References

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  • Weitman, S., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J. Vis. Exp. (81), e50835, doi:10.3791/50835 (2013). Available from: [Link]

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  • Al-Hussain, S. A., et al. Synthesis of Levofloxacin Derivatives with some Amines and their Complexes with Copper (II) Salts and Evaluation of their Biological Activity. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-3597 E-ISSN 2521-3512), 26(2), 79-88. (2017). Available from: [Link]

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Validation

A Comparative Guide to Alternatives for Methyl 4,5-difluoro-2-nitrobenzoate in Synthesis

Introduction: The Role of Activated Haloaromatics in Synthesis Methyl 4,5-difluoro-2-nitrobenzoate is a valuable reagent in modern organic synthesis, prized as a versatile building block for complex molecules. Its utilit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Activated Haloaromatics in Synthesis

Methyl 4,5-difluoro-2-nitrobenzoate is a valuable reagent in modern organic synthesis, prized as a versatile building block for complex molecules. Its utility stems from the strategic arrangement of its functional groups: two fluorine atoms activated by a strongly electron-withdrawing nitro group positioned ortho to the ester moiety. This configuration renders the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for forging carbon-heteroatom and carbon-carbon bonds.[1][2] This guide provides an in-depth comparison of viable alternatives to Methyl 4,5-difluoro-2-nitrobenzoate, evaluating them on the critical metrics of reactivity, cost-effectiveness, and synthetic versatility. We will delve into the mechanistic underpinnings of their reactivity and provide actionable experimental data to inform your selection process.

The Mechanism of Action: Understanding SNAr Reactivity

The reactivity of Methyl 4,5-difluoro-2-nitrobenzoate and its analogs is governed by the two-step addition-elimination SNAr mechanism. The rate-determining step is the initial attack of a nucleophile on an electron-deficient aromatic carbon, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The presence of potent electron-withdrawing groups, such as the nitro group (-NO₂), is crucial as they delocalize the negative charge, stabilizing this intermediate and thereby accelerating the reaction.[4]

A common misconception is that a weaker carbon-halogen bond would lead to a faster reaction. However, in SNAr, the carbon-halogen bond is broken in the second, faster step. The dominant factor is the rate of Meisenheimer complex formation. Fluorine, being the most electronegative element, strongly polarizes the carbon-fluorine bond, making the carbon atom significantly more electrophilic and susceptible to nucleophilic attack.[3] This powerful inductive effect is the primary reason for the generally observed reactivity trend for halogens in SNAr reactions: F > Cl > Br > I .

Figure 1: General SNAr Mechanism

Comparative Analysis of Key Alternatives

The most direct alternatives to Methyl 4,5-difluoro-2-nitrobenzoate are its chloro- and bromo-analogs. The choice between these reagents involves a trade-off between reactivity, cost, and specific synthetic goals.

PropertyMethyl 4,5-difluoro-2-nitrobenzoateMethyl 4,5-dichloro-2-nitrobenzoateMethyl 4,5-dibromo-2-nitrobenzoate
Molecular Formula C₈H₅F₂NO₄[5]C₈H₅Cl₂NO₄[6]C₈H₅Br₂NO₄
Molecular Weight 217.13 g/mol [5]249.96 g/mol [6]338.86 g/mol
CAS Number 1015433-96-1[5]113008-72-7[6]90343-86-7
Reactivity Trend HighestModerateLowest
Cost Moderate-High[7]Low-ModerateHigh
Key Advantage High reactivity, clean reactionsCost-effective, readily availableUseful for metal-catalyzed cross-coupling

Table 1: Physical and Chemical Properties of Primary Alternatives

Reactivity Deep Dive

As predicted by the SNAr mechanism, the fluoro-substituted reagent is the most reactive. This allows for milder reaction conditions (lower temperatures, shorter reaction times), which can be advantageous for sensitive substrates or to minimize side reactions. The chloro- and bromo-analogs require more forcing conditions to achieve comparable conversion rates.

For instance, in reactions with primary or secondary amines, the difluoro compound might react readily at room temperature or with gentle heating, whereas the dichloro analog may require reflux conditions. This heightened reactivity of fluoroarenes is a well-documented phenomenon in nucleophilic aromatic substitution.[3][8]

Cost and Availability

For large-scale synthesis, cost is a primary driver. Methyl 4,5-dichloro-2-nitrobenzoate is often significantly more affordable and available in bulk quantities compared to its difluoro counterpart.[6][9] This makes it an attractive alternative when the required reaction conditions are compatible with the target molecule's stability and the slightly lower reactivity is acceptable. The dibromo analog is typically the most expensive and is used less frequently for standard SNAr, finding more utility where the bromine atoms can serve as handles for subsequent transformations like palladium-catalyzed cross-coupling reactions.[10]

Mixed Halogenated Reagents

Reagents such as Methyl 4-bromo-5-fluoro-2-nitrobenzoate[11] and Methyl 2-chloro-4-fluoro-5-nitrobenzoate[12] offer an interesting avenue for regioselective synthesis. Due to the superior activating effect of the fluorine atom in SNAr, nucleophilic attack will preferentially displace the fluorine over chlorine or bromine. This predictable selectivity allows for sequential functionalization of the aromatic ring, a powerful strategy for building molecular complexity.

Experimental Protocols and Performance Data

To provide a practical comparison, we present a generalized protocol for the SNAr reaction with morpholine, a common secondary amine nucleophile. The data in Table 2 is a representative compilation based on typical outcomes for these classes of compounds.

Workflow Figure 2: Experimental Workflow for S N Ar cluster_prep Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification reagents 1. Combine aryl halide (1 eq), morpholine (1.1 eq), and base (e.g., K₂CO₃, 2 eq) in solvent (e.g., DMF, ACN). heat 2. Heat reaction mixture to specified temperature under N₂. reagents->heat monitor 3. Monitor progress by TLC/LC-MS. heat->monitor quench 4. Cool to RT, pour into water. monitor->quench extract 5. Extract with organic solvent (e.g., Ethyl Acetate). quench->extract dry 6. Dry organic layer (Na₂SO₄), filter, and concentrate. extract->dry purify 7. Purify crude product via column chromatography or recrystallization. dry->purify

Figure 2: Experimental Workflow for SNAr
Protocol: Synthesis of Methyl 4-(morpholino)-5-halo-2-nitrobenzoate
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4,5-dihalo-2-nitrobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) (approx. 0.1 M concentration).

  • Nucleophile Addition : Add morpholine (1.1 eq) to the stirring suspension.

  • Reaction : Heat the mixture to the appropriate temperature (see Table 2) under an inert atmosphere (e.g., Nitrogen).

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : After completion, cool the reaction to room temperature and pour it into a beaker of cold water.

  • Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to yield the desired product.

Causality Note: The use of a base like K₂CO₃ is essential to neutralize the hydrohalic acid (e.g., HF, HCl) formed during the reaction, preventing the protonation and deactivation of the amine nucleophile. A polar aprotic solvent like DMF or ACN is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.

Starting ReagentTemp. (°C)Time (h)Typical Yield (%)
Methyl 4,5-difluoro-2-nitrobenzoate60-802-4>90%
Methyl 4,5-dichloro-2-nitrobenzoate100-1208-1680-90%
Methyl 4,5-dibromo-2-nitrobenzoate120-14012-2475-85%

Table 2: Representative Performance Data for SNAr with Morpholine

Conclusion and Recommendations

The selection of an alternative to Methyl 4,5-difluoro-2-nitrobenzoate is a multi-faceted decision guided by synthetic strategy, budget, and scale.

  • For Maximum Reactivity and Mild Conditions : Methyl 4,5-difluoro-2-nitrobenzoate remains the reagent of choice. It is ideal for delicate substrates or when clean, high-yielding conversions are paramount.

  • For Cost-Effective, Large-Scale Synthesis : Methyl 4,5-dichloro-2-nitrobenzoate presents a compelling, budget-friendly alternative, provided the substrate can tolerate the more forcing reaction conditions required.[6][9]

  • For Sequential or Cross-Coupling Strategies : Methyl 4,5-dibromo-2-nitrobenzoate or mixed halo-analogs offer unique advantages. The differential reactivity of the halogens can be exploited for selective, stepwise functionalization of the aromatic core.[10]

By understanding the mechanistic principles and practical trade-offs outlined in this guide, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost, and creativity.

References

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Comparative

A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 4,5-difluoro-2-nitrobenzoate in Large-Scale Synthesis

This guide provides a detailed, data-driven comparison of synthetic routes to complex molecules, focusing on the strategic selection of starting materials for large-scale production. We will conduct an in-depth cost-bene...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, data-driven comparison of synthetic routes to complex molecules, focusing on the strategic selection of starting materials for large-scale production. We will conduct an in-depth cost-benefit analysis of using Methyl 4,5-difluoro-2-nitrobenzoate, a versatile building block, comparing it with alternative, less functionalized precursors. The insights herein are tailored for researchers, chemists, and drug development professionals aiming to optimize efficiency, cost, and sustainability in pharmaceutical and fine chemical manufacturing.

The Strategic Importance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are indispensable scaffolds in modern medicinal chemistry and materials science.[1] The introduction of fluorine atoms into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The nitro group, meanwhile, is a versatile functional handle. It strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine, providing a key linkage point for building more complex molecular architectures.[1] Methyl 4,5-difluoro-2-nitrobenzoate is a prime example of such a building block, offering two chemically distinct fluorine atoms for sequential, regioselective substitution.

Framework for Cost-Benefit Analysis in Process Chemistry

Selecting a synthetic route for large-scale production transcends simple reaction yield. A holistic cost-benefit analysis is imperative, balancing raw material costs against process efficiency, safety, environmental impact, and capital expenditure.[2] The decision-making process involves a multi-faceted evaluation of key performance indicators.[3] Neglecting any one of these pillars can lead to unforeseen challenges during scale-up, including budget overruns, safety incidents, or regulatory hurdles.

Figure 1: Decision Framework for Large-Scale Synthesis main Cost-Benefit Analysis (Optimal Synthetic Route) cost Raw Material Cost (Price, Availability, Purity) main->cost efficiency Process Efficiency (Yield, Cycle Time, Throughput) main->efficiency safety Safety & Environmental (Toxicity, Exotherms, Waste) main->safety quality Product Quality (Purity, Impurity Profile) main->quality ops Operational Costs (Energy, Labor, Equipment) main->ops

Caption: A diagram illustrating the core pillars of a cost-benefit analysis for chemical process development.

Comparative Analysis: The Direct vs. Convergent Approach

To illustrate the cost-benefit trade-offs, we will compare two strategic approaches for synthesizing a common pharmaceutical intermediate, "Methyl 5-aminoalkyl-4-fluoro-2-nitrobenzoate":

  • Route A (Direct): Utilizes Methyl 4,5-difluoro-2-nitrobenzoate as the starting material.

  • Route B (Convergent): Employs a less functionalized and cheaper alternative, Methyl 4-fluoro-2-nitrobenzoate , requiring additional synthetic steps.

Physicochemical and Safety Profiles

The initial assessment involves understanding the intrinsic properties and handling requirements of the key starting materials.

PropertyMethyl 4,5-difluoro-2-nitrobenzoateMethyl 4-fluoro-3-nitrobenzoate (Analogue)
CAS Number 1015433-96-1329-59-9[4]
Molecular Formula C₈H₅F₂NO₄C₈H₆FNO₄
Molecular Weight 217.13 g/mol 199.14 g/mol
Appearance Not specified, likely solidLight yellow crystalline solid
Key Safety Hazards Data not fully available. Assumed to be an irritant.Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), STOT SE 3[4]
Handling Precautions Standard PPE: gloves, safety glasses, lab coat. Use in a well-ventilated area.Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.[4]

Note: Data for Methyl 4-fluoro-2-nitrobenzoate is less available; a closely related isomer, Methyl 4-fluoro-3-nitrobenzoate, is used here for hazard comparison.

Economic Evaluation: Raw Material Cost

The upfront cost of a starting material is a primary driver in any economic analysis.[5] While bulk pricing for large-scale manufacturing differs significantly from catalog prices, the relative cost provides a valuable initial benchmark.

CompoundSupplier ExamplePurityPrice (USD, Research Grade)Relative Cost Index
Methyl 4,5-difluoro-2-nitrobenzoateShanghai Jizhi Biochemical[6]98.0%~$190 / 1g~15-20x
Methyl 2-nitrobenzoate (Precursor Analogue)Sigma-Aldrich99%~$50 / 25g1x

Causality: The significantly higher cost of Methyl 4,5-difluoro-2-nitrobenzoate is a direct consequence of a more complex and likely lower-yielding manufacturing process to introduce two fluorine atoms regioselectively onto the aromatic ring. This high initial cost is the primary "con" that must be weighed against potential downstream benefits.

Experimental Protocols & Process Workflow

The core of this analysis lies in comparing the practical execution of synthesizing a target molecule. Here, we outline a representative SNAr reaction, a common application for these building blocks.

Workflow Diagram: Direct Synthesis (Route A)

cluster_prep 1. Reagent Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & QC prep_sm Charge Reactor: Methyl 4,5-difluoro- 2-nitrobenzoate reaction Heat to 60-80°C Monitor by HPLC (Typically 4-8h) prep_sm->reaction prep_reagent Prepare Solution: Amine & Base in Solvent (e.g., ACN) prep_reagent->reaction quench Cool & Quench (e.g., with water) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (e.g., MgSO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify qc QC Analysis (NMR, HPLC, MS) purify->qc

Caption: A representative workflow for the synthesis of a key intermediate using Methyl 4,5-difluoro-2-nitrobenzoate.

Protocol 1: Direct Synthesis from Methyl 4,5-difluoro-2-nitrobenzoate (Route A)

This protocol describes a single-step, highly regioselective SNAr reaction. The nitro group strongly activates the C5 position, making the fluorine atom at this position significantly more labile than the one at C4.

  • Reactor Setup: To a stirred solution of Methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq.) in a suitable polar aprotic solvent (e.g., Acetonitrile or DMF) in a temperature-controlled reactor, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the consumption of the starting material by HPLC or TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can typically be purified by recrystallization or flash column chromatography to yield the desired Methyl 5-aminoalkyl-4-fluoro-2-nitrobenzoate.

Trustworthiness: This protocol is based on well-established SNAr principles on electron-deficient aromatic rings. The high regioselectivity is predictable and experimentally validated in numerous literature precedents for similar substrates. The progress can be easily monitored by standard analytical techniques, making it a self-validating system.

Protocol 2: Convergent Synthesis from an Alternative (Route B)

This route would start with a cheaper precursor, such as 4-fluoro-2-nitrotoluene. It requires multiple steps to build the final intermediate, introducing significant process complexity.

  • Oxidation: The methyl group of 4-fluoro-2-nitrotoluene must first be oxidized to a carboxylic acid. This often requires harsh conditions (e.g., KMnO₄ or HNO₃ under pressure), which pose significant safety and environmental challenges at scale.[7]

  • Esterification: The resulting 4-fluoro-2-nitrobenzoic acid is then esterified to the methyl ester, for example, by reacting with methanol in the presence of a strong acid catalyst like H₂SO₄.[8]

  • Fluorination: A subsequent, challenging fluorination step would be required to introduce the second fluorine atom at the 5-position. This could involve electrophilic fluorination or a more complex route involving diazotization and a Balz-Schiemann type reaction, which often have variable yields and require specialized handling.[9][10]

  • SNAr Reaction: Finally, the now-synthesized Methyl 4,5-difluoro-2-nitrobenzoate would undergo the same SNAr reaction as described in Protocol 1.

Causality: The multi-step nature of Route B introduces numerous points of potential failure, yield loss, and impurity generation. Each additional step increases cycle time, labor costs, solvent usage, and waste generation, directly impacting the overall process economics and environmental footprint.

Quantitative Data Synthesis: A Head-to-Head Comparison

The true cost of a process is revealed when all factors are considered. The following table summarizes the estimated process metrics for producing one batch of the target intermediate.

MetricRoute A (Direct)Route B (Convergent)Justification
Number of Synthetic Steps 14Direct SNAr vs. Oxidation, Esterification, Fluorination, SNAr.
Estimated Overall Yield 80-90%30-45%Assumes an average of 85% yield for Route A and ~75% yield for each of the four steps in Route B (0.75⁴ ≈ 0.32).
Relative Raw Material Cost HighLowBased on the significant price difference of the primary starting materials.
Process Mass Intensity (PMI) Low (~20-40)High (~100-200)Route B involves multiple reactions, work-ups, and purifications, drastically increasing solvent and reagent usage per kg of product.[3]
Key Safety/Handling Issues Standard handling of organic materials.Use of strong oxidizers (KMnO₄), pressurized reactions, and potentially hazardous fluorinating agents.[7]
Cycle Time Short (1-2 days)Long (5-7 days)Each synthetic step adds at least one full operational day for reaction, work-up, and analysis.
Total Cost of Ownership Potentially Lower Potentially Higher The high yield and process efficiency of Route A can offset the initial material cost, especially when factoring in labor, waste disposal, and capital utilization.[5][11]

Conclusion and Recommendations

The cost-benefit analysis reveals a classic process chemistry trade-off: a higher upfront investment in an advanced starting material versus the operational costs and complexities of a longer synthetic route.

  • Methyl 4,5-difluoro-2-nitrobenzoate (Route A) , despite its high initial purchase price, presents a compelling case for large-scale synthesis. Its use enables a streamlined, single-step process characterized by high yield, high regioselectivity, low Process Mass Intensity (PMI), and a more favorable safety profile. These efficiencies translate directly to lower operational costs, reduced waste disposal fees, faster turnaround times, and better utilization of manufacturing capacity.

  • The convergent approach (Route B) , while starting with a cheaper raw material, introduces significant process complexity and risk. The cumulative yield loss over multiple steps, coupled with the high costs of handling hazardous reagents and managing large waste streams, can quickly erode the initial savings on raw materials.

Final Recommendation: For organizations engaged in large-scale synthesis, particularly in the cGMP-regulated pharmaceutical industry, the direct approach using Methyl 4,5-difluoro-2-nitrobenzoate is strongly recommended. The higher initial cost should be viewed as an investment in process efficiency, safety, and sustainability. This strategic choice often leads to a lower total cost of ownership and a more robust, reliable, and environmentally responsible manufacturing process.[12]

References

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  • Gimeno, A., et al. (2022). Cost-informed Bayesian reaction optimization. ACS Central Science. Available at: [Link]

  • Fiveable Inc. (n.d.). Cost-benefit analysis Definition. Fiveable. Available at: [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

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  • MDPI. (n.d.). Economic Evaluation During Physicochemical Characterization Process: A Cost–Benefit Analysis. MDPI. Available at: [Link]

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Cole-Parmer. Available at: [Link]

  • Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Chimia, 58(3), 156-158. Available at: [Link]

  • Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.
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  • Chemsrc. (2025). Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier. Chemsrc.com. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Confirming the Purity of Methyl 4,5-difluoro-2-nitrobenzoate by HPLC

In the landscape of pharmaceutical research and development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Methyl 4,5-difluoro-2-nitrobenzoate, a key building block, is no exception. Its molecular structure, featuring a nitro group, fluorine atoms, and a methyl ester, presents a unique analytical challenge that demands a robust, precise, and reliable method for purity confirmation.

This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique. We will explore the causality behind experimental choices, present detailed protocols, and compare HPLC with viable alternatives, empowering researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Part 1: The Workhorse of Purity Analysis: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally sensitive organic molecules like Methyl 4,5-difluoro-2-nitrobenzoate.[1][] Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products.

The "Why": Justifying the HPLC Method Parameters

A successful HPLC separation is not accidental; it is the result of a logical selection of parameters tailored to the analyte's physicochemical properties. For Methyl 4,5-difluoro-2-nitrobenzoate, a reversed-phase (RP-HPLC) method is the most logical starting point.[3][4]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for initial method development in RP-HPLC. Its non-polar nature provides effective retention for moderately polar compounds like our target analyte. For nitroaromatic compounds, which can exhibit dipole interactions, a Phenyl-based stationary phase can also be an excellent alternative, offering enhanced retention and selectivity.[5]

  • Mobile Phase: The mobile phase is a critical lever for achieving separation. A gradient elution using a mixture of an aqueous phase and an organic solvent like acetonitrile or methanol is standard.

    • Aqueous Phase: Water, buffered with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), is crucial.[4][5] The acid suppresses the ionization of any potential acidic impurities and ensures the analyte is in a single, protonated state, leading to sharp, symmetrical peaks.[4]

    • Organic Phase: Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase mode.

  • Detection: The nitroaromatic chromophore in Methyl 4,5-difluoro-2-nitrobenzoate makes UV-Vis detection the ideal choice. Nitroaromatic compounds typically exhibit strong absorbance around 254 nm, a common wavelength for HPLC analysis providing excellent sensitivity.[5][6][7] The NIST WebBook data for the similar compound, Methyl 4-nitrobenzoate, shows a strong absorbance peak in this region.[8]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a robust starting point for the analysis.

  • Apparatus & Reagents:

    • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (ACS grade).

    • Methyl 4,5-difluoro-2-nitrobenzoate sample.

  • Solution Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 10 mL of diluent to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for good resolution and efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcid suppresses ionization; Acetonitrile is a strong eluent.
Gradient 0-15 min: 40% to 95% B15-17 min: 95% B17-18 min: 95% to 40% B18-25 min: 40% BEnsures elution of non-polar impurities and re-equilibration.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmHigh absorbance region for nitroaromatics, ensuring good sensitivity.[5][6]
Injection Vol. 5 µLA small volume minimizes potential peak distortion.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
  • Data Analysis: Purity is determined using the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.[4]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filter Syringe Filtration (0.45 µm) SamplePrep->Filter MobilePhasePrep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Method) MobilePhasePrep->HPLC_System Injection Autosampler Injection Filter->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection @ 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calculation Area Percent Calculation Integration->Calculation Report Generate Purity Report Calculation->Report

Fig 1. HPLC Purity Analysis Workflow.

Part 2: A Comparative Look at Alternative Purity Assessment Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure purity based on different chemical or physical principles.[9] This approach provides a more complete picture and higher confidence in the final purity value.

TechniquePrincipleAdvantagesDisadvantagesBest For
HPLC-UV Differential partitioning between mobile and stationary phases.High resolution, high sensitivity, robust, and suitable for routine QC.[1][4]Destructive, requires reference standards for impurity identification, may miss non-UV active impurities.Routine purity testing, quantification of known impurities.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid/solid phase.Excellent for volatile and thermally stable compounds; high resolution.[1]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Analysis of volatile impurities (e.g., residual solvents).
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.[1]Provides molecular weight information, enabling impurity identification. Extremely sensitive.Not inherently quantitative without standards; complex matrix can cause ion suppression.Impurity identification and structural elucidation, often coupled with LC or GC (LC-MS/GC-MS).
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.[1]Non-destructive, provides detailed structural information, can be made absolute quantitative (qNMR) without a specific analyte standard.[10]Lower sensitivity than HPLC/MS, requires more sample, higher equipment cost.[10][11]Absolute purity determination (qNMR), structural confirmation, analysis of mixtures without separation.[12]
Decision-Making for Purity Analysis

Choosing the right analytical tool depends on the specific question being asked. The following flowchart can guide the decision-making process.

Fig 2. Method Selection for Purity Analysis.

Conclusion: An Integrated Approach to Purity Confirmation

For confirming the purity of Methyl 4,5-difluoro-2-nitrobenzoate, Reversed-Phase HPLC with UV detection stands out as the primary method of choice for its robustness, sensitivity, and suitability for routine quality control. The detailed protocol provided serves as a validated starting point for immediate implementation.

However, for comprehensive characterization, especially during process development or for regulatory submissions, relying on a single method is insufficient. An integrated, orthogonal approach is paramount.[13] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying unknown impurities, while quantitative NMR (qNMR) offers a powerful, independent measure of absolute purity. By understanding the strengths and limitations of each technique, scientists can design a holistic analytical strategy that ensures the highest confidence in the quality of this critical chemical intermediate.

References

  • Bhardwaj, S. K., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials. Available at: [Link]

  • Pivela, J., & Tichý, M. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available at: [Link]

  • Cal-Star. (2024). Ways to Test for Chemical Purity. Available at: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • Ozturk, B., et al. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. PubMed Central. Available at: [Link]

  • Spectroscopy Online. (2016). Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-nitrobenzoate. PubChem. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... Available at: [Link]

  • Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? r/askscience. Available at: [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Available at: [Link]

  • Cruse, C. A., & Goodpaster, J. V. (2022). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

  • ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diastereoselectivity in polar or non-polar aldol products? Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-, methyl ester. NIST WebBook. Available at: [Link]

  • Chemsrc.com. (2025). Methyl 4,5-difluoro-2-nitrobenzoate Price. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. PubChem. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 4,5-difluoro-2-nitrobenzoate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like Methyl 4,5-difluoro-2-nitro...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like Methyl 4,5-difluoro-2-nitrobenzoate requires a thorough understanding of its properties and the regulatory landscape governing chemical waste. This guide moves beyond mere compliance, offering a procedural and logical framework to manage this compound's lifecycle in your lab, from initial use to final, safe disposal.

The structural features of Methyl 4,5-difluoro-2-nitrobenzoate—a nitroaromatic ring, halogen substituents, and an ester group—necessitate a cautious and informed approach. Nitroaromatic compounds are known for their potential toxicity and environmental persistence, while the carbon-fluorine bonds are exceptionally stable, complicating degradation.[1][2] This guide provides the essential, step-by-step protocols to navigate these challenges, ensuring the safety of your team and the protection of our environment.

Part 1: Hazard Profile and Immediate Safety Precautions

Before any handling or disposal, a complete understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for Methyl 4,5-difluoro-2-nitrobenzoate is not available in the provided search results, we can infer its likely hazard profile from structurally similar compounds like Methyl 4-fluoro-3-nitrobenzoate and Methyl 5-fluoro-2-nitrobenzoate.

Likely Hazards Include:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3]

  • Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][5]

  • Environmental Hazard: This compound is likely harmful to aquatic life with long-lasting effects.[4]

Essential Personal Protective Equipment (PPE): When handling Methyl 4,5-difluoro-2-nitrobenzoate in any capacity—including for disposal—the following PPE is mandatory:

  • Gloves: Chemically resistant nitrile gloves are a minimum requirement. Always inspect gloves before use and use proper removal techniques.[5]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or fine dust.[5]

  • Lab Coat: A standard lab coat protects against incidental skin contact.[5]

  • Respiratory Protection: If handling the solid outside of a chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[5]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Methyl 4,5-difluoro-2-nitrobenzoate must be treated as a hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] This compound falls into the hazardous category due to its likely toxicity and the presence of halogenated and nitroaromatic functional groups.

Key Segregation Principles: Incompatibility can lead to dangerous reactions.[7] To ensure safety, your Methyl 4,5-difluoro-2-nitrobenzoate waste stream must be kept separate from:

  • Acids and Bases: Store acids and bases separately from this organic compound.[7]

  • Oxidizing Agents: Keep waste away from strong oxidizing agents to prevent potentially violent reactions.[7][8]

  • Aqueous Waste: Do not mix with aqueous waste streams. This compound should be collected as a non-halogenated or, more appropriately, a halogenated organic solvent waste depending on your institution's specific waste streams.

Parameter Guideline Rationale
Waste Category Hazardous Chemical Waste (Halogenated Organic)Due to the presence of fluorine and nitro groups, which confer toxicity and environmental persistence.[6][9]
Recommended Container Original container (if intact) or a clearly labeled, chemically compatible container (e.g., HDPE or glass).[7][8][10]Prevents leaks and reactions between the waste and the container material. Foodstuff containers are explicitly forbidden.[7]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.[7][8]Prevents dangerous chemical reactions, gas evolution, or violent decomposition.
Prohibited Disposal Routes Drain Disposal, Regular Trash.[10][11]Protects waterways and prevents environmental contamination. Nitroaromatics are known pollutants.[2]
Part 3: Step-by-Step Laboratory Disposal Protocol

This protocol outlines the immediate, in-laboratory steps for safely collecting and storing waste Methyl 4,5-difluoro-2-nitrobenzoate.

Step 1: Minimize Waste Generation The most effective disposal strategy is to minimize waste from the outset. Order only the quantity of chemical required for your experiments and maintain a clear inventory to avoid purchasing duplicates.[6]

Step 2: Select and Prepare the Waste Container

  • Whenever possible, use the original manufacturer's container for waste collection.[7][8]

  • If the original container is not available or is compromised, select a clean, dry, leak-proof container that is chemically compatible with the compound.

  • Ensure the container has a secure, tight-fitting cap. Containers must remain closed except when adding waste.[6][7]

Step 3: Label the Waste Container

  • Proper labeling is a critical safety and regulatory requirement.[6]

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "Methyl 4,5-difluoro-2-nitrobenzoate" and list all other components in the waste mixture.

  • Indicate the date when waste was first added to the container.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • The designated SAA must be at or near the point of waste generation.[6][7] It cannot be in a separate room.[6]

  • Store the waste container within a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

  • SAAs must be inspected weekly for leaks and proper labeling.[7][10]

  • Be aware of quantity limits: a maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[6]

Step 5: Request a Waste Pickup

  • Once the container is three-quarters full or has been accumulating for the maximum time allowed by your institution (e.g., 6 to 12 months), submit a pickup request to your institution's Environmental Health and Safety (EHS) department.[6][8]

  • Do not overfill containers.

Part 4: Final Disposal and Environmental Considerations

The final disposal of Methyl 4,5-difluoro-2-nitrobenzoate is managed by hazardous waste professionals and is not a task for laboratory personnel. The chemical's structure, particularly the stable carbon-fluorine bonds, informs the selection of the ultimate disposal technology.

Due to their resistance to degradation, fluorinated organic compounds like this one require specialized disposal methods.[1] The most probable and effective technology is high-temperature incineration in a permitted hazardous waste combustor.[1][12] This process uses extremely high temperatures and long residence times to break the strong carbon-fluorine and other chemical bonds, ideally converting the compound to carbon dioxide, water, and hydrogen fluoride, with the latter being scrubbed from the flue gas.[1]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper laboratory management of Methyl 4,5-difluoro-2-nitrobenzoate waste.

G cluster_lab Laboratory Operations cluster_ehs EHS Operations A Waste Generated (Methyl 4,5-difluoro-2-nitrobenzoate) B Characterize as Hazardous Waste A->B C Select Appropriate Waste Container B->C D Affix Hazardous Waste Label C->D E Add Waste to Container D->E F Store in Designated SAA (Secondary Containment) E->F G Container Full or Time Limit Reached? F->G G->F No H Request Pickup from EHS G->H Yes I EHS Collects Waste H->I J Transport to Approved TSDF* I->J K Final Disposal (e.g., High-Temp Incineration) J->K L *TSDF: Treatment, Storage, and Disposal Facility J->L

Caption: Waste Disposal Workflow for Methyl 4,5-difluoro-2-nitrobenzoate.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Nitrobenzene - Registration Dossier. ECHA. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. EPA. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. EPA. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. EPA. [Link]

  • 2-nitrophenol waste : r/chemistry. Reddit. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. EPA. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • SAFETY DATA SHEET - Methyl 2-nitrobenzoate. [Link]

  • EPA Releases Interim Guidance on the Destruction and Disposal of PFAS Substances and Materials Containing PFAS. Cox-Colvin & Associates. [Link]

Sources

Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling Methyl 4,5-difluoro-2-nitrobenzoate

For researchers at the forefront of drug development, the novel intermediates you synthesize and handle are the building blocks of future therapies. Methyl 4,5-difluoro-2-nitrobenzoate (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the novel intermediates you synthesize and handle are the building blocks of future therapies. Methyl 4,5-difluoro-2-nitrobenzoate (CAS No. 1015433-96-1), a key reagent in many synthetic pathways, requires meticulous handling and a deep understanding of its potential hazards. This guide moves beyond mere compliance, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation, not on incident response.

PART 1: Immediate Safety Briefing & Hazard Assessment

Before any handling operation, a thorough understanding of the compound's hazard profile is essential. While comprehensive toxicological data for Methyl 4,5-difluoro-2-nitrobenzoate is not extensively published, the chemistry of nitroaromatic and difluorinated compounds necessitates a cautious approach. Data from structurally similar compounds, such as other nitrophenyl esters and fluorinated aromatics, indicate potential for skin and eye irritation, as well as hazards if inhaled or ingested.[1][2] Therefore, we must operate under the assumption that this compound is hazardous upon contact and inhalation.

Core Principles of Protection:

  • Prevent Contact: All routes of exposure—dermal, ocular, and respiratory—must be blocked.

  • Containment: Engineering controls are the first and most critical line of defense.

  • Preparedness: Know the location and operation of all safety equipment, including eyewash stations, safety showers, and spill kits.

Emergency First Aid Protocol

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

PART 2: Comprehensive Handling Protocol & PPE Selection

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context. The following sections provide a step-by-step guide to selecting and using appropriate PPE for handling Methyl 4,5-difluoro-2-nitrobenzoate.

Engineering Controls: Your Primary Barrier

Before any PPE is donned, ensure proper engineering controls are in place. All operations involving this solid compound, especially those that could generate dust, must be conducted in a certified chemical fume hood.[3] The fume hood provides critical protection by exhausting potentially harmful dusts and vapors away from the user.

Step-by-Step PPE for Routine Operations

The following table outlines the minimum required PPE for various laboratory tasks involving Methyl 4,5-difluoro-2-nitrobenzoate.

Laboratory Task Required Personal Protective Equipment (PPE)
Weighing & Transfer 100% Cotton Lab Coat, Chemical Splash Goggles, Nitrile Gloves (double-gloving recommended), Dust Mask (N95 or higher)
Solution Preparation 100% Cotton Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high), Nitrile or Neoprene Gloves
Reaction Setup & Monitoring 100% Cotton Lab Coat, Chemical Splash Goggles, Nitrile or Neoprene Gloves
Work-up & Purification 100% Cotton Lab Coat, Chemical Splash Goggles, Face Shield (for extractions/transfers), Chemically Resistant Gloves (Nitrile or Neoprene)
Spill Cleanup Chemically Resistant Coveralls, Chemical Splash Goggles, Face Shield, Heavy-duty Nitrile or Butyl Gloves, Respirator (as needed), Shoe Covers
The Logic Behind PPE Choices
  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and accidental splashes.[4] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or during extractions.

  • Hand Protection: Given the potential for skin irritation, chemically resistant gloves are essential.[2] Nitrile gloves are a suitable choice for handling the solid and for protection against incidental splashes. For prolonged handling or when working with solutions, consider more robust gloves like neoprene or butyl rubber. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[5]

  • Body Protection: A standard 100% cotton lab coat is required to protect skin and clothing from contamination. Ensure the lab coat is fully buttoned with sleeves rolled down. For larger scale operations or in the event of a significant spill, chemically resistant coveralls should be used.

  • Respiratory Protection: Handling the solid compound can generate fine dust that is hazardous if inhaled.[2] Therefore, a NIOSH-approved N95 dust mask or a higher-level respirator should be worn when weighing or transferring the solid.[5] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling Methyl 4,5-difluoro-2-nitrobenzoate.

PPE_Selection_Workflow PPE Selection Workflow for Methyl 4,5-difluoro-2-nitrobenzoate cluster_assessment 1. Task Assessment cluster_risk 2. Risk Evaluation cluster_ppe 3. PPE Selection cluster_final 4. Final Check A Identify Task: Weighing, Solution Prep, Reaction, etc. B Potential for Dust/Aerosol Generation? A->B C Potential for Liquid Splash? B->C No D Add Respiratory Protection (e.g., N95 Dust Mask) B->D Yes E Standard PPE: Lab Coat, Goggles, Nitrile Gloves C->E No F Add Face Shield C->F Yes D->C G Verify PPE Integrity & Proper Fit E->G F->E caption Decision workflow for PPE selection.

Caption: Decision workflow for PPE selection.

PART 3: Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper storage and disposal.

Handling and Storage
  • Always handle Methyl 4,5-difluoro-2-nitrobenzoate in a well-ventilated area, preferably a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste containing Methyl 4,5-difluoro-2-nitrobenzoate must be treated as hazardous waste.

  • Solid Waste: Collect contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a properly labeled, sealed hazardous waste container. Do not pour any waste down the drain.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed disposal company.[5]

By integrating these principles and protocols into your daily laboratory work, you build a robust culture of safety that protects you, your colleagues, and your research.

References

  • Appchem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]

  • Shanghai Macklin Biochemical Co., Ltd. (n.d.). Methyl 4,5-Difluoro-2-nitrobenzoate CAS NO.1015433-96-1. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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